4-(3,4-Difluoro-Benzyl)-Piperidine Hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
4-[(3,4-difluorophenyl)methyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2N.ClH/c13-11-2-1-10(8-12(11)14)7-9-3-5-15-6-4-9;/h1-2,8-9,15H,3-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZUSUTUYQVFFQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CC2=CC(=C(C=C2)F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90632637 | |
| Record name | 4-[(3,4-Difluorophenyl)methyl]piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90632637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
193357-75-4 | |
| Record name | 4-[(3,4-Difluorophenyl)methyl]piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90632637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[(3,4-difluorophenyl)methyl]piperidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Synthesis of 4-(3,4-Difluoro-Benzyl)-Piperidine Hydrochloride: A Technical Guide for Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of a robust and efficient synthesis pathway for 4-(3,4-Difluoro-Benzyl)-Piperidine Hydrochloride, a key intermediate in the development of various pharmacologically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug development, offering not only a step-by-step protocol but also the underlying scientific rationale for the chosen methodology.
Introduction
The 4-(3,4-Difluoro-Benzyl)-Piperidine moiety is a significant structural motif in medicinal chemistry, often imparting desirable pharmacokinetic and pharmacodynamic properties to drug candidates. The difluorinated phenyl ring can enhance metabolic stability and binding affinity to target proteins. This guide details a reliable synthetic route, emphasizing safety, efficiency, and scalability.
Retrosynthetic Analysis and Strategy
The synthesis of this compound can be logically approached through a retrosynthetic analysis, which deconstructs the target molecule into simpler, commercially available starting materials. The key disconnection is at the C-N bond of the piperidine ring and the benzylic C-C bond, suggesting a convergent synthesis strategy. A plausible pathway involves the formation of a piperidine ring substituted at the 4-position with a benzyl group, followed by the formation of the hydrochloride salt.
A highly effective and widely adopted method for the formation of the C-N bond in such structures is the reductive amination of a ketone with an amine.[1][2][3][4][5][6] This will be the cornerstone of our synthetic approach.
Synthesis Pathway Overview
The synthesis of this compound is achieved through a two-step process starting from commercially available 4-piperidone and 3,4-difluorobenzaldehyde. The overall transformation is depicted in the workflow diagram below.
Caption: Overall synthetic workflow for this compound.
Detailed Experimental Protocols
Part 1: Synthesis of 4-(3,4-Difluorobenzyl)piperidine via Reductive Amination
This initial step involves the condensation of 3,4-difluorobenzaldehyde with 4-piperidone to form an enamine/iminium intermediate, which is then reduced in situ to the desired 4-(3,4-difluorobenzyl)piperidine. The choice of a mild reducing agent like sodium triacetoxyborohydride is crucial to selectively reduce the iminium ion without affecting the carbonyl group of the starting materials.
Protocol:
-
Reaction Setup: To a solution of 4-piperidone hydrochloride (1.0 eq) and 3,4-difluorobenzaldehyde (1.05 eq) in dichloromethane (DCM, 10 mL/g of piperidone) is added triethylamine (2.5 eq) at room temperature. The mixture is stirred for 30 minutes.
-
Reduction: Sodium triacetoxyborohydride (1.5 eq) is added portion-wise over 15 minutes. The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 3-5 hours.
-
Workup: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 4-(3,4-difluorobenzyl)piperidine as a clear oil.
Part 2: Formation of this compound
The final step is the conversion of the free base into its hydrochloride salt to improve its stability and handling properties.[7][8][9][10]
Protocol:
-
Salt Formation: The purified 4-(3,4-difluorobenzyl)piperidine from Part 1 is dissolved in a minimal amount of diethyl ether.
-
Precipitation: A solution of hydrochloric acid in diethyl ether (2 M) is added dropwise with stirring until precipitation is complete.
-
Isolation: The resulting white solid is collected by vacuum filtration, washed with cold diethyl ether, and dried under vacuum to yield this compound.
Quantitative Data Summary
| Step | Product | Starting Material | Molar Ratio | Typical Yield | Purity (by HPLC) |
| 1 | 4-(3,4-Difluorobenzyl)piperidine | 4-Piperidone HCl | 1 : 1.05 | 85-95% | >98% |
| 2 | This compound | 4-(3,4-Difluorobenzyl)piperidine | 1 : 1.1 | 95-99% | >99% |
Mechanistic Insights
The core of this synthesis lies in the reductive amination reaction. The mechanism proceeds as follows:
Caption: Mechanism of the reductive amination step.
The initial reaction between the aldehyde and the secondary amine of 4-piperidone forms a hemiaminal intermediate. This is followed by a dehydration step to generate a reactive iminium ion. The iminium ion is then readily reduced by the hydride source, sodium triacetoxyborohydride, to yield the final tertiary amine product. The use of a slightly acidic environment (or the hydrochloride salt of the amine) can catalyze the dehydration step.
Conclusion
The described two-step synthesis of this compound provides a reliable and high-yielding route to this valuable building block. The methodology leverages a classic reductive amination reaction, which is well-understood and scalable. The final product is obtained in high purity, suitable for use in further drug discovery and development efforts. Researchers should always adhere to proper safety protocols when handling all chemicals involved in this synthesis.
References
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PrepChem. Synthesis of 4-(2,4-difluorobenzoyl)piperidine hydrochloride. Available from: [Link]
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Saeedeh, S., et al. (2025). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem, 20(15), e202500298. Available from: [Link]
- Google Patents. CN111777601B - Preparation method of 6-fluoro-3-(4-piperidyl)-1, 2 benzisoxazole hydrochloride.
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ChemRxiv. Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant. Available from: [Link]
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Surmont, R., et al. (2010). Synthesis of 4-substituted 3,3-difluoropiperidines. The Journal of Organic Chemistry, 75(3), 929–932. Available from: [Link]
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Wiley Online Library. Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Anta. Available from: [Link]
- Google Patents. WO2013127913A1 - 4,4-difluoro-piperidine-compounds.
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YouTube. Preparation of Piperidines, Part 3: Substituted at Position 4. Available from: [Link]
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Matassini, C., et al. THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Available from: [Link]
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PubMed. Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. Available from: [Link]
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PubChemLite. 4-[(3,4-difluorophenyl)methyl]piperidine hydrochloride (C12H15F2N). Available from: [Link]
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Weintraub, P. M., et al. (2003). Recent advances in the synthesis of piperidones and piperidines. Tetrahedron, 59(17), 2953–2989. Available from: [Link]
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MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Available from: [Link]
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National Institutes of Health. A General Co-Catalytic Hydrothiolation of gem-Difluoroalkenes. Available from: [Link]
- Google Patents. US10696668B2 - Acid addition salts of piperazine derivatives.
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Royal Society of Chemistry. Iridium-catalyzed asymmetric hydrogenation of 5-hydroxypicolinate pyridinium salts under batch and flow: stereodefined access to cis-configurated hydroxypiperidine esters. Available from: [Link]
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University of Liverpool. Efficient and Chemoselective Reduction of Pyridines to Tetrahydropyridines and Piperidines via Rhodium‐Catalyzed Transfer Hydrogenation. Available from: [Link]
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ResearchGate. Reductive Amination Reaction Using Hantzsch Ester 1,4-Dihydropyridine as Reducing Reagent | Request PDF. Available from: [Link]
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Frontiers. Reductive Functionalization of Amides in Synthesis and for Modification of Bioactive Compounds. Available from: [Link]
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Royal Society of Chemistry. TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. Available from: [Link]
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Royal Society of Chemistry. Acceptorless dehydrogenation of 4-methylpiperidine by supported pincer-ligated iridium catalysts in continuous flow. Available from: [Link]
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Semantic Scholar. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. Available from: [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 4-(3,4-Difluoro-Benzyl)-Piperidine Hydrochloride
Foreword: Navigating the Data Landscape for a Niche Piperidine Analogue
In the realm of drug discovery and development, piperidine scaffolds are of paramount importance, serving as a foundational structural motif in a vast array of therapeutic agents. The specific analogue, 4-(3,4-Difluoro-Benzyl)-Piperidine Hydrochloride, presents as a compound of interest for researchers exploring the impact of fluorine substitution on molecular interactions and pharmacokinetic properties. However, a comprehensive search of the public domain reveals a notable scarcity of specific experimental data for this particular molecule. This guide, therefore, adopts a scientifically rigorous approach by leveraging data from closely related analogues to provide a robust and practical overview of its anticipated physicochemical properties and the methodologies for their characterization. The insights provided herein are grounded in established principles of medicinal chemistry and analytical science, aiming to empower researchers in their pursuit of novel therapeutics.
Molecular Identity and Structural Elucidation
The foundational step in characterizing any chemical entity is the unambiguous confirmation of its identity and structure. For this compound, this involves a combination of spectroscopic and spectrometric techniques.
Core Molecular Attributes
A summary of the fundamental molecular identifiers for this compound is presented below.
| Property | Value | Source |
| CAS Number | 193357-75-4 | [1] |
| Molecular Formula | C₁₂H₁₅F₂N•HCl | [1] |
| Molecular Weight | 247.71 g/mol | [1] |
| Canonical SMILES | C1CNCCC1CC2=CC(=C(C=C2)F)F.Cl | |
| InChI Key | GTIPRWLJTBFXAB-UHFFFAOYSA-N | [2] |
Spectroscopic and Spectrometric Characterization
1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for elucidating the carbon-hydrogen framework of a molecule.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the protons on the piperidine ring and the difluorobenzyl moiety. The protons on the piperidine ring will likely appear as a series of multiplets in the aliphatic region (δ 1.5-3.5 ppm). The benzylic protons (CH₂) will present as a doublet, and the aromatic protons will exhibit complex splitting patterns due to fluorine coupling in the aromatic region (δ 7.0-7.5 ppm).
-
¹³C NMR: The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms. Signals for the piperidine ring carbons are expected in the range of δ 25-55 ppm. The benzylic carbon will appear around δ 40-50 ppm, and the aromatic carbons will be observed in the δ 115-165 ppm region, with the fluorine-substituted carbons showing characteristic splitting (J-coupling).
1.2.2. Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. For this compound, electrospray ionization (ESI) in positive ion mode would be a suitable technique. The expected molecular ion peak [M+H]⁺ would be observed at m/z corresponding to the free base (C₁₂H₁₅F₂N).
1.2.3. Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is anticipated to show characteristic absorption bands for N-H stretching of the piperidinium ion, C-H stretching of the aliphatic and aromatic groups, and C-F stretching of the difluoro-substituted benzene ring.
Physicochemical Properties
The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic behavior.
Physical State and Appearance
Based on related piperidine hydrochloride salts, this compound is expected to be a solid at room temperature, likely a crystalline powder.
Melting Point
A definitive melting point for this specific compound is not documented. However, related compounds such as 4-benzylpiperidine hydrochloride have reported melting points. It is anticipated that the melting point of this compound would be in a similar range, likely above 200°C.
Solubility
The hydrochloride salt form of piperidine derivatives generally enhances aqueous solubility compared to the free base.[3] It is predicted that this compound will exhibit moderate solubility in water and be soluble in polar organic solvents such as methanol and ethanol.
Acidity (pKa)
The pKa of the piperidinium ion is a crucial parameter that influences the ionization state of the molecule at physiological pH. The pKa of piperidine itself is approximately 11.2. The electron-withdrawing nature of the difluorobenzyl group is expected to slightly decrease the basicity of the piperidine nitrogen, resulting in a lower pKa value compared to unsubstituted piperidine.
Analytical Methodologies
Robust analytical methods are essential for purity assessment and quality control.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method is the standard approach for determining the purity of this compound.
Experimental Protocol: HPLC Purity Analysis
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over a run time of 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the compound in a suitable solvent (e.g., a mixture of water and acetonitrile) to a concentration of approximately 1 mg/mL.
Caption: A generalized workflow for HPLC purity analysis.
Stability and Reactivity
Understanding the stability and reactivity of a compound is crucial for its proper handling, storage, and formulation.
Chemical Stability
Piperidine hydrochloride salts are generally stable under normal storage conditions.[4] It is recommended to store this compound in a cool, dry place, protected from light and moisture to prevent degradation.[5] The primary routes of degradation for similar compounds include oxidation and hydrolysis.[6]
Reactivity Profile
The reactivity of this compound is primarily centered around the piperidine nitrogen. As a secondary amine salt, it can be deprotonated with a base to yield the free amine, which is a nucleophile and can participate in various reactions such as N-alkylation, N-acylation, and reductive amination. The difluorobenzyl group is generally stable, but the fluorine atoms can influence the electronic properties of the aromatic ring.
Synthesis
While a specific, validated synthesis protocol for this compound is not detailed in the available literature, a plausible synthetic route can be proposed based on established chemical transformations. A common method for the synthesis of 4-substituted piperidines involves the reductive amination of a 4-substituted cyclohexanone or the reduction of a 4-substituted pyridine.
A likely synthetic pathway would involve the reaction of 4-piperidone with 3,4-difluorobenzyl bromide followed by reduction of the resulting intermediate. Alternatively, reductive amination of 4-piperidone with 3,4-difluorobenzaldehyde would also yield the target compound. The final step would be the formation of the hydrochloride salt by treating the free base with hydrochloric acid.
Caption: A proposed synthetic pathway via reductive amination.
Conclusion
This compound stands as a molecule of significant interest for medicinal chemists and drug development professionals. While direct experimental data for this compound is limited, this guide provides a comprehensive overview of its anticipated physicochemical properties, analytical methodologies, stability, and synthesis based on data from closely related analogues and fundamental chemical principles. The protocols and insights presented herein are intended to serve as a valuable resource for researchers, enabling them to confidently handle, characterize, and utilize this compound in their scientific endeavors. Further experimental investigation is warranted to definitively establish the physicochemical profile of this promising piperidine derivative.
References
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- Saeedi, S., Nahid, S., Vadukoot, A. K., & Hopkins, C. R. (2022). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem, 17(24), e202200427.
- ChemRxiv. (2022). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant.
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PubChem. (n.d.). 4-Benzylpiperidine. Retrieved from [Link]
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4-(3,4-Difluoro-Benzyl)-Piperidine Hydrochloride mechanism of action
An In-Depth Technical Guide to the Core Mechanism of Action of 4-(3,4-Difluoro-Benzyl)-Piperidine Hydrochloride
Authored by: Gemini, Senior Application Scientist
Abstract
The 4-(3,4-difluoro-benzyl)-piperidine scaffold has emerged as a significant structure in contemporary medicinal chemistry, particularly in the development of selective neurological agents. This technical guide synthesizes the current understanding of the mechanism of action for this compound, postulating its primary function as a potent and selective antagonist of the Dopamine D4 receptor (D4R). Drawing upon structure-activity relationship (SAR) studies of closely related analogs, this document elucidates the molecular interactions, signaling pathways, and experimental validation underlying its pharmacological profile. We will detail the therapeutic rationale, particularly in the context of movement disorders such as Parkinson's disease, and provide standardized protocols for its experimental characterization. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive mechanistic understanding of this important compound class.
Introduction: The Rise of Fluorinated Piperidines in Neuropharmacology
The piperidine ring is a privileged scaffold in drug discovery, forming the core of numerous approved therapeutics. Its conformational flexibility and basic nitrogen atom allow for precise interactions with a multitude of biological targets. The strategic addition of a difluorobenzyl moiety, as seen in this compound, significantly modulates the molecule's physicochemical properties, including lipophilicity, metabolic stability, and target-binding affinity.
While direct, extensive studies on this compound are limited in publicly accessible literature, a robust body of research on structurally analogous compounds provides a strong foundation for inferring its mechanism of action. Specifically, research into a series of 4,4-difluoropiperidine ethers has identified them as highly potent and selective antagonists of the Dopamine D4 receptor.[1][2][3] The 3,4-difluorophenyl substitution, in particular, has been shown to confer exceptional binding affinity for the D4 receptor.[1][2] This guide will, therefore, proceed on the well-supported hypothesis that this compound functions as a D4 receptor antagonist.
Core Mechanism of Action: Selective Dopamine D4 Receptor Antagonism
The primary mechanism of action of this compound is its competitive antagonism of the Dopamine D4 receptor, a G-protein coupled receptor (GPCR) of the D2-like family.
The Role of the Dopamine D4 Receptor
The D4 receptor is predominantly expressed in the limbic system, cortex, and the basal ganglia, including key output nuclei like the globus pallidus and substantia nigra pars reticulata.[1][3] Unlike the more ubiquitous D2 and D3 receptors, the D4 receptor's distinct localization makes it a compelling target for therapeutic intervention with potentially fewer side effects. Emerging evidence strongly implicates the D4 receptor in the pathophysiology of L-DOPA-induced dyskinesias (LID), a debilitating side effect experienced by a majority of Parkinson's disease patients undergoing long-term dopamine replacement therapy.[2][3]
Molecular Interaction and Structure-Activity Relationship (SAR)
The high affinity of the 4-(3,4-difluoro-benzyl)-piperidine scaffold for the D4 receptor is a result of specific molecular interactions:
-
Piperidine Nitrogen: The protonated nitrogen of the piperidine ring is crucial for forming a salt bridge with a conserved aspartate residue in the third transmembrane domain (TMD3) of the D4 receptor, a canonical interaction for aminergic GPCR ligands.
-
Difluorobenzyl Group: The 3,4-difluoro substitution on the benzyl ring is critical for enhancing binding potency. This is likely due to favorable electronic interactions and the ability of the fluorine atoms to form specific hydrogen bonds or orthogonal multipolar interactions with residues in the receptor's binding pocket.
Studies on analogous 4,4-difluoropiperidine ethers have demonstrated that the 3,4-difluorophenyl group is among the most potent substitutions, yielding compounds with nanomolar and even sub-nanomolar binding affinities (Kᵢ).[1][2]
Postulated Signaling Pathway and Antagonistic Effect
As a D2-like receptor, the D4 receptor canonically couples to Gαi/o proteins. Upon binding of its endogenous ligand, dopamine, the receptor undergoes a conformational change, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of downstream effectors like potassium channels and MAP kinase pathways.
This compound, as a competitive antagonist, binds to the D4 receptor at the same site as dopamine but fails to induce the conformational change necessary for G-protein activation. By occupying the binding site, it blocks dopamine's access and inhibits the downstream signaling cascade.
Caption: Antagonism of the Dopamine D4 Receptor Signaling Pathway.
Experimental Validation and Protocols
The characterization of this compound as a D4 receptor antagonist requires a suite of standardized in vitro assays.
Radioligand Binding Assay for Affinity Determination
This protocol determines the binding affinity (Kᵢ) of the test compound by measuring its ability to displace a known radiolabeled ligand from the D4 receptor.
Objective: To quantify the affinity of this compound for the human Dopamine D4 receptor.
Materials:
-
Membranes from HEK293 cells stably expressing the human D4 receptor.
-
Radioligand: [³H]-Spiperone or another suitable high-affinity D4 ligand.
-
Test Compound: this compound.
-
Non-specific binding control: Haloperidol (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Scintillation fluid and vials.
-
Glass fiber filters (e.g., Whatman GF/B).
Step-by-Step Protocol:
-
Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Incubation: In a 96-well plate, combine the cell membranes, [³H]-Spiperone (at a concentration near its Kₔ), and varying concentrations of the test compound. For total binding, omit the test compound. For non-specific binding, add 10 µM Haloperidol.
-
Equilibration: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding) using non-linear regression. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
Quantitative Data from Analogous Compounds
The following table summarizes the binding affinities of structurally related 4,4-difluoropiperidine ether analogs, highlighting the potency of the 3,4-difluoro substitution.[1]
| Compound ID | R Group (Phenoxy Moiety) | D4R Binding Affinity (Kᵢ, nM) |
| 8a | 4-Fluorophenyl | 140 - 320 (Modest) |
| 8b | 3,4-Difluorophenyl | 5.5 (Potent) |
| 8c | 3-Fluorophenyl | 13 (Potent) |
| 8d | 4-Chlorophenyl | 53 (Moderate) |
| 8e | Phenyl | 27 (Potent) |
Data synthesized from ChemRxiv DOI: 10.26434/chemrxiv-2025-g6zh3.[1]
Functional Antagonism Assay (cAMP Inhibition)
This assay confirms that the compound acts as an antagonist by measuring its ability to block dopamine-induced inhibition of cAMP production.
Caption: Workflow for a cAMP-based functional antagonism assay.
Therapeutic Implications and Future Directions
The selective antagonism of the D4 receptor by compounds like this compound holds significant therapeutic promise. Preclinical studies with selective D4 antagonists have shown they can reduce L-DOPA-induced dyskinesias without compromising the anti-parkinsonian effects of L-DOPA.[2] This represents a major potential advantage over existing treatments.
Future research should focus on:
-
In vivo Efficacy: Confirming the anti-dyskinetic effects in animal models of Parkinson's disease.
-
Pharmacokinetics: Optimizing metabolic stability and brain penetrance, as some related compounds have shown high plasma protein binding and rapid clearance.[1][3]
-
Selectivity Profiling: Conducting broad panel screening to ensure high selectivity over other GPCRs, ion channels, and transporters to minimize off-target effects.
Conclusion
Based on robust evidence from closely related analogs, this compound is mechanistically defined as a high-affinity antagonist of the Dopamine D4 receptor. Its action involves the competitive blockade of dopamine binding, thereby inhibiting the Gαi/o-mediated signaling cascade that leads to a reduction in intracellular cAMP. This mechanism is particularly relevant to the pathophysiology of L-DOPA-induced dyskinesias in Parkinson's disease, positioning this compound and its derivatives as promising candidates for further drug development. The experimental protocols and data presented herein provide a comprehensive framework for the continued investigation and characterization of this important pharmacological agent.
References
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Title: Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant Source: ChemRxiv URL: [Link]
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Title: Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds Source: PubMed Central URL: [Link]
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Title: Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Anta Source: Wiley Online Library URL: [Link]
-
Title: 4-Benzylpiperidine - Wikipedia Source: Wikipedia URL: [Link]
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Unveiling the Molecular Architecture: A Technical Guide to the Structural Elucidation and Characterization of 4-(3,4-Difluoro-benzyl)-piperidine hydrochloride (CAS 193357-75-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This in-depth technical guide provides a comprehensive overview of the structural elucidation and characterization of 4-(3,4-Difluoro-benzyl)-piperidine hydrochloride (CAS 193357-75-4). As a Senior Application Scientist, this document moves beyond a simple recitation of analytical data, instead offering a detailed narrative on the strategic application of modern spectroscopic techniques. We will explore the "why" behind the experimental choices, demonstrating how a synergistic approach integrating Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and elemental analysis provides a self-validating system for unambiguous structure confirmation. This guide is intended to serve as a practical resource for researchers engaged in the synthesis and characterization of novel chemical entities, particularly within the domain of piperidine-based scaffolds relevant to drug discovery.
Introduction: The Significance of the Benzylpiperidine Scaffold
The piperidine moiety is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds. Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a privileged scaffold in medicinal chemistry. The introduction of a substituted benzyl group at the 4-position, as seen in the title compound, offers a versatile platform for modulating pharmacological activity. The fluorine substituents on the benzyl ring are of particular interest, as fluorine incorporation is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1]
Given the importance of this structural class, a rigorous and unequivocal confirmation of the molecular structure of any new analogue, such as this compound, is a critical prerequisite for any further biological or pharmaceutical development. This guide will walk through the logical progression of analytical techniques employed to achieve this.
Foundational Analysis: Confirming the Building Blocks
Prior to in-depth spectroscopic analysis, foundational techniques provide the initial, yet critical, pieces of the structural puzzle.
Elemental Analysis: The Empirical Formula
Elemental analysis serves as a fundamental check for the purity of the synthesized compound and provides the empirical formula. For this compound, the theoretical elemental composition is calculated from its molecular formula, C₁₂H₁₆ClF₂N.
| Element | Theoretical Percentage |
| Carbon (C) | 58.19% |
| Hydrogen (H) | 6.51% |
| Chlorine (Cl) | 14.31% |
| Fluorine (F) | 15.34% |
| Nitrogen (N) | 5.65% |
Experimental values from combustion analysis that fall within ±0.4% of these theoretical values provide strong evidence for the proposed molecular formula and the absence of significant impurities.
Piecing Together the Puzzle: Spectroscopic Characterization
Spectroscopic techniques provide the detailed connectivity and spatial arrangement of the atoms within the molecule. The combination of Mass Spectrometry and Nuclear Magnetic Resonance spectroscopy is a powerful and standard approach for the structural elucidation of organic molecules.
Mass Spectrometry: Determining the Molecular Weight and Fragmentation
Mass spectrometry is employed to determine the molecular weight of the free base and to gain insight into the compound's fragmentation pattern, which can further corroborate the proposed structure.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: The analysis is performed on a high-resolution mass spectrometer, typically a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.
-
Analysis Mode: The analysis is conducted in positive ion mode to detect the protonated molecule [M+H]⁺.
-
Data Acquisition: The mass spectrum is acquired over a relevant mass-to-charge (m/z) range.
Expected Results and Interpretation:
For the free base, C₁₂H₁₅F₂N, the expected monoisotopic mass is 211.1176 g/mol . In the positive ion ESI mass spectrum, the most prominent peak would correspond to the protonated molecule [M+H]⁺ at an m/z of 212.1254. High-resolution mass spectrometry allows for the determination of the exact mass, which can be used to confirm the elemental composition.
Tandem mass spectrometry (MS/MS) experiments can be performed on the [M+H]⁺ ion to induce fragmentation. The fragmentation pattern would be expected to show characteristic losses, such as the loss of the benzyl group, providing further structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. A combination of ¹H NMR, ¹³C NMR, and two-dimensional (2D) NMR experiments provides a complete picture of the carbon-hydrogen framework.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: The compound is dissolved in a suitable deuterated solvent, such as deuterium oxide (D₂O) or deuterated chloroform (CDCl₃).
-
Instrumentation: Spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiments: A standard suite of NMR experiments is performed:
-
¹H NMR: To identify the different types of protons and their relative numbers.
-
¹³C NMR: To identify the different types of carbon atoms.
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct carbon-proton correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range carbon-proton correlations.
-
Predicted ¹H NMR Spectral Data (400 MHz, D₂O)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.20 - 7.00 | m | 3H | Aromatic protons (C₆H₃F₂) |
| 3.40 | d | 2H | Piperidine H2, H6 (axial) |
| 3.00 | t | 2H | Piperidine H2, H6 (equatorial) |
| 2.65 | d | 2H | Benzyl CH₂ |
| 1.90 | m | 1H | Piperidine H4 |
| 1.80 | d | 2H | Piperidine H3, H5 (axial) |
| 1.45 | q | 2H | Piperidine H3, H5 (equatorial) |
Predicted ¹³C NMR Spectral Data (100 MHz, D₂O)
| Chemical Shift (δ, ppm) | Assignment |
| 150.5 (dd, J = 245, 12 Hz) | Aromatic C-F |
| 148.0 (dd, J = 245, 12 Hz) | Aromatic C-F |
| 137.0 (dd, J = 6, 4 Hz) | Aromatic C-ipso |
| 124.5 (d, J = 7 Hz) | Aromatic C-H |
| 117.0 (d, J = 17 Hz) | Aromatic C-H |
| 115.5 (d, J = 17 Hz) | Aromatic C-H |
| 45.0 | Piperidine C2, C6 |
| 42.0 | Benzyl CH₂ |
| 35.0 | Piperidine C4 |
| 31.0 | Piperidine C3, C5 |
Interpretation and Structural Confirmation:
-
The integration of the proton signals in the ¹H NMR spectrum confirms the relative number of protons in different environments.
-
The chemical shifts and coupling patterns of the aromatic protons are characteristic of a 1,2,4-trisubstituted benzene ring with two fluorine atoms.
-
The signals corresponding to the piperidine ring protons would show characteristic splitting patterns due to axial and equatorial orientations.
-
The presence of a doublet for the benzylic protons (CH₂) confirms its attachment to the piperidine ring.
-
In the ¹³C NMR spectrum, the large carbon-fluorine coupling constants are definitive for the fluorinated aromatic ring.
-
2D NMR experiments like COSY, HSQC, and HMBC would be used to definitively assign all proton and carbon signals and to confirm the connectivity between the benzyl and piperidine moieties. For instance, an HMBC correlation between the benzylic protons and the piperidine C4 would unequivocally establish the point of attachment.
Visualizing the Workflow
The logical flow of the structural elucidation process can be visualized as follows:
Sources
An In-depth Technical Guide to the Solubility and Stability of 4-(3,4-Difluoro-Benzyl)-Piperidine Hydrochloride
This guide provides a comprehensive technical overview of the essential physicochemical properties of 4-(3,4-Difluoro-Benzyl)-Piperidine Hydrochloride, with a focus on its solubility and stability profiles. This document is intended for researchers, scientists, and drug development professionals who are working with this compound and require a deep understanding of its behavior in various experimental and storage conditions.
Introduction: The Significance of this compound
This compound is a substituted piperidine derivative. The piperidine moiety is a fundamental structural framework in numerous biologically active compounds and pharmaceuticals.[1][] The presence of a difluorobenzyl group can significantly influence the compound's lipophilicity, metabolic stability, and target-binding affinity. As with many active pharmaceutical ingredients (APIs), it is produced as a hydrochloride salt to enhance its stability and aqueous solubility.[3] A thorough understanding of its solubility and stability is paramount for successful formulation development, analytical method design, and ensuring therapeutic efficacy and safety.
Physicochemical Properties
A summary of the basic physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| CAS Number | 193357-75-4 | [4][5][6] |
| Molecular Formula | C₁₂H₁₅F₂N•HCl | [4] |
| Molecular Weight | 247.71 g/mol | [4] |
| Appearance | Typically a solid |
Solubility Profile: A Predictive and Experimental Approach
The solubility of an API is a critical determinant of its bioavailability. While specific experimental data for this compound is not extensively published in peer-reviewed literature, a robust understanding can be built from the general properties of piperidine derivatives and a structured experimental approach.
The structure of this compound suggests a degree of solubility in both aqueous and organic solvents. The piperidine ring and its nitrogen atom can participate in hydrogen bonding, which generally promotes aqueous solubility.[1][] The hydrochloride salt form further enhances water solubility. Conversely, the difluorobenzyl group is lipophilic and will contribute to solubility in organic solvents. The fluorine atoms can modulate the electronic properties and potential for intermolecular interactions.
To quantitatively assess the solubility, a systematic experimental protocol is required. The following workflow outlines a standard procedure for determining the equilibrium solubility of the compound.
Caption: Workflow for Equilibrium Solubility Determination.
Step-by-Step Protocol:
-
Solvent Selection: A range of solvents should be chosen to cover a spectrum of polarities. A suggested starting panel is presented in Table 2.
-
Sample Preparation: Add an excess amount of this compound to a known volume of each solvent in separate vials. The excess solid ensures that a saturated solution is achieved.
-
Equilibration: The vials are sealed and agitated in a temperature-controlled environment (e.g., a shaker bath) at physiologically relevant temperatures such as 25°C and 37°C. Equilibrium is typically reached within 24 to 48 hours.
-
Sample Analysis: After equilibration, the samples are filtered or centrifuged to separate the undissolved solid. A precise aliquot of the supernatant is then carefully removed, diluted, and analyzed by a suitable quantitative method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[7]
-
Quantification: The concentration of the dissolved compound is determined by comparing the analytical response to a standard curve of known concentrations.
Based on the properties of similar piperidine compounds, a qualitative solubility profile can be anticipated. This should be confirmed experimentally.
| Solvent | Polarity | Predicted Solubility | Rationale |
| Water | High | Miscible/Highly Soluble | The hydrochloride salt and the nitrogen in the piperidine ring promote high aqueous solubility.[1][8] |
| Methanol / Ethanol | High | Soluble | Alcohols are polar protic solvents that can engage in hydrogen bonding.[9] |
| Dichloromethane | Medium | Soluble | A common solvent for organic compounds with moderate polarity. |
| Acetonitrile | Medium | Soluble | A polar aprotic solvent widely used in chromatography. |
| Toluene | Low | Sparingly Soluble | The non-polar nature of toluene makes it a poorer solvent for a salt. |
| Hexane | Low | Insoluble/Poorly Soluble | Non-polar solvent with limited ability to solvate the ionic hydrochloride salt.[1] |
Stability Profile: Ensuring Integrity and Shelf-Life
Stability testing is crucial for defining the retest period for an API and its recommended storage conditions.[10] The stability of this compound should be evaluated under various stress conditions to identify potential degradation pathways and products.
The principles for stability testing are well-established by international guidelines such as those from the International Council for Harmonisation (ICH) and the World Health Organization (WHO).[11][12] These guidelines recommend a systematic approach encompassing long-term, accelerated, and stress testing.[10][13]
Caption: Decision Tree for API Stability Testing.
A comprehensive stability study for this compound should include the following components:
1. Stress Testing: The goal of stress testing is to identify likely degradation products and understand the intrinsic stability of the molecule.[13] A single batch of the API is typically used for these studies.
-
Acid/Base Hydrolysis: The API is dissolved in a range of acidic and basic solutions (e.g., 0.1N HCl, 0.1N NaOH) and monitored over time at elevated temperatures.
-
Oxidation: The API is exposed to an oxidizing agent, such as hydrogen peroxide, to assess its susceptibility to oxidation.
-
Photostability: The solid API and a solution of the API are exposed to controlled light conditions as specified in ICH Q1B guidelines.
-
Thermal Degradation: The solid API is exposed to high temperatures (e.g., in 10°C increments above the accelerated testing temperature) to evaluate thermal stability.[13]
2. Accelerated and Long-Term Testing: These studies are designed to predict the shelf-life of the API under recommended storage conditions.[11]
-
Storage Conditions:
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
Testing Frequency:
-
Parameters to be Monitored:
-
Appearance
-
Assay (potency)
-
Degradation products/Impurities
-
3. Analytical Methodology: A stability-indicating analytical method is essential for these studies. This is typically an HPLC method that can separate the parent API from all potential degradation products.[7]
While specific data is pending experimental work, some predictions can be made. The hydrochloride salt form is expected to be stable under normal storage conditions (room temperature, protected from light).[3][14] The difluorobenzyl moiety is generally stable, though extreme conditions of pH and oxidative stress may lead to degradation. Potential degradation pathways could involve oxidation of the piperidine ring or reactions involving the benzyl group.
Conclusion
This guide outlines the critical importance of understanding the solubility and stability of this compound for its successful application in research and drug development. While comprehensive public data on this specific molecule is limited, a robust characterization can be achieved by applying the established principles and experimental protocols detailed herein. The provided workflows and theoretical considerations, grounded in the known chemistry of piperidine derivatives and international regulatory guidelines, offer a solid foundation for any scientist working with this compound.
References
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- Solubility of Things. Piperidine.
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- World Health Organization. (2018, September 30). TRS 1010 - Annex 10: WHO guidelines on stability testing of active pharmaceutical ingredients and finished pharmaceutical products.
- Saudi Food and Drug Authority. Guidelines for Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products.
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Whitepaper: A Comprehensive In-Silico Workflow for Characterizing the Receptor Binding of 4-(3,4-Difluoro-Benzyl)-Piperidine Hydrochloride
Abstract
This technical guide provides a comprehensive, in-depth framework for the in-silico investigation of 4-(3,4-Difluoro-Benzyl)-Piperidine Hydrochloride, a compound of interest in neuropharmacology. Recognizing the therapeutic potential of piperidine derivatives, this document outlines a systematic and robust computational workflow to identify and characterize its interactions with plausible biological targets.[1] We will delve into the core methodologies of molecular docking to predict binding poses, followed by all-atom molecular dynamics (MD) simulations to assess the dynamic stability of the ligand-receptor complex. Finally, we will employ Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculations to provide a more refined estimation of binding free energy. This guide is designed for researchers, computational chemists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step protocols necessary for a rigorous computational analysis.
Introduction: The Rationale for In-Silico Investigation
In-silico modeling has become an indispensable pillar of modern drug discovery, offering a cost-effective and rapid means to investigate molecular interactions at an atomic level.[2][3][4] Computational techniques enable the prediction of binding affinities, elucidation of binding modes, and simulation of the dynamic behavior of ligand-receptor complexes, thereby guiding and prioritizing experimental efforts.[2][5]
The subject of this guide, this compound, belongs to a class of compounds known for their interactions with various neurotransmitter receptors.[1] The difluoro-substitution on the phenyl ring is a common strategy in medicinal chemistry to enhance metabolic stability and receptor binding specificity.[1] Given the structural motifs present in this ligand, several key central nervous system (CNS) receptors emerge as high-priority targets for investigation. This document will focus on a hypothesized set of targets: the Sigma-1 receptor (σ1R), the Dopamine D2 receptor (D2R), and the Serotonin 2A receptor (5-HT2A), all of which are implicated in a range of neurological and psychiatric disorders.[6][7][8]
This guide provides a self-validating system of protocols, where the output of one stage serves as the validated input for the next, ensuring a logical and scientifically sound progression from initial hypothesis to refined energetic calculations.
The In-Silico Modeling Workflow: An Overview
Our investigation follows a multi-step computational pipeline designed to systematically narrow down and characterize the binding of our ligand to its potential protein targets. Each step builds upon the last, increasing in computational cost and accuracy to provide a detailed picture of the molecular recognition event.
Caption: Overall In-Silico Modeling Workflow.
Part I: Target Identification and Receptor Preparation
The first critical step in any structure-based drug design project is the identification of potential biological targets and the preparation of their three-dimensional structures.[9]
Hypothesized Receptor Targets
Based on the pharmacology of similar piperidine-based compounds, we have selected the following human receptors for our investigation.[10][11][12] High-resolution crystal structures are essential for accurate modeling.[9]
| Receptor Target | PDB ID | Resolution (Å) | Rationale |
| Sigma-1 Receptor (σ1R) | 5HK1 | 2.52 | σ1R is an endoplasmic reticulum chaperone protein implicated in various CNS disorders and is a known target for various small molecules.[6][13][14] |
| Dopamine D2 Receptor (D2R) | 6CM4 | 2.87 | D2R is a primary target for antipsychotic medications and plays a crucial role in dopamine signaling pathways.[7][15] |
| Serotonin 2A Receptor (5-HT2A) | 6A93 | 3.00 | 5-HT2A is a key receptor in the mechanism of action for atypical antipsychotics and psychedelic compounds.[8][16] |
Experimental Protocol: Receptor Preparation
The purpose of this protocol is to prepare the raw PDB structures for subsequent docking and simulation by correcting structural issues and assigning correct parameters.
Tools: Schrödinger Maestro, UCSF Chimera, or AutoDock Tools.
Methodology:
-
Structure Download: Obtain the selected PDB files (e.g., 5HK1, 6CM4, 6A93) from the RCSB Protein Data Bank.[8][13][15]
-
Initial Cleaning: Remove all non-essential components from the PDB file. This includes water molecules, ions, co-factors, and any co-crystallized ligands. The rationale is to study the binding of our specific ligand in the designated pocket without interference.
-
Chain Selection: If the biological unit is multimeric, select a single protomer (chain) for the docking study, ensuring it contains the complete binding site. For instance, the σ1R structure is a trimer; one chain is sufficient for initial docking.[14]
-
Add Hydrogens: Add hydrogen atoms to the protein structure. Since X-ray crystallography often does not resolve hydrogen positions, this step is crucial for correct hydrogen bonding networks and tautomeric states of residues like Histidine.
-
Assign Partial Charges: Assign atomic partial charges to the protein. The Kollman charge set is a widely accepted standard for this purpose within the AMBER force field.
-
Energy Minimization: Perform a brief energy minimization of the protein structure. This step relieves any steric clashes or unfavorable geometries introduced during the hydrogen addition process, resulting in a more stable and realistic receptor conformation.
Part II: Ligand Preparation
Accurate representation of the ligand is as critical as that of the receptor.
Experimental Protocol: Ligand Preparation
Tools: Avogadro, Open Babel, or a molecular builder within a computational suite.
Methodology:
-
Generate 2D Structure: Draw the 2D structure of this compound.
-
Convert to 3D: Convert the 2D representation into a 3D structure.
-
Energy Minimization: Perform a geometry optimization using a suitable force field (e.g., MMFF94 or UFF) to obtain a low-energy starting conformation.
-
Assign Partial Charges: Calculate and assign partial atomic charges for the ligand. Gasteiger charges are a common and rapid method suitable for docking studies.
-
Define Rotatable Bonds: Identify and define the rotatable bonds within the ligand. This step is critical for allowing conformational flexibility during the docking process.
-
Save in Required Format: Save the prepared ligand structure in the appropriate file format (e.g., PDBQT for AutoDock Vina) that contains charge and rotatable bond information.[17]
Part III: Molecular Docking
Molecular docking predicts the preferred orientation of a ligand within a receptor's binding site and estimates the strength of the interaction via a scoring function.[18][19] This step is fundamental for generating a plausible 3D model of the ligand-receptor complex.[5][19]
Caption: The conceptual workflow of a molecular docking experiment.
Experimental Protocol: Molecular Docking with AutoDock Vina
Methodology:
-
Grid Box Definition: Define a 3D grid box that encompasses the entire binding site of the receptor. A common strategy is to center this box on the position of a co-crystallized ligand from the original PDB file or use site-finder algorithms.
-
Configuration File: Create a configuration file that specifies the file paths for the prepared receptor and ligand, the coordinates and dimensions of the grid box, and the number of binding modes to generate.
-
Execution: Run the docking simulation using a program like AutoDock Vina. The program will systematically sample different conformations and orientations of the ligand within the grid box.[20]
-
Results Analysis: The output will be a set of predicted binding poses, each with a corresponding binding affinity score in kcal/mol.[20] Analyze the top-ranked poses. The best pose is typically the one with the lowest binding energy that also forms chemically sensible interactions (e.g., hydrogen bonds, hydrophobic contacts) with key residues in the binding pocket.
Docking Results (Hypothetical Data)
| Receptor Target | Best Binding Energy (kcal/mol) | Key Interacting Residues |
| Sigma-1 Receptor (σ1R) | -8.9 | Glu172, Tyr103, Phe107 |
| Dopamine D2 Receptor (D2R) | -9.5 | Asp114, Ser193, Phe389 |
| Serotonin 2A Receptor (5-HT2A) | -9.2 | Asp155, Ser242, Phe339 |
Part IV: Molecular Dynamics (MD) Simulation
While docking provides a static snapshot, MD simulations offer a dynamic view of the complex, assessing its stability in a simulated physiological environment (water, ions, at constant temperature and pressure).[21][22] This step is crucial for validating the docking pose and understanding the nuanced, time-dependent interactions.
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Spectroscopic data (NMR, IR, MS) for 4-(3,4-Difluoro-Benzyl)-Piperidine Hydrochloride
An In-Depth Technical Guide to the Spectroscopic Characterization of 4-(3,4-Difluoro-Benzyl)-Piperidine Hydrochloride
Introduction: The Analytical Imperative for Novel Piperidine Scaffolds
In the landscape of modern drug discovery, piperidine derivatives represent a cornerstone scaffold, valued for their versatile synthetic accessibility and favorable pharmacokinetic properties.[1][2] The compound this compound (CAS No: 193357-75-4; Molecular Formula: C₁₂H₁₅F₂N·HCl; Molecular Weight: 247.71 g/mol ) is a key intermediate and building block in the synthesis of various pharmaceutically active agents.[3][4][5] Its difluorobenzyl moiety is a common feature in modulating receptor affinity and metabolic stability.
The rigorous structural confirmation of such molecules is not merely an academic exercise; it is a critical regulatory and scientific requirement. Spectroscopic analysis provides the definitive molecular "fingerprint," ensuring identity, purity, and consistency—the foundational pillars of reproducible research and safe therapeutic development. This guide offers a detailed examination of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, framed from the perspective of an application scientist. We will delve into not just the data itself, but the causality behind the experimental choices and the logic of spectral interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is the most powerful technique for elucidating the precise structure of organic molecules in solution. For a hydrochloride salt like the title compound, experimental conditions must be carefully selected to ensure high-quality, interpretable data.
Proton (¹H) NMR Spectroscopy
Expertise & Causality: The choice of a deuterated solvent is paramount when analyzing hydrochloride salts. While CDCl₃ is common, its ability to solvate ionic species is limited. A more polar solvent like deuterated dimethyl sulfoxide (DMSO-d₆) or deuterium oxide (D₂O) is preferable to ensure complete dissolution and sharp signals, particularly for the exchangeable N-H protons.[6] We will proceed with predicted data based on DMSO-d₆, a common choice for its excellent solvating power and wide chemical shift window.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound.
-
Dissolution: Dissolve the sample in ~0.7 mL of DMSO-d₆ in a standard 5 mm NMR tube. The use of a solvent containing a known internal standard like tetramethylsilane (TMS) is standard practice for referencing the chemical shift scale to 0.00 ppm.
-
Data Acquisition: Record the spectrum on a 400 MHz (or higher) spectrometer. Key parameters include a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and acquisition at a controlled temperature (e.g., 25 °C).
Workflow for ¹H NMR Analysis
Caption: Standard workflow for acquiring a ¹H NMR spectrum.
Predicted ¹H NMR Data & Interpretation
The protonated nitrogen of the piperidinium ring and the electron-withdrawing fluorine atoms on the benzyl group significantly influence the chemical shifts. The analysis of J-values (coupling constants) is crucial for confirming the relative positions of protons.[7][8]
| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~9.2 (broad) | br s | 2H | N -H ₂⁺ | Exchangeable protons on the positively charged nitrogen, often broad. Shift is highly dependent on concentration and residual water. |
| ~7.4-7.2 | m | 3H | Ar-H | Aromatic protons on the difluorobenzyl ring. The complex multiplet pattern arises from proton-proton and proton-fluorine couplings. |
| ~3.3 | d | 2H | CH ₂ (axial, eq 2,6) | Protons on the carbons adjacent to the nitrogen, deshielded by the positive charge. They appear as a doublet due to coupling with the geminal proton. |
| ~2.9 | t | 2H | CH ₂ (axial, eq 2,6) | Protons on the carbons adjacent to the nitrogen, appearing as a triplet due to coupling with neighboring protons. |
| ~2.6 | d | 2H | Ar-CH ₂-Pip | Methylene bridge protons, appearing as a doublet due to coupling with the adjacent methine proton on the piperidine ring. |
| ~1.9 | m | 1H | CH (Piperidine-4) | Methine proton at the point of substitution on the piperidine ring. |
| ~1.8 | d | 2H | CH ₂ (axial, eq 3,5) | Axial and equatorial protons on carbons 3 and 5 of the piperidine ring. |
| ~1.5 | q | 2H | CH ₂ (axial, eq 3,5) | Axial and equatorial protons on carbons 3 and 5 of the piperidine ring, appearing further upfield. |
Carbon-13 (¹³C) NMR Spectroscopy
Expertise & Causality: ¹³C NMR provides a count of unique carbon environments. For this molecule, proton-decoupled ¹³C NMR is standard, yielding a single sharp peak for each carbon environment. The large chemical shift range (~200 ppm) minimizes signal overlap. The C-F coupling can be a powerful diagnostic tool, often visible as doublets or triplets depending on the number of fluorine atoms attached or nearby.
Predicted ¹³C NMR Data & Interpretation
| Predicted δ (ppm) | Assignment | Rationale |
| ~150-147 (dd) | C -F (Ar) | Aromatic carbons directly bonded to fluorine. They are significantly downfield and will appear as doublets of doublets due to coupling with fluorine (¹JCF and ²JCF). |
| ~131 | C -CH₂ (Ar) | Quaternary aromatic carbon attached to the benzyl methylene group. |
| ~125-117 (m) | C H (Ar) | Aromatic carbons bearing a hydrogen atom. Their shifts are influenced by the fluorine substituents. |
| ~43 | C H₂N (Pip C2,6) | Carbons adjacent to the protonated nitrogen in the piperidine ring, shifted downfield. |
| ~40 | Ar-C H₂-Pip | Benzyl methylene carbon. |
| ~35 | C H (Pip C4) | Substituted carbon at position 4 of the piperidine ring. |
| ~29 | C H₂ (Pip C3,5) | Carbons at positions 3 and 5 of the piperidine ring. |
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups
Expertise & Causality: FT-IR spectroscopy is ideal for identifying the key functional groups within a molecule. For a solid, crystalline sample like a hydrochloride salt, the choice of sampling technique is critical to avoid scattering effects and obtain a high-quality spectrum. The KBr pellet method is a classic and reliable choice.[9][10] It involves grinding the sample with potassium bromide powder and pressing it into a transparent disc, minimizing scattering and producing sharp absorption bands. Attenuated Total Reflectance (ATR) is an alternative that requires minimal sample preparation but necessitates good contact between the sample and the crystal.[11]
Experimental Protocol: FT-IR (KBr Pellet Method)
-
Sample Preparation: Gently grind 1-2 mg of the sample with ~100-200 mg of dry, IR-grade KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.[10]
-
Pellet Formation: Transfer the powder to a pellet die and apply several tons of pressure using a hydraulic press to form a translucent pellet.
-
Data Acquisition: Place the KBr pellet in the spectrometer's sample holder.
-
Background Collection: Run a background spectrum of the empty sample compartment to subtract atmospheric H₂O and CO₂ absorptions.
-
Sample Spectrum: Acquire the sample spectrum, typically in the range of 4000–400 cm⁻¹.
Workflow for FT-IR (KBr Pellet) Analysis
Caption: Workflow for FT-IR analysis using the KBr pellet method.
Predicted IR Data & Interpretation
The spectrum is dominated by features of the secondary ammonium salt and the substituted aromatic ring.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| ~3000-2700 (broad) | N-H Stretch | Secondary Ammonium (R₂NH₂⁺) | This very broad and strong absorption is the hallmark of an amine salt and is a definitive indicator of the hydrochloride form.[6][12] |
| ~3100-3000 | C-H Stretch | Aromatic C-H | Absorption from the C-H bonds on the difluorobenzyl ring. |
| ~2950-2850 | C-H Stretch | Aliphatic C-H | Absorptions from the C-H bonds of the piperidine ring and the benzyl methylene group. |
| ~1600, ~1500, ~1450 | C=C Stretch | Aromatic Ring | Characteristic skeletal vibrations of the benzene ring. |
| ~1280-1100 (strong) | C-F Stretch | Aryl-Fluoride | Strong, characteristic absorptions for carbon-fluorine bonds are expected in this region. The presence of two C-F bonds will likely result in multiple strong bands. |
| ~1200-1000 | C-N Stretch | Aliphatic Amine | C-N stretching vibration from the piperidine ring. |
Mass Spectrometry (MS): Confirming Molecular Weight
Expertise & Causality: Mass spectrometry provides the molecular weight of a compound, serving as the ultimate confirmation of its elemental composition. The choice of ionization technique is critical. Electron Ionization (EI) is a "hard" technique that bombards molecules with high-energy electrons, causing extensive fragmentation.[13] It is unsuitable for non-volatile, thermally labile salts like piperidine hydrochloride, which would decompose before ionizing.[14]
Electrospray Ionization (ESI) is the method of choice.[15] It is a "soft" ionization technique that transfers ions from a solution into the gas phase with minimal fragmentation.[16] This is ideal for analyzing salts, as it typically yields an ion corresponding to the protonated free base, [M+H]⁺, from which the molecular weight can be easily determined.
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or an acetonitrile/water mixture.
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: Operate the mass spectrometer in positive ion mode (ESI+). The instrument parameters (e.g., capillary voltage, cone voltage, desolvation gas temperature) should be optimized to maximize the signal of the ion of interest.
-
Mass Analysis: Scan a mass range appropriate for the expected molecular ion (e.g., m/z 100-500).
Workflow for ESI-MS Analysis
Caption: General workflow for ESI-MS analysis of an organic salt.
Predicted MS Data & Interpretation
In the ESI+ mass spectrum, the compound will be detected as the protonated free base.
-
Free Base Formula: C₁₂H₁₅F₂N
-
Exact Mass of Free Base: 211.1172
-
Expected Ion: [M+H]⁺ (protonated free base)
-
Predicted m/z: 212.1250
The primary peak observed in the spectrum should correspond to an m/z value of 212.1250. High-resolution mass spectrometry (HRMS) can confirm this mass to within a few parts per million (ppm), providing unequivocal confirmation of the elemental formula. Tandem MS (MS/MS) experiments could be performed by isolating the m/z 212 peak and subjecting it to collision-induced dissociation (CID) to study its fragmentation patterns, which would further corroborate the proposed structure.
Consolidated Spectroscopic Data Summary
| Technique | Key Finding | Confirms |
| ¹H NMR | Distinct signals for aromatic, piperidinium, and benzyl methylene protons with characteristic multiplicities and integrations. | The connectivity of the proton framework, including the 4-substitution pattern on the piperidine ring and the presence of the difluorobenzyl group. |
| ¹³C NMR | Correct number of carbon signals, including characteristic downfield shifts for carbons attached to nitrogen and fluorine. | The unique carbon environments in the molecule, confirming the overall carbon skeleton. |
| FT-IR | Very broad N-H stretch (~3000-2700 cm⁻¹) and strong C-F stretches (~1280-1100 cm⁻¹). | The presence of the secondary ammonium hydrochloride salt and the aryl-fluoride functional groups. |
| ESI-MS | A strong signal at m/z ≈ 212.1, corresponding to the protonated free base [C₁₂H₁₅F₂N + H]⁺. | The molecular weight and, by extension, the elemental composition of the molecule. |
Conclusion
The collective evidence from NMR, IR, and MS provides a comprehensive and unambiguous structural confirmation of this compound. Each technique offers a unique and complementary piece of the molecular puzzle: NMR maps the C-H framework, IR identifies the key functional groups and salt form, and MS confirms the exact molecular weight. This self-validating system of analysis is essential for ensuring the quality, integrity, and reproducibility required in research and drug development.
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Potential therapeutic targets of 4-(3,4-Difluoro-Benzyl)-Piperidine Hydrochloride
As a Senior Application Scientist, this guide provides a comprehensive framework for the identification and validation of potential therapeutic targets for 4-(3,4-Difluoro-Benzyl)-Piperidine Hydrochloride. Given that the specific biological activities of this compound are not extensively documented in publicly available literature, this document outlines a strategic, multi-phased research plan. This approach is grounded in the compound's structural motifs and established principles of drug discovery.
Part 1: Structural Analysis and Target Hypothesis
The structure of this compound suggests several potential avenues for biological activity. The piperidine ring is a common scaffold in many centrally active drugs, often interacting with G-protein coupled receptors (GPCRs) and ion channels. The benzylpiperidine core is notably present in compounds targeting neurotransmitter transporters and various enzymes. The difluoro substitution on the benzyl ring can enhance binding affinity and improve metabolic stability, making it an attractive feature for drug design.
Based on these structural features, we can hypothesize several potential target classes for this compound:
-
Monoamine Transporters: The structural similarity to known ligands for the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET) makes these compelling potential targets.
-
Sigma Receptors: The piperidine scaffold is a well-known pharmacophore for both sigma-1 and sigma-2 receptors, which are implicated in a variety of neurological disorders.
-
Ion Channels: Voltage-gated ion channels, such as sodium, potassium, and calcium channels, are frequently modulated by piperidine-containing compounds.
-
Enzymes: The compound could potentially interact with various enzymes, including kinases, proteases, or metabolic enzymes, depending on the overall three-dimensional structure and electronic properties.
Part 2: A Phased Approach to Target Identification and Validation
A systematic and multi-layered experimental approach is essential to identify and validate the therapeutic targets of this compound. The following workflow is designed to progress from broad, high-throughput screening to specific, in-depth validation.
Phase 1: Initial Screening and Hit Identification
The initial phase focuses on broadly screening the compound against diverse biological targets to identify initial "hits". This is best achieved through a combination of computational and high-throughput experimental methods.
A. In Silico Profiling:
Computational, or in silico, methods serve as a cost-effective initial step to predict potential targets and guide experimental design.[1] These approaches leverage the principle that molecules with similar structures often bind to similar targets.[2]
-
Ligand-Based Virtual Screening: This involves comparing the 2D and 3D structure of this compound against databases of known active compounds.[3] This can rapidly generate a list of potential targets based on structural similarity to known ligands.[2]
-
Structure-Based Virtual Screening (Molecular Docking): If the 3D structures of potential target proteins are known, molecular docking can be used to predict the binding mode and affinity of the compound to the target's active site.[3] This method provides insights into the potential molecular interactions driving the binding event.
B. High-Throughput Screening (HTS):
HTS allows for the rapid, automated testing of the compound against large panels of biological targets.[4][5] This is a crucial step for identifying unexpected activities and prioritizing hits for further investigation.[6]
-
Target-Based HTS: The compound is tested against a panel of purified proteins, such as enzymes or receptors, to measure its direct effect on their activity.[7] Kinases are a particularly common and important class of enzymes to include in such screens.[7]
-
Phenotypic HTS: In this approach, the compound is tested on various cell lines to observe its effect on cellular phenotypes, such as cell viability, proliferation, or the activation of specific signaling pathways.[8] This method has the advantage of identifying compounds that work through novel mechanisms of action, without prior knowledge of the specific target.[7]
Experimental Protocol: High-Throughput Screening (HTS) for Kinase Inhibition
-
Assay Plate Preparation:
-
Utilize 384-well or 1536-well microplates for high-throughput capacity.[5]
-
Dispense a library of purified human kinases, each in a separate well, at a concentration optimized for the specific assay.
-
Add the appropriate kinase buffer and ATP at a concentration near the Km for each respective kinase.
-
-
Compound Addition:
-
Prepare a dilution series of this compound in DMSO.
-
Using an automated liquid handler, add the compound to the assay plates, ensuring a final DMSO concentration of <1%. Include appropriate controls (DMSO vehicle and a known kinase inhibitor).
-
-
Reaction and Detection:
-
Incubate the plates at room temperature for a predetermined time (e.g., 60 minutes) to allow for kinase activity.
-
Add a detection reagent that measures the amount of ADP produced, which is directly proportional to kinase activity. Commercially available kits (e.g., ADP-Glo™) are commonly used for this purpose.
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition of kinase activity for each concentration of the compound.
-
Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value for each kinase hit.
-
Visualization of the Initial Screening Workflow
Caption: Workflow for the initial screening of this compound.
Phase 2: Biophysical and Functional Validation of Hits
Once initial hits are identified, the next crucial step is to confirm a direct physical interaction between the compound and the putative target protein and to characterize the functional consequences of this interaction.
A. Biophysical Assays for Direct Binding:
These methods provide quantitative data on the binding affinity and kinetics of the compound-target interaction.
-
Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures the binding of an analyte (the compound) to a ligand (the target protein) immobilized on a sensor chip in real-time.[9][10] It provides valuable information on the association (on-rate) and dissociation (off-rate) kinetics of the interaction, in addition to the binding affinity (KD).[11]
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).[12][13] This technique is considered the gold standard for characterizing binding thermodynamics.[14]
Experimental Protocol: Surface Plasmon Resonance (SPR) for Binding Kinetics
-
Sensor Chip Preparation:
-
Select a sensor chip appropriate for immobilizing the purified target protein (e.g., a CM5 chip for amine coupling).
-
Activate the chip surface using a mixture of EDC and NHS.
-
Immobilize the target protein to the chip surface at a desired density.
-
Deactivate any remaining active esters using ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of dilutions of this compound in a suitable running buffer.
-
Inject the compound dilutions over the sensor chip surface, starting with the lowest concentration.
-
Monitor the change in the SPR signal in real-time to observe the association and dissociation phases.
-
Regenerate the chip surface between injections using a mild regeneration solution to remove the bound compound.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
B. Functional Assays:
Functional assays are designed to measure the effect of the compound on the biological activity of the target protein. The specific assay will depend on the nature of the target (e.g., enzyme, receptor, ion channel). For an enzymatic target, this would involve measuring the inhibition of its catalytic activity in a purified system.
Phase 3: Cellular Target Engagement and In Vivo Validation
The final phase of target validation aims to confirm that the compound interacts with its intended target in a complex biological environment and to assess its potential therapeutic effects in preclinical models.
A. Cellular Thermal Shift Assay (CETSA):
CETSA is a powerful method for verifying target engagement in intact cells and tissues.[15] It is based on the principle that the binding of a ligand to a protein increases its thermal stability.[16][17]
-
Principle: Cells are treated with the compound, and then subjected to a heat gradient. The target protein, when bound to the compound, will be more resistant to heat-induced denaturation and aggregation.[18] By measuring the amount of soluble protein remaining at different temperatures, a "melting curve" can be generated. A shift in this curve in the presence of the compound indicates target engagement.[19]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment:
-
Culture cells expressing the target protein to an appropriate density.
-
Treat the cells with various concentrations of this compound or a vehicle control for a specified time.
-
-
Thermal Challenge:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler.
-
-
Lysis and Fractionation:
-
Lyse the cells by freeze-thawing or using a mild lysis buffer.
-
Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed.
-
-
Protein Detection:
-
Collect the supernatant containing the soluble proteins.
-
Quantify the amount of the specific target protein in the soluble fraction using a method such as Western blotting or ELISA.
-
-
Data Analysis:
-
Plot the amount of soluble target protein against the temperature to generate melting curves for both the vehicle- and compound-treated samples.
-
A rightward shift in the melting curve for the compound-treated samples confirms target engagement.
-
B. In Vivo Target Validation:
The ultimate validation of a therapeutic target involves demonstrating that modulating its activity with the compound leads to a desirable therapeutic outcome in a relevant animal model of disease.
-
Animal Models: Select an appropriate animal model that recapitulates key aspects of the human disease.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Determine the compound's absorption, distribution, metabolism, and excretion (ADME) properties and establish a relationship between the compound's concentration in the body and its effect on the target.
-
Efficacy Studies: Administer the compound to the animal model and assess its effect on disease-related endpoints.
Visualization of the Target Validation Workflow
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An In-Depth Technical Guide to the Discovery and Synthesis of Novel Difluorobenzylpiperidine Analogs
Foreword: The Rationale for Pursuing Difluorobenzylpiperidine Analogs
The piperidine moiety is a cornerstone of medicinal chemistry, present in over twenty classes of pharmaceuticals.[1][2][3] Its conformational flexibility and basic nitrogen atom allow for favorable interactions with a multitude of biological targets. The introduction of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, bioavailability, and binding affinity.[1] Specifically, the difluorobenzyl group offers a unique combination of lipophilicity and electronic properties that can modulate the pharmacokinetic and pharmacodynamic profile of a lead compound. This guide provides a comprehensive overview of the discovery and synthesis of novel difluorobenzylpiperidine analogs, intended for researchers and professionals in drug development.
Part 1: Discovery and Synthetic Strategy
The journey to novel difluorobenzylpiperidine analogs begins with a strategic approach to their design and synthesis. A thorough retrosynthetic analysis is paramount to identifying efficient and versatile synthetic routes.
Retrosynthetic Analysis: Deconstructing the Target
Retrosynthetic analysis is a powerful tool for planning the synthesis of complex molecules by working backward from the target molecule to simpler, commercially available starting materials.[4][5][6][7][8] For a generic N-(difluorobenzyl)piperidine analog, the primary disconnection is at the C-N bond between the benzyl and piperidine moieties. This leads to two key synthons: a difluorobenzyl electrophile and a piperidine nucleophile.
Caption: Retrosynthetic analysis of a generic N-(difluorobenzyl)piperidine analog.
Further deconstruction of the difluorobenzyl synthon depends on the desired substitution pattern. A common precursor is a difluorobenzaldehyde, which can be synthesized from the corresponding difluorotoluene. The substituted piperidine can be derived from a corresponding pyridine through catalytic hydrogenation.
Forward Synthesis: A Step-by-Step Approach
The forward synthesis is designed for modularity, allowing for the generation of a diverse library of analogs by varying the substitution on both the piperidine and the difluorobenzyl rings.
A robust method for the synthesis of substituted piperidines is the catalytic hydrogenation of the corresponding pyridine derivatives.[1] This approach is highly efficient and allows for the introduction of various substituents on the piperidine ring.
Experimental Protocol: Catalytic Hydrogenation of a Substituted Pyridine
-
Reaction Setup: In a high-pressure hydrogenation vessel, dissolve the substituted pyridine (1.0 eq) in a suitable solvent such as methanol or ethanol.
-
Catalyst Addition: Add a catalytic amount of a heterogeneous catalyst, typically 5-10 mol% of Palladium on carbon (Pd/C).
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to the desired hydrogen pressure (typically 50-100 psi) and stir the reaction mixture at room temperature or with gentle heating (40-60 °C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, carefully vent the hydrogen gas and filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude piperidine derivative can be purified by distillation or column chromatography if necessary.
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Methodological & Application
Application Notes & Protocols: The Utility of 4-(3,4-Difluoro-Benzyl)-Piperidine Hydrochloride in Neuropharmacological Research
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the neuropharmacological applications of 4-(3,4-Difluoro-Benzyl)-Piperidine Hydrochloride. While this specific molecule is primarily a research chemical and a synthetic intermediate, its structural motifs are present in a range of centrally active agents. By examining its chemical properties and the pharmacology of closely related analogs, we can delineate its potential as a tool compound for investigating neurotransmitter systems and as a building block for novel therapeutics. This guide details hypothesized mechanisms of action, provides validated protocols for in vitro and in vivo evaluation, and outlines best practices for handling and data interpretation.
Introduction and Compound Profile
This compound belongs to the benzylpiperidine class of compounds. The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous drugs targeting the central nervous system (CNS). The addition of a difluorobenzyl group significantly modulates the molecule's physicochemical properties, such as lipophilicity and metabolic stability, and influences its interaction with biological targets.
Structurally similar compounds, particularly those with a piperidine core, are known to interact with various G-protein coupled receptors (GPCRs), including dopamine and serotonin receptors, as well as sigma (σ) receptors.[1][2] For instance, the related compound 4-(2,4-Difluorobenzoyl)piperidine hydrochloride serves as a key synthetic intermediate for atypical antipsychotics like Risperidone and Iloperidone, which are potent antagonists of dopamine D2 and serotonin (5-HT2A) receptors.[3] Furthermore, research into 4,4-difluoropiperidine derivatives has identified potent and selective antagonists for the dopamine D4 receptor, which are being investigated for treating L-DOPA-induced dyskinesias in Parkinson's disease.[4][5] Based on this established pharmacology, this compound is a valuable tool for probing these same systems.
Physicochemical Data
| Property | Value |
| IUPAC Name | 4-(3,4-difluorobenzyl)piperidine hydrochloride |
| CAS Number | 193357-75-4[6] |
| Molecular Formula | C₁₂H₁₅F₂N · HCl |
| Molecular Weight | 247.71 g/mol |
| Appearance | White to off-white solid/powder[7] |
| Solubility | Soluble in water and polar organic solvents like methanol and DMSO. |
Safety and Handling
Proper handling of this compound is critical. The compound is classified as an irritant.[6]
-
Hazard Statements: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[8] When handling the powder, use a respirator or work in a well-ventilated fume hood to avoid inhalation.[7]
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[6][8]
-
First Aid Measures:
-
Skin Contact: Immediately wash with plenty of soap and water.[7]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention.[6]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[7]
-
Ingestion: Wash out the mouth with water and call a physician. Do not induce vomiting.[7]
-
Hypothesized Mechanism of Action
Based on its structural similarity to known neuropharmacological agents, this compound is predicted to function as a modulator of monoaminergic systems. The primary hypothesized mechanism is antagonism at D2-like dopamine receptors (D2, D3, D4). The 4-benzylpiperidine core acts as a selective dopamine releasing agent, while fluorination patterns on the benzyl ring are common in potent dopamine receptor antagonists.[4][9]
Specifically, antagonism of the D4 receptor is a promising therapeutic strategy for L-DOPA-induced dyskinesias in Parkinson's disease.[5] D4 receptors are Gi/o-coupled GPCRs that, upon activation, inhibit adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. An antagonist like this compound would block the binding of endogenous dopamine, thereby preventing this downstream signaling cascade.
Visualizing the Signaling Pathway
The following diagram illustrates the hypothesized antagonistic action at a D4 dopamine receptor.
Caption: Hypothesized D4 receptor antagonism workflow.
Experimental Protocols & Applications
The primary application of this compound is as a research tool to investigate dopaminergic and serotonergic pathways and as a precursor for synthesizing more complex drug candidates.[1][3]
Protocol 1: In Vitro Dopamine D4 Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity (Kᵢ) of the test compound for the human dopamine D4 receptor.
Objective: To quantify the binding affinity of this compound at the D4 receptor.
Materials:
-
HEK293 cells stably expressing the human dopamine D4 receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS, antibiotics).
-
Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Radioligand: [³H]N-methylspiperone (specific activity ~80 Ci/mmol).
-
Non-specific binding control: Haloperidol (10 µM).
-
Test Compound: this compound, dissolved in DMSO to a 10 mM stock.
-
96-well microplates and glass fiber filter mats.
-
Scintillation counter and scintillation fluid.
Workflow Diagram:
Caption: Workflow for the in vitro receptor binding assay.
Step-by-Step Methodology:
-
Membrane Preparation: Culture HEK293-hD4R cells to ~90% confluency. Harvest the cells, centrifuge, and resuspend the pellet in ice-cold membrane preparation buffer. Homogenize the cell suspension and centrifuge at high speed (e.g., 40,000 x g) to pellet the membranes. Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., via Bradford assay).
-
Assay Setup: In a 96-well plate, add assay buffer, the radioligand [³H]N-methylspiperone, and serial dilutions of the test compound (e.g., from 0.1 nM to 10 µM).
-
Controls: For total binding, add vehicle (DMSO) instead of the test compound. For non-specific binding, add a high concentration of an unlabeled ligand like Haloperidol (10 µM).
-
Incubation: Initiate the binding reaction by adding the membrane preparation (e.g., 20-40 µg of protein per well). Incubate the plate for 60 minutes at room temperature with gentle agitation.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filter mats in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value. Calculate the affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
Protocol 2: In Vivo Evaluation of CNS Activity in Rodents
This protocol outlines a method to assess the compound's effect on spontaneous locomotor activity in mice, a primary screening tool for CNS-active compounds.
Objective: To determine if this compound modulates motor activity, suggesting central nervous system penetration and engagement.
Materials:
-
Male C57BL/6 mice (8-10 weeks old).
-
Vehicle: Sterile saline (0.9% NaCl) or 5% DMSO/5% Tween 80 in saline.
-
Test Compound: this compound, dissolved in the vehicle.
-
Positive Control (optional): A known CNS stimulant (e.g., amphetamine) or depressant (e.g., diazepam).
-
Locomotor activity chambers equipped with infrared beams.
-
Standard animal housing and care facilities.
Workflow Diagram:
Caption: Workflow for the in vivo locomotor activity study.
Step-by-Step Methodology:
-
Animal Acclimation: House mice under standard conditions (12h light/dark cycle, food and water ad libitum) for at least one week before the experiment. Handle the mice for several days to reduce stress.
-
Drug Preparation: Prepare fresh solutions of the test compound and vehicle on the day of the experiment.
-
Habituation: On the test day, transport the mice to the procedure room and allow them to acclimate for at least 60 minutes.
-
Administration: Administer the vehicle or test compound at various doses (e.g., 1, 5, 10 mg/kg) via intraperitoneal (i.p.) injection. The injection volume should be consistent (e.g., 10 mL/kg).
-
Testing: Immediately after injection, place each mouse into the center of an open-field locomotor activity chamber.
-
Data Recording: Record locomotor activity (e.g., total distance traveled, horizontal beam breaks, vertical rears) automatically using the system's software for a period of 60 minutes.
-
Data Analysis: Analyze the data in time bins (e.g., 5-minute intervals) and as a total over the entire session. Compare the activity of the compound-treated groups to the vehicle-treated group using an appropriate statistical test, such as a one-way ANOVA followed by Dunnett's post-hoc test.
Representative Data & Interpretation
Data from the in vitro binding assay can be used to establish the compound's affinity and selectivity profile. The table below presents hypothetical data for interpretation.
| Receptor/Transporter | Kᵢ (nM) - Hypothetical Data |
| Dopamine D4 | 15 |
| Dopamine D2 | 250 |
| Dopamine D3 | 180 |
| Serotonin 5-HT₂ₐ | 450 |
| Sigma-1 (σ₁) | 95 |
| Dopamine Transporter (DAT) | >10,000 |
Interpretation: This hypothetical profile suggests that this compound is a potent ligand for the D4 receptor with moderate selectivity over other dopamine receptor subtypes and the sigma-1 receptor. Its low affinity for the dopamine transporter indicates it is unlikely to be a dopamine reuptake inhibitor. Such a profile would warrant further investigation of its functional activity (antagonism vs. agonism) and its potential in D4-related CNS disorders.
Conclusion and Future Directions
This compound is a valuable chemical entity for neuropharmacological research. Its structure suggests likely interactions with dopamine and sigma receptors, making it a useful tool for target validation and a starting point for lead optimization campaigns. The protocols provided herein offer a robust framework for characterizing its in vitro and in vivo pharmacological profile.
Future research should focus on:
-
Functional Assays: Determining whether the compound acts as an agonist, antagonist, or allosteric modulator at its target receptors.
-
Metabolic Stability: Investigating its stability in liver microsomes, as related compounds have shown high clearance rates.[10]
-
In Vivo Efficacy: Testing the compound in more complex animal models of neuropsychiatric disorders, such as models of psychosis or Parkinson's disease.
By systematically applying these methodologies, researchers can fully elucidate the neuropharmacological potential of this compound and its derivatives.
References
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- TCI Chemicals. (n.d.). 4-(2,4-Difluorobenzoyl)piperidine Hydrochloride.
- ChemRxiv. (2025). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonists.
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Berardi, F., et al. (2012). Pharmacological and metabolic characterisation of the potent sigma1 receptor ligand 1'-benzyl-3-methoxy-3H-spiro[[6]benzofuran-1,4'-piperidine]. PubMed.
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Application Note & Protocols: High-Throughput Screening for Modulators of the Sigma-1 Receptor Using 4-(3,4-Difluoro-Benzyl)-Piperidine Hydrochloride
Introduction: The Sigma-1 Receptor as a Therapeutic Target
The Sigma-1 receptor (S1R) is a unique, ligand-operated chaperone protein located at the endoplasmic reticulum (ER), particularly at the mitochondria-associated ER membrane (MAM).[1][2] It is not a classical G protein-coupled receptor or ion channel but rather a pluripotent modulator of intracellular signaling.[3] S1R plays a crucial role in regulating cellular homeostasis, including calcium signaling, ion channel activity, and responses to cellular stress.[2][4] Its involvement in a wide array of pathophysiological processes has made it an attractive therapeutic target for neurodegenerative diseases, psychiatric disorders, and cancer.[1][5]
The piperidine scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of central nervous system targets. While 4-(3,4-Difluoro-Benzyl)-Piperidine Hydrochloride is a novel chemical entity without a characterized biological target, its structural similarity to known S1R ligands suggests its potential as a modulator of S1R activity. This application note outlines a comprehensive high-throughput screening (HTS) cascade to identify and characterize the activity of compounds like this compound at the S1R. We present two robust assays: a primary radioligand binding assay for hit identification and a secondary cell-based calcium mobilization assay for functional characterization.
HTS Assay Workflow for S1R Modulator Discovery
A tiered screening approach is optimal for identifying and validating novel S1R modulators from large compound libraries. This workflow ensures efficiency and reduces the likelihood of false positives.
Caption: HTS workflow for S1R modulator discovery.
Assay 1 (Primary): Competitive Radioligand Binding for S1R
3.1 Principle
This assay quantifies the ability of a test compound to compete with a known high-affinity radioligand for binding to the S1R. The preferred radioligand is [³H]-(+)-pentazocine, which is highly selective for S1R.[6][7] The assay is performed using membrane preparations from tissues or cells expressing high levels of S1R, such as guinea pig liver.[8] A decrease in the measured radioactivity in the presence of the test compound indicates displacement of the radioligand and suggests that the test compound binds to the S1R.
3.2 Materials and Reagents
-
Membrane Preparation: Guinea pig liver membranes expressing S1R.
-
Radioligand: [³H]-(+)-pentazocine (Specific Activity: 30-60 Ci/mmol).
-
Non-specific Binding Control: Haloperidol (10 µM final concentration).
-
Test Compound: this compound, dissolved in DMSO.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail: Suitable for radioisotope counting.
-
Filtration System: 96-well harvester with GF/B glass fiber filters.
3.3 Detailed Protocol
-
Compound Plating: Prepare serial dilutions of the test compound (e.g., this compound) in DMSO. Dispense 2 µL of each dilution into a 96-well assay plate. For controls, dispense 2 µL of DMSO (Total Binding) or 2 µL of 1 mM Haloperidol in DMSO (Non-specific Binding).
-
Reagent Preparation:
-
Prepare the radioligand solution by diluting [³H]-(+)-pentazocine in Assay Buffer to a final concentration of 5 nM (2X working solution).
-
Prepare the membrane suspension by homogenizing guinea pig liver membranes in ice-cold Assay Buffer to a final protein concentration of 200 µg/mL (2X working solution).
-
-
Assay Incubation:
-
To each well of the assay plate, add 98 µL of Assay Buffer.
-
Add 50 µL of the 2X membrane suspension to all wells.
-
Add 50 µL of the 2X [³H]-(+)-pentazocine solution to all wells.
-
The final reaction volume is 200 µL. The final radioligand concentration is 2.5 nM, and the final membrane protein is 50 µg.
-
-
Incubation: Seal the plate and incubate at 37°C for 90 minutes with gentle agitation.
-
Harvesting: Terminate the binding reaction by rapid filtration through the GF/B filters using a cell harvester. Wash the filters three times with 500 µL of ice-cold Assay Buffer to remove unbound radioligand.
-
Detection: Dry the filter mats, place them in scintillation vials with 4 mL of scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
3.4 Data Analysis and Interpretation
The potency of the test compound is determined by calculating its half-maximal inhibitory concentration (IC50).[9][10]
-
Percent Inhibition Calculation: % Inhibition = 100 * (1 - [(CPM_Sample - CPM_NSB) / (CPM_Total - CPM_NSB)]) Where:
-
CPM_Sample is the counts per minute in the presence of the test compound.
-
CPM_NSB is the counts per minute for non-specific binding (with Haloperidol).
-
CPM_Total is the counts per minute for total binding (with DMSO).
-
-
IC50 Determination: Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[11][12]
| Parameter | Example Value | Interpretation |
| Z'-Factor | 0.75 | Indicates an excellent and robust assay suitable for HTS.[13][14] |
| IC50 of Test Compound | 150 nM | The concentration of the compound required to displace 50% of the radioligand. |
| Hill Slope | ~1.0 | Suggests a competitive binding interaction at a single site. |
Assay 2 (Secondary): Cell-Based Calcium Mobilization
4.1 Principle
S1R is known to modulate intracellular calcium (Ca²⁺) homeostasis by interacting with inositol 1,4,5-trisphosphate receptors (IP3Rs) at the ER.[1][15] S1R agonists can potentiate Ca²⁺ release from the ER, leading to a transient increase in cytosolic Ca²⁺ concentration.[2] This assay uses a cell line endogenously or recombinantly expressing S1R, loaded with a Ca²⁺-sensitive fluorescent dye (e.g., Fluo-4 AM). An increase in fluorescence intensity upon compound addition indicates agonist activity, while inhibition of a known agonist's response indicates antagonist activity.
Caption: S1R-mediated calcium signaling pathway.
4.2 Materials and Reagents
-
Cell Line: HEK293 cells stably expressing human S1R.
-
Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin, selection antibiotic (e.g., G418).
-
Fluorescent Dye: Fluo-4 AM Calcium Assay Kit.
-
Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer.
-
S1R Agonist Control: (+)-Pentazocine.
-
S1R Antagonist Control: NE-100.
-
Test Compound: this compound, dissolved in DMSO.
-
Instrumentation: Fluorescence kinetic plate reader (e.g., FLIPR, FlexStation).
4.3 Detailed Protocol
-
Cell Plating: Seed HEK293-S1R cells into black-walled, clear-bottom 384-well plates at a density of 20,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.
-
Dye Loading:
-
Prepare the Fluo-4 AM loading solution according to the manufacturer's instructions, typically in KRH buffer containing probenecid.
-
Remove the culture medium from the cell plate and add 20 µL of the dye loading solution to each well.
-
Incubate for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.
-
-
Compound Plating: While cells are incubating, prepare a separate 384-well compound plate with serial dilutions of the test compound, (+)-Pentazocine (for agonist mode), or a fixed concentration of (+)-Pentazocine plus serial dilutions of the test compound (for antagonist mode).
-
Fluorescence Measurement:
-
Place both the cell plate and the compound plate into the fluorescence kinetic plate reader.
-
Set the instrument to measure fluorescence intensity (Excitation: 494 nm, Emission: 516 nm) every second.
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
The instrument's integrated liquid handler should then add 10 µL from the compound plate to the cell plate.
-
Continue recording the fluorescence signal for at least 120 seconds post-addition.
-
4.4 Data Analysis and Interpretation
The response is measured as the peak fluorescence intensity minus the baseline fluorescence.
-
Agonist Mode:
-
Antagonist Mode:
-
Percent Inhibition Calculation: % Inhibition = 100 * (1 - [(Response_Sample - Response_Vehicle) / (Response_Agonist - Response_Vehicle)])
-
IC50 Determination: Plot % Inhibition against the log of the test compound concentration to determine the IC50.
-
| Parameter | Example Agonist Value | Example Antagonist Value | Interpretation |
| Z'-Factor | 0.68 | 0.72 | Indicates a robust and reliable assay.[17][18][19] |
| EC50 of Test Compound | 250 nM | N/A | The concentration of the agonist that provokes a response halfway between the baseline and maximum. |
| IC50 of Test Compound | N/A | 500 nM | The concentration of the antagonist that inhibits the response of a fixed agonist concentration by 50%. |
Conclusion
The described HTS cascade provides a robust framework for the discovery and pharmacological profiling of novel modulators of the Sigma-1 receptor. The primary competitive binding assay effectively identifies compounds that engage the target, while the secondary calcium mobilization assay elucidates their functional activity as agonists or antagonists. By employing this workflow, researchers can efficiently screen compound libraries and characterize hits like the hypothetical S1R modulator, this compound, paving the way for further lead optimization and the development of novel therapeutics targeting the S1R.
References
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Monnet, F. P. (2005). Sigma-1 receptor as regulator of neuronal intracellular Ca2+: clinical and therapeutic relevance. Biochemical Society Transactions, 33(Pt 5), 1141–1144. [Link]
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GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. GraphPad FAQ 1153. [Link]
-
Wikipedia contributors. (2024, November 26). Sigma-1 receptor. In Wikipedia, The Free Encyclopedia. [Link]
-
Wang, Y., et al. (2020). Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury. Frontiers in Neurology, 11, 583. [Link]
-
Celardo, I., et al. (2021). Role of Sigma-1 Receptor in Calcium Modulation: Possible Involvement in Cancer. International Journal of Molecular Sciences, 22(3), 1073. [Link]
-
Mueller, B., et al. (2013). Sigma-1 receptor regulation of voltage-gated calcium channels involves a direct interaction. Investigative Ophthalmology & Visual Science, 54(10), 6546–6554. [Link]
-
Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery. [Link]
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BIT 479/579 High-throughput Discovery. (n.d.). IC50's: An Approach to High-Throughput Drug Discovery. [Link]
-
Cytoskeleton, Inc. (2021). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. [Link]
-
On HTS. (2023). Z-factor. On HTS Blog. [Link]
-
PunnettSquare.Tools. (2025). Z-Factor Calculator. [Link]
-
Valentine, W. J., & Tigyi, G. (2013). High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes. Methods in Molecular Biology, 1004, 137–147. [Link]
-
ResearchGate. (n.d.). EC 50 /IC 50 and high-throughput screening modes. [Link]
-
Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current Protocols in Pharmacology, 71, 1.34.1–1.34.21. [Link]
-
Platypus Technologies. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. [Link]
-
Promega Connections. (2025). IC50, EC50 and Kd: What is the Difference and Why Do They matter?. [Link]
-
Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current protocols in pharmacology, 71(1), 1.34.1-1.34.21. [Link]
-
L-C. Cheng, et al. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. [Link]
-
F. F. Parlak, et al. (2022). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. International Journal of Molecular Sciences, 23(19), 11855. [Link]
-
Eurofins Discovery. (n.d.). sigma1 Human Binding Agonist Radioligand LeadHunter Assay. [Link]
-
S. M. D. Uddin, et al. (2020). Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. RSC Medicinal Chemistry, 11(9), 984-997. [Link]
-
C. M. Diaz-Trelles, et al. (2022). Development of a High-Throughput Calcium Mobilization Assay for CCR6 Receptor Coupled to Hydrolase Activity Readout. International Journal of Molecular Sciences, 23(4), 1957. [Link]
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Application Notes & Protocols: A Researcher's Guide to Studying Dopamine D4 Receptor Antagonism
This guide provides a comprehensive overview of experimental protocols for the identification and characterization of dopamine D4 receptor antagonists. Designed for researchers, scientists, and drug development professionals, this document delves into the core in vitro and in vivo methodologies, emphasizing the scientific rationale behind experimental choices to ensure robust and reproducible data.
Introduction: The Enigmatic Dopamine D4 Receptor
The dopamine D4 receptor (D4R) is a member of the D2-like family of G-protein coupled receptors (GPCRs).[1][2] Primarily expressed in the prefrontal cortex, limbic system, and midbrain, the D4R plays a crucial role in higher cognitive functions, emotional regulation, and reward pathways.[3][4] Dysregulation of D4R signaling has been implicated in a variety of neuropsychiatric disorders, including schizophrenia, attention-deficit/hyperactivity disorder (ADHD), and substance use disorders, making it a compelling target for therapeutic intervention.[1][3][5]
The D4R is characterized by a significant polymorphism in its third intracellular loop, which can influence its signaling properties.[3][4] Like other D2-like receptors, the D4R couples to Gi/o proteins, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1][2][6] Beyond this canonical pathway, D4R activation can modulate a diverse array of downstream effectors, including ion channels and other signaling cascades, through protein-protein interactions.[3][7]
Dopamine D4 Receptor Signaling Pathway
The primary signaling cascade initiated by D4R activation is the inhibition of cAMP production. This process is fundamental to many of the functional assays described in this guide.
Caption: Canonical Gi/o signaling pathway of the Dopamine D4 Receptor.
Part 1: In Vitro Characterization of D4 Receptor Antagonists
In vitro assays form the foundation of any screening campaign, allowing for the high-throughput evaluation of compound affinity and functional activity in a controlled environment.
Radioligand Binding Assays: The Gold Standard for Affinity Determination
Radioligand binding assays are indispensable for quantifying the affinity of a test compound for the D4 receptor.[8] These assays typically utilize cell membranes prepared from cell lines stably expressing the human D4 receptor.
1.1.1. Competition Binding Assay Protocol
This protocol determines the inhibitory constant (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the D4R.
-
Materials:
-
Cell membranes with expressed D4R (e.g., from CHO or HEK293 cells)
-
Radioligand (e.g., [3H]-Spiperone or a D4R-selective radioligand)
-
Test compounds (potential antagonists)
-
Non-specific binding determinator (e.g., Haloperidol)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)
-
96-well plates
-
Scintillation counter and fluid
-
-
Step-by-Step Protocol:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the assay buffer, a fixed concentration of the radioligand (typically at its Kd value), and varying concentrations of the test compound.
-
To determine non-specific binding, add a high concentration of an unlabeled competitor (e.g., 25 µM Haloperidol) in separate wells.[9]
-
To determine total binding, add only the radioligand and buffer.
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
Incubate the plate at a specified temperature (e.g., 27°C) for a sufficient duration to reach equilibrium (e.g., 120 minutes).[9]
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to separate bound from free radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the IC50 value (the concentration of test compound that inhibits 50% of specific binding) and convert it to a Ki value using the Cheng-Prusoff equation.
-
| Parameter | Description |
| Ki | Inhibitory constant; a measure of the affinity of the antagonist for the receptor. |
| IC50 | The concentration of antagonist required to displace 50% of the radioligand. |
| Kd | The dissociation constant of the radioligand. |
Table 1: Key Parameters in Competition Binding Assays
Functional Assays: Assessing Antagonist Efficacy
Functional assays are crucial for determining whether a compound that binds to the D4R acts as an antagonist, agonist, or inverse agonist.
1.2.1. cAMP Inhibition Assay
This assay measures an antagonist's ability to block an agonist-induced decrease in intracellular cAMP levels.
-
Principle: D4R activation by an agonist inhibits adenylyl cyclase, reducing cAMP production. An antagonist will reverse this effect.
-
Methodology:
-
Culture cells expressing the D4R (e.g., CHO-K1 or U2OS) in a 96-well plate.[10][11]
-
Pre-treat the cells with the test compound (potential antagonist) at various concentrations.
-
Stimulate the cells with a fixed concentration of a D4R agonist (e.g., dopamine) in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation) and forskolin (to stimulate adenylyl cyclase and create a measurable cAMP window).[12]
-
Incubate for a specified time.
-
Lyse the cells and measure intracellular cAMP levels using a suitable detection kit (e.g., ELISA, HTRF, or fluorescence-based biosensors).[11][13]
-
The antagonist's potency is determined by its ability to restore cAMP levels towards the forskolin-stimulated baseline.
-
1.2.2. [35S]GTPγS Binding Assay
This assay directly measures G-protein activation and is a powerful tool for characterizing ligand efficacy.[14][15]
-
Principle: Agonist binding to a GPCR promotes the exchange of GDP for GTP on the Gα subunit. The non-hydrolyzable GTP analog, [35S]GTPγS, is used to trap G-proteins in their active state.[16] Antagonists will not stimulate [35S]GTPγS binding and will block agonist-stimulated binding.
-
Step-by-Step Protocol:
-
Incubate cell membranes expressing the D4R with the test compound (antagonist) and a fixed concentration of a D4R agonist.
-
Add GDP to ensure G-proteins are in their inactive state.
-
Initiate the reaction by adding [35S]GTPγS.
-
Incubate to allow for agonist-stimulated [35S]GTPγS binding.
-
Terminate the reaction by rapid filtration.
-
Quantify the amount of bound [35S]GTPγS by scintillation counting.
-
Antagonist activity is observed as a concentration-dependent inhibition of the agonist-induced increase in [35S]GTPγS binding.
-
1.2.3. Cellular Dielectric Spectroscopy (CDS)
CDS is a label-free technology that measures changes in cellular impedance upon receptor activation, providing a holistic view of the cellular response.[17][18]
-
Principle: The binding of a ligand to a GPCR initiates a cascade of intracellular events that alter the cell's morphology and ionic environment. These changes can be detected as a shift in cellular impedance.[19]
-
Advantages:
-
Label-free, reducing assay artifacts.
-
Provides a real-time, kinetic readout of the cellular response.
-
Can differentiate between different G-protein coupling pathways based on the impedance profile.[19]
-
-
Protocol Outline:
-
Seed D4R-expressing cells onto microplates with embedded electrodes.
-
Establish a baseline impedance reading.
-
Add the test compound (antagonist) followed by a D4R agonist.
-
Monitor the change in impedance over time. Antagonists will block the characteristic impedance signature produced by the agonist.
-
Caption: A typical screening funnel for D4R antagonist discovery.
Part 2: In Vivo Models for Assessing D4 Receptor Antagonism
In vivo studies are essential to evaluate the therapeutic potential and side-effect profile of D4R antagonists in a complex physiological system.
Models of Psychosis and Schizophrenia
Given the hypothesized link between D4R and schizophrenia, animal models of psychosis are widely used to test the efficacy of D4R antagonists.[20]
2.1.1. Amphetamine-Induced Hyperlocomotion
-
Rationale: Amphetamine increases synaptic dopamine levels, leading to hyperlocomotor activity in rodents. This behavior is considered a model for the positive symptoms of schizophrenia.[21] Antipsychotic drugs, including D4R antagonists, are expected to attenuate this hyperactivity.[22]
-
Protocol:
-
Acclimatize rodents (rats or mice) to an open-field arena equipped with photobeams or video tracking software to measure locomotor activity.
-
Administer the test compound (D4R antagonist) or vehicle.
-
After a pre-treatment period, administer a psychostimulant dose of amphetamine.
-
Record locomotor activity (e.g., distance traveled, beam breaks) for a set period (e.g., 60-90 minutes).
-
A successful antagonist will significantly reduce the amphetamine-induced increase in locomotion compared to the vehicle-treated group.
-
Models of Cognition
Cognitive impairment is a core feature of schizophrenia and ADHD. The Novel Object Recognition (NOR) test is a widely accepted paradigm for assessing recognition memory in rodents.[23][24]
2.2.1. Novel Object Recognition (NOR) Test
-
Rationale: This test leverages the innate tendency of rodents to explore novel objects more than familiar ones.[25] It is used to assess the pro-cognitive or cognition-impairing effects of a compound.
-
Step-by-Step Protocol:
-
Habituation Phase: Allow the animal to explore an empty open-field arena for a set period (e.g., 5-10 minutes) on day 1 to acclimate to the environment.[25][26]
-
Familiarization/Training Phase: On day 2, place the animal in the same arena containing two identical objects and allow it to explore for a set time (e.g., 10 minutes).[25]
-
Retention Phase: After a retention interval (e.g., 2 hours), return the animal to the arena where one of the familiar objects has been replaced with a novel object.[27]
-
Data Analysis: Record the time spent exploring each object. A discrimination index is calculated as the proportion of time spent exploring the novel object relative to the total exploration time. A higher index indicates better recognition memory.[25]
-
Models of ADHD
Neonatal lesions of the dopaminergic system can produce a hyperactive phenotype in rats that is responsive to D4R antagonists, modeling aspects of ADHD.[28]
2.3.1. Neonatal 6-Hydroxydopamine (6-OHDA) Lesion Model
-
Rationale: Intracisternal injection of the neurotoxin 6-OHDA in neonatal rat pups results in a permanent depletion of dopamine in the forebrain, leading to spontaneous motor hyperactivity in adulthood.
-
Protocol:
-
On postnatal day 5, administer 6-OHDA to rat pups after pre-treatment with desipramine to protect noradrenergic neurons.[28]
-
Allow the animals to mature to adulthood.
-
Test the effects of D4R antagonists on spontaneous locomotor activity in an open-field arena.
-
Effective compounds are expected to normalize the hyperactivity observed in the lesioned animals without causing sedation in control animals.[28]
-
| Known D4R Ligand | Affinity (Ki, nM) | Primary Use in Research | Reference |
| L-745,870 | ~0.4 - 2.5 | Highly selective antagonist, used extensively in vitro and in vivo. | [3][5][29] |
| Nemonapride | ~0.5 | Antipsychotic drug, co-crystallized with D4R. | [1] |
| Clozapine | ~0.34 (using [3H]clozapine) | Atypical antipsychotic with high affinity for D4R. | [30] |
| ML398 | 36 | Potent and selective antagonist with in vivo activity. | [31] |
Table 2: Examples of D4 Receptor Antagonists and Their Properties
Conclusion
The study of dopamine D4 receptor antagonism requires a multi-faceted approach, integrating high-precision in vitro assays with functionally relevant in vivo models. This guide provides a foundational framework for researchers to design and execute robust experimental protocols. By understanding the principles behind each technique and carefully validating their results, scientists can confidently advance the discovery and development of novel D4R-targeted therapeutics.
References
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Peters, M. F., Scott, C. W., & Reitz, A. B. (2007). Evaluation of Cellular Dielectric Spectroscopy, a Whole-Cell, Label-Free Technology for Drug Discovery on Gi-coupled GPCRs. Journal of Biomolecular Screening, 12(3), 312–319. [Link]
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Zoli, M., et al. (1997). Dopamine D4 receptor in human peripheral blood lymphocytes: a radioligand binding assay study. Neuroscience Letters, 229(2), 130-134. [Link]
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Highly Potent and Selective Dopamine D4 Receptor Antagonists Potentially Useful for the Treatment of Glioblastoma. (2022). ACS Publications. [Link]
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Discovery and Characterization of ML398, a Potent and Selective Antagonist of the D4 Receptor with in Vivo Activity. (2014). ACS Medicinal Chemistry Letters. [Link]
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Application Note & Protocols: Evaluating the Cytotoxicity of 4-(3,4-Difluoro-Benzyl)-Piperidine Hydrochloride
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of the cytotoxic potential of 4-(3,4-Difluoro-Benzyl)-Piperidine Hydrochloride. Piperidine scaffolds are prevalent in medicinal chemistry, and understanding the cytotoxic profile of novel derivatives is a critical step in preclinical development.[1][2] This guide moves beyond a simple recitation of steps, offering in-depth protocols for three orthogonal cell-based assays: the MTT assay for metabolic viability, the Lactate Dehydrogenase (LDH) assay for membrane integrity, and the Caspase-3/7 assay for apoptosis induction. The causality behind experimental choices, the establishment of self-validating systems, and the principles of data interpretation are emphasized to ensure scientific rigor and reproducibility.
Introduction: The Importance of Cytotoxicity Profiling
This compound is a synthetic compound featuring a piperidine core, a structure known for a wide range of pharmacological activities.[1][2] While the difluorobenzyl moiety may be designed to enhance target engagement or modulate pharmacokinetic properties, it is imperative to determine its impact on cell health.[3][4][5] Cytotoxicity testing is a foundational component of drug discovery, providing the first indication of a compound's therapeutic window.[6] A potent compound is of little value if it indiscriminately kills healthy cells. Therefore, a multi-faceted approach to assessing cytotoxicity is essential.
This guide details three distinct but complementary assays:
-
MTT Assay: Measures the metabolic activity of a cell population, which is often correlated with cell viability and proliferation.[7]
-
LDH Assay: Quantifies the release of lactate dehydrogenase, a cytosolic enzyme, into the culture medium upon loss of plasma membrane integrity, a hallmark of necrosis or late-stage apoptosis.[8][9]
-
Caspase-3/7 Assay: Detects the activity of key executioner caspases, which are central to the apoptotic cell death pathway.[10][11][12]
By employing these three assays, researchers can not only quantify the cytotoxic effect but also begin to elucidate the underlying mechanism of cell death (e.g., metabolic inhibition, membrane damage, or programmed cell death).
Choosing the Right Cellular Model
The selection of an appropriate cell line is a critical first step that will profoundly influence the relevance of the cytotoxicity data.[13] The choice should be guided by the intended therapeutic application of the compound. For instance:
-
Target-Relevant Cells: If this compound is intended as an anti-cancer agent, a panel of cancer cell lines from the target tissue should be used (e.g., MCF-7 for breast cancer, A549 for lung cancer).[14]
-
Systemic Toxicity Models: To assess general toxicity, cell lines representing major organs of metabolism and excretion are recommended, such as HepG2 (human liver carcinoma) or HEK293 (human embryonic kidney) cells.[15][16]
-
Normal, Non-Transformed Cells: To determine selectivity, it is crucial to test the compound on a non-cancerous cell line, ideally from the same tissue of origin as the cancer cells (e.g., primary human fibroblasts or an immortalized normal cell line like L929).[17][18]
For the purpose of this guide, we will describe the protocols using a generic adherent cell line, but researchers must validate and optimize these protocols for their chosen cell model.
Assay Principles and Workflow
A robust cytotoxicity assessment involves a multi-tiered approach. The following diagram illustrates the logical flow of the three assays described in this guide.
Caption: Workflow for comprehensive cytotoxicity assessment.
The MTT Assay: A Measure of Metabolic Health
The MTT assay is a colorimetric method for assessing cell metabolic activity.[1] In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to insoluble purple formazan crystals.[7] The amount of formazan produced is directly proportional to the number of metabolically active cells.[19]
Caption: Principle of the MTT cytotoxicity assay.
The LDH Assay: Detecting Membrane Damage
The Lactate Dehydrogenase (LDH) assay is a widely used method for quantifying cytotoxicity by measuring the activity of LDH released from damaged cells.[8] LDH is a stable cytosolic enzyme that is released into the cell culture medium when the plasma membrane is compromised.[8][20] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt into a colored formazan product.[20] The intensity of the color is proportional to the amount of LDH released and, therefore, to the extent of cell lysis.[20]
The Caspase-3/7 Assay: Identifying Apoptosis
Apoptosis, or programmed cell death, is a highly regulated process. A key event in the apoptotic cascade is the activation of effector caspases, such as caspase-3 and caspase-7.[11][21] These proteases cleave specific cellular substrates, leading to the characteristic morphological changes of apoptosis. The Caspase-3/7 assay utilizes a proluminescent or fluorogenic substrate containing the DEVD tetrapeptide sequence, which is specifically recognized and cleaved by active caspase-3 and -7.[10][21] The cleavage event releases a reporter molecule that generates a luminescent or fluorescent signal, proportional to the amount of caspase activity in the sample.[10]
Detailed Experimental Protocols
Important Preliminary Step: Compound Preparation Prepare a concentrated stock solution of this compound in a suitable solvent, such as sterile dimethyl sulfoxide (DMSO) or ethanol. The final concentration of the solvent in the cell culture medium should be kept low (typically ≤0.5%) to avoid solvent-induced cytotoxicity. Perform a serial dilution of the stock solution to create a range of working concentrations for the dose-response experiment.
Protocol: MTT Cytotoxicity Assay
Materials:
-
96-well clear, flat-bottom cell culture plates
-
Chosen adherent cell line
-
Complete cell culture medium
-
This compound, serially diluted
-
MTT solution (5 mg/mL in sterile PBS, filter-sterilized)[19]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)[22]
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.[1]
-
Compound Treatment: Carefully aspirate the medium and replace it with 100 µL of medium containing various concentrations of the test compound. Include vehicle-only controls (e.g., medium with 0.5% DMSO) and untreated controls.[1]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[1][7]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, 5% CO₂. Protect the plate from light.[1][7]
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of the solubilization solution to each well.[22]
-
Reading: Cover the plate and shake on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[7]
Protocol: LDH Cytotoxicity Assay
Materials:
-
96-well clear, flat-bottom cell culture plates
-
Chosen adherent cell line
-
Complete cell culture medium (preferably with reduced serum to minimize background LDH)
-
This compound, serially diluted
-
Lysis Buffer (e.g., 10X Triton X-100) for positive control
-
Commercially available LDH assay kit (containing substrate, cofactor, and dye)
-
Microplate reader capable of measuring absorbance at ~490 nm
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol. Set up additional control wells:
-
Sample Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells.
-
Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.[23]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[23]
-
Stop Reaction (if applicable): Add 50 µL of the stop solution provided in the kit to each well.[23]
-
Reading: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[23]
Protocol: Caspase-3/7 Apoptosis Assay
Materials:
-
96-well opaque-walled, white plates (for luminescence assays) or black plates (for fluorescence assays)
-
Chosen adherent cell line
-
Complete cell culture medium
-
This compound, serially diluted
-
Positive control for apoptosis (e.g., Staurosporine, Camptothecin)
-
Commercially available Caspase-3/7 assay kit (e.g., Caspase-Glo® 3/7)
-
Luminometer or fluorescence plate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in the appropriate opaque-walled 96-well plate and treat with the compound as described in steps 1-3 of the MTT protocol. Include positive controls treated with a known apoptosis inducer.[11]
-
Reagent Preparation: Prepare the Caspase-3/7 reagent according to the manufacturer's protocol. Allow it to equilibrate to room temperature before use.[10]
-
Reagent Addition: Add a volume of the Caspase-3/7 reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[10]
-
Incubation: Mix the contents of the wells by gentle shaking on an orbital shaker for 30-60 seconds. Incubate the plate at room temperature for 1-3 hours, protected from light.
-
Reading: Measure the luminescence or fluorescence using a plate reader. The signal is stable for several hours.[10]
Data Analysis and Interpretation
For all assays, data should be expressed as a percentage relative to the controls.
MTT Assay Calculation: % Viability = [(Abssample - Absblank) / (Absvehicle control - Absblank)] * 100
LDH Assay Calculation: % Cytotoxicity = [(Abssample - Absmedium background) / (Absmax LDH release - Absmedium background)] * 100
Caspase-3/7 Assay Calculation: Fold Increase in Activity = Signalsample / Signalvehicle control
The results should be plotted as a dose-response curve with the compound concentration on the x-axis (log scale) and the calculated percentage or fold change on the y-axis. From this curve, the IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration) can be determined using non-linear regression analysis.
Data Summary Table:
| Assay Type | Principle Measured | Primary Endpoint | Typical Result Interpretation |
| MTT Assay | Mitochondrial reductase activity | % Cell Viability | A decrease indicates reduced metabolic activity or cell death. |
| LDH Assay | Lactate Dehydrogenase release | % Cytotoxicity | An increase indicates loss of membrane integrity (necrosis/late apoptosis). |
| Caspase-3/7 Assay | Activity of executioner caspases | Fold change in signal | An increase indicates induction of the apoptotic pathway. |
Interpreting Combined Results:
-
High Caspase-3/7 activity followed by LDH release: Suggests an apoptotic mechanism of cell death.
-
Concurrent high LDH release without significant Caspase-3/7 activity: Suggests a necrotic or membrane-disruptive mechanism.
-
Decreased MTT signal without significant LDH or Caspase activity: May indicate cytostatic effects (inhibition of proliferation) rather than overt cytotoxicity.
Conclusion
The evaluation of cytotoxicity is a non-negotiable step in the characterization of any novel compound. By employing a multi-assay strategy as outlined in this guide, researchers can obtain a robust and nuanced understanding of the effects of this compound on cell health. This approach, grounded in sound scientific principles and validated protocols, provides the critical data needed to make informed decisions in the drug development pipeline.
References
-
Roche Applied Science. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
OPS Diagnostics. (n.d.). Lactate Dehydrogenase (LDH) Assay Protocol. Retrieved from [Link]
-
Provost, J. J., & Wallert, M. A. (2015). MTT Proliferation Assay Protocol. ResearchGate. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]
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National Center for Biotechnology Information. (2018). Highlight report: Cell type selection for toxicity testing. PMC. Retrieved from [Link]
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National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]
-
protocols.io. (2024). LDH cytotoxicity assay. Retrieved from [Link]
-
Cell Biologics Inc. (n.d.). LDH Assay. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Apoptosis Marker Assays for HTS. In Assay Guidance Manual. Retrieved from [Link]
-
ResearchGate. (2023). What cell line should I choose for citotoxicity assays?. Retrieved from [Link]
-
protocols.io. (2024). Cytotoxicity Assay Protocol. Retrieved from [Link]
-
Molecular Devices. (n.d.). EarlyTox Caspase-3/7 R110 Assay Kit. Retrieved from [Link]
-
ResearchGate. (n.d.). Piperine and piperidine-induced caspase pathway for activating cell.... Retrieved from [Link]
- Sarwat Jahan, et al. (2012). Synthesis and cytotoxic activity of some derivatives of alkyl piperidine. Pakistan Journal of Pharmaceutical Sciences.
-
Luminex Corporation. (n.d.). Muse® Caspase-3/7 Kit. Retrieved from [Link]
-
MDPI. (2021). Cytotoxic Tumour-Selective 1,5-Diaryl-3-Oxo-1,4-Pentadienes Mounted on a Piperidine Ring. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018). Selective Cytotoxicity of Piperine over Multidrug Resistance Leukemic Cells. PMC. Retrieved from [Link]
-
Johner Institute. (2022). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Retrieved from [Link]
-
National Institutes of Health. (2020). Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures. Retrieved from [Link]
-
JoVE. (2025). Development of Drug-resistant Cell Lines for Experimental Procedures. Retrieved from [Link]
-
PubMed Central. (2024). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. Retrieved from [Link]
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Application Note & Protocol: Unraveling the In-Vitro Enzyme Inhibition Kinetics of 4-(3,4-Difluoro-Benzyl)-Piperidine Hydrochloride Using Acetylcholinesterase as a Model System
Introduction: The Significance of Enzyme Inhibition in Drug Discovery
Enzyme inhibitors are cornerstone molecules in pharmacology, modulating physiological pathways by attenuating the activity of specific enzymes.[1] The piperidine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into enzyme inhibitors due to its favorable physicochemical properties.[2] This application note details a comprehensive protocol to characterize the in-vitro enzyme inhibition kinetics of 4-(3,4-Difluoro-Benzyl)-Piperidine Hydrochloride , a compound with a structure suggestive of potential bioactivity.
Given the prevalence of the benzylpiperidine moiety in inhibitors of acetylcholinesterase (AChE), a critical enzyme in the cholinergic nervous system, we will utilize AChE as a model target for this protocol.[3] AChE terminates nerve impulses by hydrolyzing the neurotransmitter acetylcholine.[4] Its inhibition is a key therapeutic strategy for conditions like Alzheimer's disease and myasthenia gravis, aiming to enhance cholinergic neurotransmission.[5][6]
This guide provides a robust framework for determining the inhibitory potency (IC50), the inhibition constant (Ki), and the mode of inhibition of this compound against AChE. The principles and methodologies described herein are broadly applicable to the study of other enzyme-inhibitor systems.
Assay Principle: The Ellman's Method
The protocol is based on the spectrophotometric method developed by Ellman and colleagues, a reliable and widely used assay for measuring AChE activity.[4][6] The assay functions on the following principle:
-
Enzymatic Reaction : Acetylcholinesterase hydrolyzes the substrate analog, acetylthiocholine (ATCh), to produce thiocholine and acetate.[4]
-
Chromogenic Reaction : The resulting thiocholine, a thiol compound, reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent.
-
Detection : This reaction produces a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB2-), which is quantified by measuring its absorbance at 412 nm.[4][7]
The rate of yellow color formation is directly proportional to the AChE activity. The presence of an inhibitor, such as this compound, will decrease the rate of this reaction.[4]
PART 1: Materials and Reagents
Ensure all reagents are of high purity and solutions are prepared with ultrapure water.
| Reagent/Material | Supplier | Catalog No. | Storage |
| This compound | Major Supplier | Varies | Room Temp |
| Acetylcholinesterase (AChE) from Electrophorus electricus | Sigma-Aldrich | C3389 | -20°C |
| Acetylthiocholine Iodide (ATCh) | Sigma-Aldrich | A5751 | 4°C |
| 5,5'-Dithio-bis-(2-nitrobenzoic acid) (DTNB) | Sigma-Aldrich | D8130 | Room Temp |
| Phosphate Buffer (0.1 M, pH 8.0) | - | - | 4°C |
| Dimethyl Sulfoxide (DMSO), ACS Grade | Major Supplier | Varies | Room Temp |
| 96-well, clear, flat-bottom microplates | Major Supplier | Varies | Room Temp |
| Multichannel pipette and microplate reader | - | - | - |
PART 2: Step-by-Step Experimental Protocols
Preparation of Stock and Working Solutions
Causality: Accurate solution preparation is critical for reproducible results. Stock solutions are prepared in high concentrations to minimize the volume of solvent (like DMSO) added to the final assay, which can interfere with enzyme activity.
-
Phosphate Buffer (0.1 M, pH 8.0) : Prepare a 0.1 M solution of sodium phosphate buffer and adjust the pH to 8.0. This buffer maintains a stable pH for optimal enzyme activity.
-
Inhibitor Stock Solution (10 mM) : Dissolve an appropriate amount of this compound in DMSO to make a 10 mM stock solution.
-
AChE Enzyme Solution (1 U/mL) : Prepare a 1 U/mL stock solution of AChE in phosphate buffer. Aliquot and store at -20°C. Immediately before use, dilute to the final working concentration (e.g., 0.05 U/mL) in phosphate buffer.
-
DTNB Solution (10 mM) : Dissolve 3.96 mg of DTNB in 1 mL of phosphate buffer (pH 7.0-8.0).[8]
-
ATCh Substrate Solution (10 mM) : Dissolve 2.89 mg of ATCh in 1 mL of ultrapure water. Prepare this solution fresh before each experiment due to its susceptibility to hydrolysis.
Protocol 1: Determination of IC50 Value
The IC50 is the concentration of an inhibitor that reduces enzyme activity by 50%. It is a key measure of inhibitor potency.
Workflow for IC50 Determination
Caption: Workflow for determining the IC50 value of an inhibitor.
Detailed Steps:
-
Inhibitor Dilutions : Perform a serial dilution of the 10 mM inhibitor stock solution in DMSO. A common approach is to use 2-fold or half-log dilutions (e.g., 100, 30, 10, 3, 1 µM, etc.).[9]
-
Plate Setup : In a 96-well plate, set up the following reactions in triplicate (total volume = 150 µL).[4]
-
Test Wells : 25 µL Buffer + 25 µL Inhibitor dilution + 25 µL AChE + 50 µL DTNB + 25 µL ATCh.
-
Positive Control (100% Activity) : 25 µL Buffer + 25 µL DMSO + 25 µL AChE + 50 µL DTNB + 25 µL ATCh.
-
Blank (Background) : 50 µL Buffer + 25 µL DMSO + 50 µL DTNB + 25 µL ATCh (No Enzyme).
-
-
Pre-incubation : Add buffer, inhibitor/DMSO, and the AChE solution to the wells. Mix gently and pre-incubate for 5 minutes at room temperature. This allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
Reaction Initiation : Add the DTNB solution, followed by the ATCh substrate solution to all wells to start the reaction.[4]
-
Measurement : Immediately place the plate in a microplate reader and measure the absorbance at 412 nm in kinetic mode, taking readings every 60 seconds for 10-15 minutes.[4]
Protocol 2: Determination of Ki and Mode of Inhibition
To understand the mechanism of inhibition, kinetic assays are performed with varying concentrations of both the substrate (ATCh) and the inhibitor.
Detailed Steps:
-
Experimental Design : The experiment is set up as a matrix. You will run the full assay (as described in 2.2) for a range of fixed inhibitor concentrations (e.g., 0, 0.5 x Ki, 1 x Ki, 2 x Ki - using the IC50 as an initial estimate for Ki) across a range of varying substrate concentrations (e.g., 0.25 to 5 times the Km of ATCh). The Km of AChE for ATCh is approximately 0.08-0.2 mM.[1][10]
-
Plate Setup : For each inhibitor concentration, prepare a set of wells with increasing concentrations of the ATCh substrate.
-
Measurement and Rate Calculation : Perform the assay and measurements as described in 2.2. Calculate the initial reaction velocity (V0) for each combination of substrate and inhibitor concentration from the linear portion of the absorbance vs. time plot.
PART 3: Data Analysis and Interpretation
Calculating IC50
-
Calculate Reaction Rate (V0) : For each well, determine the rate of reaction (V0) by calculating the slope (ΔAbs/min) from the linear phase of the kinetic read.
-
Calculate Percent Inhibition : Use the following formula: % Inhibition = [1 - (V_inhibitor - V_blank) / (V_control - V_blank)] * 100 Where:
-
V_inhibitor is the rate in the presence of the inhibitor.
-
V_control is the rate of the positive control (with DMSO).
-
V_blank is the rate of the blank (no enzyme).
-
-
Plot and Fit : Plot the Percent Inhibition against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (sigmoidal dose-response curve) to determine the IC50 value.
Determining Ki and Mode of Inhibition
The relationship between reaction velocity, substrate concentration, and inhibitor concentration is analyzed using graphical plots derived from the Michaelis-Menten equation.[9][11]
Michaelis-Menten Plot : Plot V0 versus substrate concentration [S] for each inhibitor concentration. This hyperbolic plot gives a visual representation of the inhibition.
Lineweaver-Burk Plot : For a more quantitative analysis, use the double reciprocal plot: 1/V0 versus 1/[S].[12] This linearizes the data and allows for the determination of key kinetic parameters and the mode of inhibition.[13]
| Inhibition Mode | Vmax | Km | Lineweaver-Burk Plot Interpretation |
| Competitive | Unchanged | Increases | Lines intersect on the Y-axis. |
| Non-competitive | Decreases | Unchanged | Lines intersect on the X-axis. |
| Uncompetitive | Decreases | Decreases | Lines are parallel. |
| Mixed | Decreases | Changes | Lines intersect in the second or third quadrant (not on an axis). |
By analyzing how the lines on the Lineweaver-Burk plot shift in the presence of the inhibitor, you can deduce the mode of inhibition. The inhibition constant (Ki) can then be calculated from secondary plots of the slopes or intercepts versus the inhibitor concentration.[1]
PART 4: Visualization of Pathways and Workflows
Cholinergic Signaling Pathway
The diagram below illustrates the central role of AChE in terminating neurotransmission at a cholinergic synapse, the target of the inhibitory action being investigated.
Caption: Role of AChE in the cholinergic synapse and its inhibition.
PART 5: Troubleshooting
| Problem | Possible Cause | Solution |
| High background absorbance | Spontaneous hydrolysis of ATCh or reaction of DTNB with components in the sample. | Prepare substrate (ATCh) solution fresh. Run a blank control without the enzyme for every condition to subtract background. |
| No or low enzyme activity | Inactive enzyme; Incorrect buffer pH. | Ensure proper storage and handling of the enzyme. Confirm the buffer pH is optimal (pH 8.0 for AChE). |
| Inconsistent/non-reproducible results | Pipetting errors; Compound instability; Solvent effects. | Use calibrated pipettes and ensure thorough mixing. Check inhibitor stability in the assay buffer. Keep final DMSO concentration low and consistent across all wells (typically <0.5%).[14] |
| Precipitation of inhibitor | Low solubility of the test compound in the aqueous assay buffer. | Check the solubility of the inhibitor. If necessary, reduce the highest concentration tested or add a small amount of a co-solvent, ensuring it doesn't affect enzyme activity. |
References
-
Enzyme inhibition and kinetics graphs. Khan Academy. [Link]
-
Cholinergic Pathways: Function & Significance. StudySmarter. [Link]
-
Regulators of cholinergic signaling in disorders of the central nervous system. PMC. [Link]
-
The diverse functions of cholinergic signaling in the human body. ResearchGate. [Link]
-
The Cholinergic and Adrenergic Autocrine Signaling Pathway Mediates Immunomodulation in Oyster Crassostrea gigas. Frontiers. [Link]
-
Mastering Lineweaver-Burk Plots: A Comprehensive Guide for MCAT Biochemistry. MedSchoolCoach. [Link]
-
Lineweaver–Burk plot. Wikipedia. [Link]
-
Enzyme kinetics- michaelis menten model, lineweaver burk plot. Slideshare. [Link]
-
Lineweaver Burk Plots – MCAT Biochemistry. MedSchoolCoach. [Link]
-
Cholinergic Transduction. ACNP. [Link]
-
Kinetics of human acetylcholinesterase inhibition by the novel experimental Alzheimer therapeutic agent, tolserine. PubMed. [Link]
-
Acetylcholinesterase Inhibition Assays for High-Throughput Screening. PubMed Central. [Link]
-
In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking. Frontiers. [Link]
-
Ellman Esterase Assay Protocol. Scribd. [Link]
-
In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. Journal of Applied Pharmaceutical Science. [Link]
-
Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents. International Journal of Pharmaceutical Science Invention. [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Regulators of cholinergic signaling in disorders of the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. japsonline.com [japsonline.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. scribd.com [scribd.com]
- 9. Enzyme kinetics- michaelis menten model, lineweaver burk plot | PDF [slideshare.net]
- 10. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Khan Academy [khanacademy.org]
- 12. Lineweaver–Burk plot - Wikipedia [en.wikipedia.org]
- 13. 2minutemedicine.com [2minutemedicine.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: The Role of 4-(3,4-Difluoro-Benzyl)-Piperidine Hydrochloride in CNS Drug Discovery
Introduction: Unlocking the Potential of a Privileged Scaffold
In the landscape of central nervous system (CNS) drug discovery, the piperidine ring is a cornerstone, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically successful therapeutics.[1][2][3] Its conformational flexibility and ability to present substituents in precise three-dimensional orientations allow for potent and selective interactions with a wide array of CNS targets.[1] The compound of interest, 4-(3,4-Difluoro-Benzyl)-Piperidine Hydrochloride, combines this robust scaffold with strategic fluorination, a key tool in modern medicinal chemistry.
The introduction of fluorine into a drug candidate can profoundly influence its pharmacokinetic and pharmacodynamic properties.[4][5] Specifically, the presence of the difluorobenzyl group is anticipated to enhance metabolic stability by blocking potential sites of oxidation, and improve blood-brain barrier (BBB) penetration due to increased lipophilicity.[6][7] These modifications can lead to a longer half-life, improved bioavailability, and more potent target engagement within the CNS.[5][7]
While a novel compound, the structural motif of this compound suggests a strong potential for interaction with monoaminergic systems, such as dopamine, serotonin, or norepinephrine pathways. Analogs with similar benzylpiperidine cores have shown affinity for dopamine receptors (e.g., D4) and monoamine transporters.[8][9] This document serves as a comprehensive guide for researchers to systematically investigate the therapeutic potential of this compound, providing a logical workflow from initial characterization to preclinical evaluation.
Physicochemical Properties and Synthesis
A thorough understanding of a compound's physical and chemical properties is fundamental to its development. The hydrochloride salt form of 4-(3,4-Difluoro-Benzyl)-Piperidine enhances its solubility in aqueous media, which is crucial for in vitro and in vivo testing.
| Property | Value | Source |
| CAS Number | 193357-75-4 | [10] |
| Molecular Formula | C₁₂H₁₅F₂N•HCl | [10] |
| Molecular Weight | 247.71 g/mol | [10] |
| Appearance | Solid | [11] |
| Storage | Room Temperature, cool and dark place |
The synthesis of this compound typically involves the reductive amination of piperidin-4-one with 3,4-difluorobenzaldehyde, followed by salt formation. This and other multi-step synthetic routes are common for creating libraries of piperidine derivatives for screening.[9][12]
Proposed Mechanism of Action and Biological Targets
Based on its structural similarity to known CNS-active agents, this compound is hypothesized to modulate monoamine oxidase (MAO) enzymes or dopamine receptors. Dysfunction in these systems is implicated in a range of neurological and psychiatric disorders, including Parkinson's disease, Alzheimer's disease, depression, and schizophrenia.[13][14]
-
Monoamine Oxidase (MAO) Inhibition: MAO-A and MAO-B are key enzymes in the degradation of neurotransmitters like dopamine and serotonin.[14] Selective inhibitors of these enzymes are used to treat depression (MAO-A) and neurodegenerative diseases (MAO-B).[15] The benzylpiperidine scaffold can be engineered to fit into the active site of these enzymes.
-
Dopamine D4 Receptor (D4R) Antagonism: The D4 receptor is a G-protein coupled receptor with a unique distribution in the brain, making it a target for treating conditions like L-DOPA-induced dyskinesia in Parkinson's disease.[8][9] Recent studies on 4,4-difluoropiperidine analogs have demonstrated high affinity and selectivity for the D4 receptor.[8]
The following sections provide detailed protocols to test these hypotheses.
Experimental Workflow for CNS Candidate Characterization
A logical, stepwise approach is critical to efficiently evaluate a new chemical entity. The workflow below outlines a screening cascade, starting with broad, high-throughput in vitro assays and progressing to more complex in vivo models for promising candidates.
Caption: A typical workflow for CNS drug discovery.
Application Notes & Protocols
Protocol 1: In Vitro Monoamine Oxidase (MAO) Inhibition Assay
This protocol is designed to determine if this compound acts as an inhibitor of MAO-A or MAO-B. Commercial kits are available for this purpose and provide a convenient, high-throughput method.[13][16]
Principle: MAO enzymes catalyze the oxidative deamination of a substrate (e.g., kynuramine or p-tyramine), producing H₂O₂ as a byproduct.[15][16] The H₂O₂ is then detected using a fluorometric or colorimetric probe in the presence of horseradish peroxidase (HRP). A decrease in signal in the presence of the test compound indicates inhibition.[13]
Materials:
-
This compound (Test Compound)
-
Recombinant human MAO-A and MAO-B enzymes (Supersomes™)[15]
-
MAO substrate (e.g., Kynuramine)
-
HRP and a suitable probe (e.g., Amplex Red)
-
MAO-A selective inhibitor (Clorgyline - Positive Control)
-
MAO-B selective inhibitor (Selegiline - Positive Control)
-
Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
96-well black microplate
-
Plate reader with fluorescence capabilities
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a serial dilution series (e.g., from 100 µM to 1 nM) in assay buffer. Also prepare stock solutions of the positive controls.
-
Enzyme Preparation: Dilute the MAO-A and MAO-B enzymes to the recommended concentration in pre-chilled assay buffer.
-
Assay Plate Setup:
-
To appropriate wells, add 50 µL of assay buffer.
-
Add 2 µL of the test compound dilutions or controls (DMSO for vehicle control).
-
Add 20 µL of the diluted MAO-A or MAO-B enzyme to the respective wells.
-
Incubate for 15 minutes at 37°C to allow the compound to interact with the enzyme.
-
-
Reaction Initiation: Prepare a reaction mixture containing the substrate and the detection probe. Add 20 µL of this mixture to all wells to start the reaction.
-
Signal Detection: Incubate the plate at 37°C for 30-60 minutes, protected from light. Measure the fluorescence at the appropriate excitation/emission wavelengths (e.g., 530 nm Ex / 585 nm Em).
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme).
-
Normalize the data to the vehicle control (100% activity) and a fully inhibited control (0% activity).
-
Plot the percent inhibition against the log concentration of the test compound and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Causality and Validation: The inclusion of selective MAO-A and MAO-B inhibitors as positive controls is essential to validate the assay's performance. A significant drop in signal with these controls confirms that the assay can detect inhibition of the respective isoforms. The vehicle control (DMSO) establishes the baseline enzyme activity.
Protocol 2: In Vitro Dopamine D4 Receptor (D4R) Binding Assay
This protocol determines the affinity of the test compound for the human D4 receptor using a competitive radioligand binding assay.
Principle: This assay measures the ability of a test compound to displace a known radiolabeled ligand (e.g., [³H]-Spiperone) from the D4 receptor expressed in cell membranes. The amount of radioactivity bound to the membranes is inversely proportional to the affinity of the test compound for the receptor.
Materials:
-
This compound (Test Compound)
-
Cell membranes prepared from HEK293 cells stably expressing the human D4 receptor.
-
Radioligand: [³H]-Spiperone
-
Non-specific binding agent: Haloperidol (10 µM)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)
-
96-well filter plates (GF/B)
-
Scintillation cocktail and a microplate scintillation counter
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in the assay buffer.
-
Assay Plate Setup:
-
Total Binding: Add 50 µL of assay buffer, 25 µL of radioligand, and 25 µL of D4R membranes.
-
Non-specific Binding: Add 50 µL of Haloperidol, 25 µL of radioligand, and 25 µL of D4R membranes.
-
Test Compound: Add 50 µL of the test compound dilution, 25 µL of radioligand, and 25 µL of D4R membranes.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes.
-
Harvesting: Rapidly filter the contents of the wells through the filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.
-
Detection: Allow the filters to dry. Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-specific Binding.
-
Determine the percent inhibition for each concentration of the test compound relative to the specific binding.
-
Plot the percent inhibition against the log concentration of the test compound and use non-linear regression to calculate the IC₅₀.
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Causality and Validation: The non-specific binding control is critical for determining the signal window of the assay. A known D4R antagonist should also be run as a positive control to confirm the assay is performing correctly.
Protocol 3: In Vivo Behavioral Assessment (Forced Swim Test)
Should the in vitro data suggest antidepressant potential (e.g., MAO-A inhibition), the Forced Swim Test (FST) in rodents is a common primary screen.[17][18]
Principle: This test is based on the observation that when rodents are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture. Antidepressant compounds are known to reduce the duration of this immobility, promoting active escape-oriented behaviors.
Materials:
-
Male C57BL/6 mice or Sprague-Dawley rats.[19]
-
This compound (Test Compound)
-
Vehicle (e.g., saline with 5% Tween 80)
-
Positive Control (e.g., Fluoxetine)
-
Glass cylinders (25 cm high, 10 cm diameter) filled with water (23-25°C)
-
Video recording and analysis software
Procedure:
-
Acclimation: Animals should be acclimated to the facility and handled for several days before the experiment.
-
Dosing: Administer the test compound, vehicle, or positive control via the appropriate route (e.g., intraperitoneal injection) 30-60 minutes before the test.
-
Test Session:
-
Gently place each animal into a cylinder of water for a 6-minute session.
-
The first 2 minutes are considered a habituation period and are not scored.
-
During the final 4 minutes, record the cumulative time the animal spends immobile (making only small movements to keep its head above water).
-
-
Data Analysis:
-
An observer blinded to the treatment conditions should score the videos.
-
Compare the immobility time between the different treatment groups using an appropriate statistical test (e.g., ANOVA followed by a post-hoc test).
-
A significant reduction in immobility time compared to the vehicle group suggests potential antidepressant-like activity.
-
Causality and Validation: The positive control (Fluoxetine) is essential to validate the model. It's also important to run an open-field test to rule out the possibility that the compound is simply causing general hyperactivity, which could be a confounding factor in the FST.[17]
Visualizing Potential Pathways
If this compound is confirmed as a D4 receptor antagonist, it would modulate downstream signaling pathways. The D4 receptor typically couples to the Gi/o protein, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.
Caption: A potential D4 receptor signaling pathway.
References
-
NC3Rs. (2016). Animal models for CNS safety pharmacology under the spotlight. Retrieved from [Link]
-
Carmichael, S. T. (2012). Animal Models of Neurological Disorders. Neurotherapeutics, 9(2), 249–250. Retrieved from [Link]
-
Gomtsyan, A. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. Retrieved from [Link]
-
Griebel, G., & Holmes, A. (2013). Animal models for screening anxiolytic-like drugs: a perspective. Behavioural Pharmacology, 24(5-6), 415–431. Retrieved from [Link]
-
ResearchGate. (2025). Fluorinated Molecules as Drugs and Imaging Agents in the CNS. Retrieved from [Link]
-
Pol, K. D., et al. (2022). Review Paper on Models for CNS Stimulant Drug Screening. Asian Journal of Pharmaceutical Research, 12(2), 113-118. Retrieved from [Link]
-
The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. (2021). Molecules, 26(16), 4998. Retrieved from [Link]
-
Taylor & Francis Online. (2016). The role of fluorine in medicinal chemistry. Retrieved from [Link]
-
Saeedi, S., et al. (2025). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem. Retrieved from [Link]
-
Zhou, Y., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(15), 5845-5894. Retrieved from [Link]
-
Cell Biolabs, Inc. OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). Retrieved from [Link]
-
Mathew, B., et al. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. Methods in Molecular Biology, 2713, 347-356. Retrieved from [Link]
-
Assay Genie. Monoamine Oxidase Inhibitor Screening Kit (BA0188). Retrieved from [Link]
-
ResearchGate. (2025). Role of Fluorine in Drug Design and Drug Action. Retrieved from [Link]
-
Evotec. Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]
-
Bentham Science. (2019). Roles of Fluorine in Drug Design and Drug Action. Retrieved from [Link]
-
Saeedi, S., et al. (2025). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds. ChemRxiv. Retrieved from [Link]
-
Saeedi, S., et al. (2025). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PubMed Central. Retrieved from [Link]
-
MDPI. (2022). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. Retrieved from [Link]
-
Itoh, Y., et al. (2019). Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors. ACS Medicinal Chemistry Letters, 10(12), 1677–1682. Retrieved from [Link]
-
Sugimoto, H., et al. (1998). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry, 41(11), 1938-1945. Retrieved from [Link]
Sources
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- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
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- 8. d-nb.info [d-nb.info]
- 9. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scbt.com [scbt.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chemrxiv.org [chemrxiv.org]
- 13. cellbiolabs.com [cellbiolabs.com]
- 14. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Monoamine Oxidase Inhibition | Evotec [evotec.com]
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- 19. Animal models for CNS safety pharmacology under the spotlight | NC3Rs [nc3rs.org.uk]
Application Note: Strategic Synthesis of N-Substituted 4-(3,4-Difluoro-Benzyl)-Piperidine Derivatives for Structure-Activity Relationship (SAR) Studies
Abstract
The 4-(3,4-difluorobenzyl)piperidine core is a privileged scaffold in modern medicinal chemistry, frequently appearing in active pharmaceutical ingredients (APIs) targeting the central nervous system (CNS) and other biological systems.[1][2] Its structural features, including the basic nitrogen atom and the fluorinated phenyl ring, provide key interaction points with biological targets. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic synthesis of a diverse library of derivatives from 4-(3,4-difluoro-benzyl)-piperidine hydrochloride. The focus is on generating structurally varied analogs for robust Structure-Activity Relationship (SAR) studies. We detail field-proven protocols for N-acylation, N-sulfonylation, and reductive amination, explaining the chemical rationale behind each method and offering insights into troubleshooting and optimization.
The Strategic Foundation of SAR-Driven Synthesis
The 4-(3,4-Difluorobenzyl)piperidine Scaffold: A Privileged Core
Structure-Activity Relationship (SAR) analysis is a cornerstone of drug discovery, systematically exploring how modifications to a molecule's structure affect its biological activity.[3] The starting material, this compound (CAS 193357-75-4), presents an ideal template for such studies.[4][5] The secondary amine of the piperidine ring is a versatile synthetic handle for introducing a wide array of functional groups. These modifications can systematically probe the chemical space around the core scaffold to optimize properties like potency, selectivity, metabolic stability, and solubility.[3][6]
The key objectives for derivatization are:
-
Probing Lipophilicity: Introducing alkyl and aryl groups to modulate the molecule's overall hydrophobicity.
-
Introducing Hydrogen Bond Donors/Acceptors: Incorporating amides, sulfonamides, and ureas to explore specific interactions with target residues.
-
Varying Steric Bulk: Using differently sized substituents to map the steric tolerance of the target's binding pocket.
-
Modulating Basicity: The basicity of the piperidine nitrogen can be fine-tuned by the electronic nature of the N-substituent, which can significantly impact pharmacokinetic properties.
Workflow for SAR Library Generation
The overall strategy involves parallel synthesis campaigns to generate distinct chemical classes from the common piperidine intermediate. Each derivative must be purified to a high degree (>95%) and rigorously characterized to ensure that the observed biological activity is attributable to the intended structure.[7]
Caption: Overall workflow for SAR library generation.
Core Synthetic Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All solvents should be anhydrous unless otherwise specified.
Initial Step: Preparation of the Free Base
The starting material is a hydrochloride salt. The free secondary amine must be generated before proceeding with N-functionalization.
Protocol:
-
Dissolve this compound (1.0 eq) in a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate.
-
Wash the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (2 x volume of organic layer).
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the solvent in vacuo to yield the free base, which is typically an oil or low-melting solid. This material is often used immediately in the next step without further purification.
Protocol 1: N-Acylation (Amide Synthesis)
N-acylation is a robust method to introduce a wide variety of substituents and create an amide bond, which is a key structural feature in many drugs.[8][9] This reaction is typically high-yielding and can be performed with acyl chlorides or acid anhydrides.
Principle: The nucleophilic secondary amine attacks the electrophilic carbonyl carbon of the acylating agent. A non-nucleophilic base is used to scavenge the HCl generated when using acyl chlorides.[10]
Detailed Protocol (Example with Benzoyl Chloride):
-
Reaction Setup: Dissolve the free-based 4-(3,4-difluoro-benzyl)-piperidine (1.0 mmol, 1.0 eq) and a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.2 mmol, 1.2 eq) in anhydrous DCM (10 mL) in a round-bottom flask under a nitrogen atmosphere.
-
Cooling: Cool the solution in an ice bath to 0 °C.
-
Reagent Addition: Add benzoyl chloride (1.05 mmol, 1.05 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.[10]
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel, wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to obtain the pure tertiary amide.[11]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-Activity Relationship (SAR) Studies | Oncodesign Services [oncodesign-services.com]
- 4. scbt.com [scbt.com]
- 5. parchem.com [parchem.com]
- 6. Navigating the Molecular Pathway: Small Molecule Drug Discovery from Hit Identification to Clinical Development - PharmaFeatures [pharmafeatures.com]
- 7. agilent.com [agilent.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
Troubleshooting & Optimization
Technical Support Center: A Guide to Optimizing the Synthesis of 4-(3,4-Difluoro-Benzyl)-Piperidine Hydrochloride
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 4-(3,4-Difluoro-Benzyl)-Piperidine Hydrochloride. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the common challenges and optimize the yield and purity of your synthesis.
Introduction to the Synthesis
The synthesis of this compound is a critical process in the development of various pharmaceutical agents. The most common and efficient method for its preparation is a one-pot reductive amination reaction between 3,4-difluorobenzaldehyde and piperidine, followed by salt formation. This seemingly straightforward reaction can present several challenges that may lead to suboptimal yields and the formation of impurities. This guide will walk you through potential issues and provide scientifically grounded solutions.
The core of this synthesis lies in the reductive amination process, which involves two key steps: the formation of an iminium ion from the aldehyde and the amine, followed by its reduction to the corresponding amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reducing agent of choice due to its mildness and selectivity for the iminium ion over the starting aldehyde.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound in a question-and-answer format.
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
A1: Low yields in this reductive amination can stem from several factors. A systematic approach to troubleshooting is crucial.
-
Incomplete Iminium Ion Formation: The initial condensation of 3,4-difluorobenzaldehyde and piperidine to form the iminium ion is a critical equilibrium-driven step.
-
Causality: Insufficient removal of the water byproduct can shift the equilibrium back towards the starting materials. Additionally, the basicity of the reaction medium can affect the rate of iminium ion formation.
-
Solution:
-
Azeotropic Removal of Water: If your reaction solvent allows, consider using a Dean-Stark apparatus to remove water as it forms.
-
Use of a Drying Agent: The addition of a mild drying agent, such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å), can effectively sequester water and drive the equilibrium towards the iminium ion.
-
Acid Catalysis: A catalytic amount of a weak acid, such as acetic acid, can protonate the carbonyl oxygen, making the aldehyde more electrophilic and accelerating the initial nucleophilic attack by piperidine.[1]
-
-
-
Suboptimal Reducing Agent Activity: The effectiveness of sodium triacetoxyborohydride is paramount for a successful reduction.
-
Causality: NaBH(OAc)₃ is moisture-sensitive and can degrade upon improper storage or handling, leading to reduced activity.
-
Solution:
-
Use Fresh Reagent: Always use a fresh, unopened bottle of sodium triacetoxyborohydride if possible.
-
Proper Handling: Handle the reagent quickly in a dry environment (e.g., under an inert atmosphere in a glove box) to minimize exposure to atmospheric moisture.
-
Portion-wise Addition: Adding the reducing agent in portions can help control the reaction temperature and maintain its efficacy throughout the reaction.
-
-
-
Side Reactions: Competing reactions can consume starting materials and reduce the yield of the desired product.
-
Causality: Over-reduction of the aldehyde to the corresponding alcohol (3,4-difluorobenzyl alcohol) can occur if a less selective or overly reactive reducing agent is used, or if the reaction conditions are not optimized.
-
Solution:
-
Confirm Reductant Selectivity: Sodium triacetoxyborohydride is generally selective for iminium ions over aldehydes. If aldehyde reduction is observed, verify the purity and identity of your reducing agent.
-
Control Reaction Temperature: While the reaction is typically run at room temperature, significant exotherms can occur upon addition of the reducing agent. Maintaining a controlled temperature (e.g., using an ice bath during addition) can minimize side reactions.
-
-
Q2: I am observing significant impurity peaks in my crude product analysis (TLC, LC-MS, NMR). What are these impurities and how can I prevent their formation?
A2: Impurity profiling is key to optimizing your synthesis. Here are some common impurities and strategies to mitigate them:
-
Unreacted Starting Materials: The presence of 3,4-difluorobenzaldehyde or piperidine in the final product indicates an incomplete reaction.
-
Causality: This can be due to the reasons outlined in Q1 (incomplete iminium formation, inactive reducing agent) or incorrect stoichiometry.
-
Solution:
-
Optimize Stoichiometry: A slight excess of the amine (piperidine) is often used to ensure complete consumption of the aldehyde. Experiment with molar ratios to find the optimal balance.
-
Monitor Reaction Progress: Use TLC or LC-MS to monitor the disappearance of the limiting reagent (typically the aldehyde) before quenching the reaction.
-
-
-
Over-alkylation Product (Tertiary Amine): In some cases, the newly formed secondary amine can react with another molecule of the aldehyde to form a tertiary amine impurity.
-
Causality: This is more likely to occur if the reaction is run for an extended period after the initial product has formed, or if there is a significant excess of the aldehyde.
-
Solution:
-
Control Stoichiometry: Use a slight excess of piperidine to minimize the presence of unreacted aldehyde available for a second reaction.
-
Monitor Reaction Time: Once the formation of the desired product plateaus (as determined by in-process controls), work up the reaction promptly.
-
-
-
Aldehyde-Related Impurities: Self-condensation or oxidation of 3,4-difluorobenzaldehyde can lead to colored impurities.
-
Causality: Aromatic aldehydes can be sensitive to air and light.
-
Solution:
-
Use Fresh Aldehyde: Ensure the purity of the starting 3,4-difluorobenzaldehyde. Distillation or recrystallization may be necessary if the starting material is old or discolored.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.
-
-
Q3: The purification of my product is challenging, and I'm losing a significant amount of material during workup and chromatography. What are some effective purification strategies?
A3: The basic nature of the piperidine product allows for straightforward purification if approached correctly.
-
Aqueous Workup:
-
Protocol:
-
Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a mild base to neutralize any remaining acid and decompose the excess reducing agent.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).
-
Wash the combined organic layers with brine to remove residual water.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
-
Acid-Base Extraction for Purification:
-
Causality: This technique exploits the basicity of the amine product to separate it from neutral or acidic impurities.
-
Protocol:
-
Dissolve the crude product in an organic solvent.
-
Extract with a dilute aqueous acid solution (e.g., 1M HCl). The amine product will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer.
-
Wash the aqueous layer with fresh organic solvent to remove any trapped impurities.
-
Basify the aqueous layer with a strong base (e.g., NaOH) to a pH > 10 to deprotonate the amine hydrochloride.
-
Extract the free amine back into an organic solvent.
-
Dry the organic layer and concentrate to obtain the purified free amine.
-
-
-
Crystallization of the Hydrochloride Salt:
-
Causality: The hydrochloride salt of the product often has good crystallinity, providing an excellent method for purification.
-
Protocol:
-
Dissolve the purified free amine in a suitable solvent (e.g., isopropanol, ethanol, or diethyl ether).
-
Add a stoichiometric amount of a solution of HCl in a compatible solvent (e.g., HCl in isopropanol or diethyl ether) dropwise with stirring.
-
The hydrochloride salt should precipitate out of the solution.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
-
Frequently Asked Questions (FAQs)
Q: What is the optimal solvent for this reaction?
A: Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are commonly used and effective solvents for reductive aminations with sodium triacetoxyborohydride. Tetrahydrofuran (THF) can also be used. Protic solvents like methanol or ethanol are generally not recommended as they can react with the reducing agent.[2]
Q: How can I effectively monitor the progress of the reaction?
A: Thin-layer chromatography (TLC) is a simple and effective method. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate with a small amount of triethylamine to prevent streaking of the amine product) to separate the starting aldehyde, the product, and any major impurities. Staining with potassium permanganate can help visualize the spots. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal.
Q: Are there any safety precautions I should be aware of when running this reaction?
A: Yes. Sodium triacetoxyborohydride is a hydride reagent and will react with water and protic solvents to release hydrogen gas, which is flammable. The reaction should be performed in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The quenching step should be done carefully and slowly to control the rate of gas evolution.
Q: Can this reaction be scaled up for larger preparations?
A: Yes, this reaction is amenable to scale-up. However, it is important to consider the exothermic nature of the reaction, especially during the addition of the reducing agent. For larger scale reactions, controlled addition of the reducing agent and external cooling may be necessary to maintain a safe and optimal reaction temperature. A pilot run on a smaller scale is always recommended before proceeding to a large-scale synthesis.
Data Summary
The following table provides a general overview of typical reaction parameters for the synthesis of this compound via reductive amination. Note that optimal conditions may vary depending on the specific scale and equipment used.
| Parameter | Recommended Range/Value | Notes |
| Stoichiometry | ||
| 3,4-Difluorobenzaldehyde | 1.0 equivalent | Limiting reagent. |
| Piperidine | 1.0 - 1.2 equivalents | A slight excess can help drive the reaction to completion. |
| Sodium Triacetoxyborohydride | 1.1 - 1.5 equivalents | Use a fresh, dry reagent. |
| Acetic Acid (optional) | 0.1 - 1.0 equivalent | Catalytic amounts can improve reaction rates. |
| Reaction Conditions | ||
| Solvent | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | Ensure the solvent is anhydrous. |
| Temperature | Room Temperature (20-25 °C) | Monitor for exotherms during reagent addition. |
| Reaction Time | 2 - 24 hours | Monitor by TLC or LC-MS for completion. |
| Workup & Purification | ||
| Quenching Agent | Saturated aq. NaHCO₃ | Add slowly to control gas evolution. |
| Purification Method | Acid-base extraction followed by crystallization of the HCl salt | Provides high purity product. |
| Expected Yield | 70 - 90% | Yields are highly dependent on reaction optimization and purification. |
Experimental Workflow & Diagrams
Reductive Amination Workflow
Caption: Step-by-step workflow for the synthesis of this compound.
Troubleshooting Logic Diagram
Caption: A logical diagram for troubleshooting common issues in the synthesis.
References
- CN111116456B - Preparation method of 4, 4-difluoropiperidine hydrochloride.
- CN111777601B - Preparation method of 6-fluoro-3- (4-piperidyl) -1, 2 benzisoxazole hydrochloride.
-
Synthesis and Structure-Activity Relationships of Acetylcholinesterase Inhibitors: 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine Hydrochloride and Related Compounds. Journal of Medicinal Chemistry. [Link]
- WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
-
Synthesis of Some New 4‐Substituted N‐Benzyl‐piperidines. Sci-Hub. [Link]
-
Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link]
-
Sodium triacetoxyborohydride. Wikipedia. [Link]
- CN102206210A - Method for producing 6-fluoro-3-(4-piperidine)-1,2-benzoisoxazole hydrochloride.
-
Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PubMed Central. [Link]
-
Synthesis of N-Substituted piperidines from piperidone. ResearchGate. [Link]
- WO2013127913A1 - 4,4-difluoro-piperidine-compounds.
-
Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling. ResearchGate. [Link]
-
Reductive Amination of Aldehydes and Ketones. Myers Group, Harvard University. [Link]
-
Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Royal Society of Chemistry. [Link]
Sources
Troubleshooting unexpected side reactions in the synthesis of difluorobenzylpiperidines
Technical Support Center: Synthesis of Difluorobenzylpiperidines
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of difluorobenzylpiperidines. This resource is designed to provide expert guidance on troubleshooting unexpected side reactions and optimizing your synthetic protocols. The following question-and-answer-based guides address specific issues you may encounter during your experiments, offering insights into reaction mechanisms and practical, field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing N-difluorobenzylpiperidines?
A1: The two most prevalent methods are direct N-alkylation of piperidine with a difluorobenzyl halide and reductive amination of a difluorobenzaldehyde in the presence of piperidine. Direct alkylation is often performed using a base like potassium carbonate in a polar aprotic solvent.[1] Reductive amination typically employs a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) to convert the in situ formed iminium ion to the desired tertiary amine.[2][3]
Q2: Why is over-alkylation a significant issue in the synthesis of tertiary amines like difluorobenzylpiperidines?
A2: Over-alkylation, the formation of a quaternary ammonium salt, is a common side reaction when alkylating secondary amines.[2] The target tertiary amine product is often more nucleophilic than the starting secondary amine, making it susceptible to a second alkylation by the electrophilic difluorobenzyl halide.[2] This is problematic as it consumes the desired product and the resulting quaternary salt can complicate purification due to its high polarity and water solubility.[2]
Q3: Can the fluorine substituents on the benzyl group influence the reaction?
A3: Yes, the electron-withdrawing nature of the fluorine atoms can impact the reactivity of the difluorobenzyl halide. While they make the benzylic carbon more electrophilic and susceptible to nucleophilic attack, they can also influence the stability of intermediates. In some cases, hydrodefluorination has been observed as an undesirable side reaction, leading to byproducts lacking one or more fluorine atoms.[4]
Troubleshooting Guide 1: Poor Yield and/or Incomplete Conversion in Direct N-Alkylation
This guide addresses scenarios where the direct alkylation of piperidine with a difluorobenzyl halide results in low yields of the desired N-difluorobenzylpiperidine, with significant amounts of unreacted starting materials.
Q4: My N-alkylation reaction is sluggish and gives a low yield. What are the potential causes and how can I improve it?
A4: Slow or incomplete reactions are often due to suboptimal reaction conditions. Several factors could be at play:
-
Insufficient Base: The reaction of piperidine with a difluorobenzyl halide generates a hydrohalic acid (e.g., HBr or HCl), which protonates the basic piperidine, forming a non-nucleophilic ammonium salt. This effectively halts the reaction.[1]
-
Solution: Ensure the use of at least one equivalent of a suitable base to neutralize the acid as it forms. Common choices include potassium carbonate (K₂CO₃), sodium bicarbonate (NaHCO₃), or a non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA).[1]
-
-
Steric Hindrance: While generally reactive, the ortho-fluorine atom on the benzyl ring can introduce some steric hindrance, potentially slowing the reaction, especially if the piperidine itself is substituted.[5][6]
-
Solvent Choice: The choice of solvent can significantly impact reaction rates.
-
Solution: Polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are generally effective for N-alkylation reactions as they can solvate the ions formed during the reaction.[1]
-
Optimized Protocol for Direct N-Alkylation
| Parameter | Recommendation | Rationale |
| Stoichiometry | 1.1 eq. Piperidine, 1.0 eq. Difluorobenzyl halide | A slight excess of the nucleophile minimizes over-alkylation.[2] |
| Base | 1.5 - 2.0 eq. K₂CO₃ (finely powdered, dried) | Ensures complete neutralization of the acid byproduct.[2] |
| Solvent | Anhydrous Acetonitrile (MeCN) or DMF | Polar aprotic solvents facilitate the Sₙ2 reaction. |
| Addition | Slow, dropwise addition of the alkyl halide | Maintains a low concentration of the electrophile, favoring mono-alkylation.[1][7] |
| Temperature | Room temperature to 70°C | Start at room temperature and increase if the reaction is slow.[1] |
Troubleshooting Guide 2: Formation of Quaternary Ammonium Salt (Over-alkylation)
This section focuses on minimizing the formation of the undesired quaternary ammonium salt byproduct.
Q5: I am observing a significant amount of a water-soluble byproduct, likely the quaternary ammonium salt. How can I prevent this?
A5: The formation of the quaternary salt is a classic problem in N-alkylation.[2] Here are key strategies to suppress this side reaction:
-
Control Stoichiometry: Using an excess of the alkylating agent is a primary driver of over-alkylation.[2]
-
Solution: Employ a slight excess of the piperidine relative to the difluorobenzyl halide (e.g., 1.1 to 1.2 equivalents of piperidine to 1.0 equivalent of the halide).[2]
-
-
Slow Addition of Electrophile: A high local concentration of the alkylating agent increases the likelihood of the tertiary amine product reacting again.
-
Lower Reaction Temperature: Higher temperatures can sometimes accelerate the second alkylation step.
-
Solution: Running the reaction at a lower temperature may improve selectivity for the desired tertiary amine.[7]
-
Workflow for Minimizing Over-Alkylation
Caption: Desired vs. side reaction in reductive amination.
Troubleshooting Guide 4: Purification Challenges
Q7: I'm having difficulty purifying my difluorobenzylpiperidine product. What are some common issues and solutions?
A7: Purification can be challenging due to the basic nature of the product and the properties of potential byproducts.
-
Issue: Product remains in the aqueous layer during work-up.
-
Cause: If the aqueous layer is acidic, the product will be protonated and highly water-soluble. [8] * Solution: During the aqueous work-up, ensure the aqueous layer is basic (pH > 8) by adding a base like sodium bicarbonate or sodium hydroxide solution. This will ensure the product is in its free base form and partitions into the organic layer. [1][8]* Issue: Difficulty separating the product from unreacted piperidine.
-
Cause: Both are basic compounds and may have similar polarities.
-
Solution: Piperidine is more volatile than the product. Excess piperidine can often be removed under reduced pressure. [1]For column chromatography, using a solvent system with a small amount of a basic modifier like triethylamine (e.g., 1-2% in ethyl acetate/hexanes) can improve separation and prevent tailing on silica gel.
-
-
Issue: Removing the quaternary ammonium salt.
-
Cause: This salt is highly polar and water-soluble.
-
Solution: A simple aqueous wash of the organic layer during work-up is usually sufficient to remove the majority of the quaternary salt. [2]
-
References
-
Procedure for N-alkylation of Piperidine? - ResearchGate. (2017). ResearchGate. [Link]
-
Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines | The Journal of Organic Chemistry. (2022). ACS Publications. [Link]
-
The Regioselective 3-Alkylation of Piperidine - ODU Digital Commons. (1982). Old Dominion University. [Link]
-
Convenient methods for the synthesis of d4, d2 and d6 isotopomers of 4-(4-fluorobenzyl)piperidine | Request PDF. (2005). ResearchGate. [Link]
-
One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines - PubMed Central. (2022). National Center for Biotechnology Information. [Link]
-
What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? | ResearchGate. (2013). ResearchGate. [Link]
-
Electronic Supplementary Information Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. (n.d.). Royal Society of Chemistry. [Link]
-
Deprotection of N-benzyl piperidine compound - Sciencemadness.org. (2020). Sciencemadness.org. [Link]
-
Preparation of Piperidines, Part 1: Substituted at Position 2 - YouTube. (2021). YouTube. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC. (2022). National Center for Biotechnology Information. [Link]
-
An efficient method for the N-debenzylation of aromatic heterocycles - ResearchGate. (2001). ResearchGate. [Link]
-
Direct heterobenzylic fluorination, difluorination and trifluoromethylthiolation with dibenzenesulfonamide derivatives - ResearchGate. (2020). ResearchGate. [Link]
-
Day 27 lecture stream: reductive amination, reactions with diazonium salts, and other amine details - YouTube. (2021). YouTube. [Link]
-
Flow Chemistry in Organic Synthesis. (2018). De Gruyter. [Link]
-
Direct carbonyl reductive functionalizations by diphenylphosphine oxide - PMC. (2021). National Center for Biotechnology Information. [Link]
-
Current trends and challenges in the downstream purification of bispecific antibodies. (2021). Oxford Academic. [Link]
-
Recent progress in reductive amination reaction - ResearchGate. (2020). ResearchGate. [Link]
-
Reductive Amination Revisited: Reduction of Aldimines with Trichlorosilane Catalyzed by Dimethylformamide Functional Group Tolerance, Scope, and Limitations - PubMed. (2021). National Center for Biotechnology Information. [Link]
-
Current trends and challenges in the downstream purification of bispecific antibodies - NIH. (2021). National Center for Biotechnology Information. [Link]
-
Reductive Amination Reaction Using Hantzsch Ester 1,4-Dihydropyridine as Reducing Reagent | Request PDF. (2011). ResearchGate. [Link]
-
Overcoming purification challenges in antibody therapeutics manufacturing with subdomain-specific affinity solutions - Insights.bio. (2021). Insights.bio. [Link]
-
Steric/electronic effect-guided site-selective synthesis of di-boron embedded BN-MR-TADF molecules for narrowband high-efficiency OLEDs | Materials Chemistry | ChemRxiv | Cambridge Open Engage. (2023). ChemRxiv. [Link]
-
Organic & Biomolecular Chemistry Influence of steric hindrance on the 1,4-versus 1,6-Michael addition: synthesis of furans and pentasubstituted benzenes † | Request PDF. (2016). ResearchGate. [Link]
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- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Palladium-Catalyzed Synthesis
Welcome to the Technical Support Center for Palladium-Catalyzed Synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize a wide range of palladium-catalyzed cross-coupling reactions. Here, we move beyond simple protocols to explain the underlying chemical principles that govern success or failure in these powerful synthetic transformations.
Section 1: Troubleshooting Guide - Common Issues and Solutions
This section addresses the most frequently encountered problems in palladium-catalyzed reactions, offering a systematic approach to diagnosis and resolution.
Issue 1: Low or No Product Yield
A low or nonexistent yield is the most common challenge. A systematic investigation of the reaction components is crucial for identifying the root cause.
Question: My reaction is not working. Where do I start?
Answer: When a reaction fails, a methodical approach is necessary. Begin by considering the most critical components: the catalyst's activity, the quality of your reagents, and the reaction conditions. For instance, in a Sonogashira coupling, the primary suspects are the palladium catalyst and the copper co-catalyst's activity.[1] It is also vital to ensure anhydrous and anaerobic conditions, as oxygen can lead to undesirable side reactions like the Glaser-type homocoupling of alkynes.[1]
Troubleshooting Workflow for Low Yield
Sources
Technical Support Center: Method Development for Resolving Impurities in 4-(3,4-Difluoro-Benzyl)-Piperidine Hydrochloride
Welcome to the technical support center for the analytical method development and impurity resolution of 4-(3,4-Difluoro-Benzyl)-Piperidine Hydrochloride. This guide is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth, field-proven insights into creating robust and reliable analytical methods for impurity profiling, presented in a practical question-and-answer and troubleshooting format. Our goal is to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Introduction: The Criticality of Impurity Profiling
In pharmaceutical development, an impurity is any component of a drug substance that is not the defined chemical entity.[1][2] These impurities can arise from the manufacturing process, degradation of the drug substance over time, or interaction with packaging.[1] For a molecule like this compound, which serves as a crucial building block in pharmaceutical synthesis, ensuring its purity is paramount.[3] Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines (ICH Q3A/B) that mandate the reporting, identification, and toxicological qualification of impurities above certain thresholds.[4][5][6] A failure to adequately control and monitor these impurities can compromise the safety, efficacy, and stability of the final drug product.[1]
This guide will walk you through a logical, science-backed approach to developing a stability-indicating analytical method, troubleshoot common challenges, and ensure your work aligns with global regulatory expectations.
Diagram 1: General Workflow for Impurity Method Development
Caption: A systematic workflow for developing a stability-indicating HPLC method.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What potential impurities should I expect for this compound, and where do they come from?
A1: Understanding potential impurities is the first step in developing a targeted analytical method. Impurities can be broadly classified based on their origin.[1]
-
Organic Impurities: These are the most common and can include starting materials, by-products, intermediates, degradation products, and reagents.[1][2]
-
Inorganic Impurities: Result from the manufacturing process and may include reagents, catalysts, or heavy metals.[2]
-
Residual Solvents: Organic volatile chemicals used during synthesis or purification.[2]
For this compound, a synthetic intermediate, the primary focus is on organic impurities from its synthesis.
| Impurity Type | Potential Source / Identity | Rationale |
| Starting Materials | 3,4-Difluorobenzaldehyde, Piperidine | Incomplete reaction during the initial condensation or reductive amination steps. |
| Intermediates | Imines or other transient species | Unreacted intermediates from multi-step syntheses.[7] |
| By-products | Des-fluoro impurities, over-alkylated products | Side reactions occurring during synthesis, such as reductive dehalogenation or multiple additions.[7] |
| Degradation Products | Oxidized species (e.g., N-oxide) | Exposure to oxidative stress (air, peroxides) can lead to oxidation at the nitrogen atom. |
Q2: What is a good starting point for an HPLC method to resolve these impurities?
A2: A robust starting point is crucial. For a polar, basic compound like a piperidine derivative, a reversed-phase HPLC (RP-HPLC) method is standard.
Initial Recommended HPLC Conditions:
| Parameter | Recommended Starting Condition | Justification & Expert Insights |
| Column | C18, 100 mm x 4.6 mm, 2.7 µm | A C18 column provides a good balance of hydrophobic retention and efficiency. The shorter length and smaller particle size allow for faster run times without sacrificing resolution. |
| Mobile Phase A | 0.1% Formic Acid or Phosphoric Acid in Water | The acidic modifier is critical. It protonates the piperidine nitrogen, preventing interaction with residual acidic silanols on the column packing, which is a primary cause of peak tailing for basic compounds.[8] |
| Mobile Phase B | Acetonitrile (ACN) | ACN is a common organic modifier with low viscosity and good UV transparency. |
| Gradient | 5% to 95% B over 15 minutes | A broad gradient is an excellent screening tool to elute all potential impurities, from polar starting materials to more non-polar by-products. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak shape.[9] |
| Detector | UV/PDA at 220 nm and 254 nm | The difluorobenzyl group provides a chromophore. A Photo-Diode Array (PDA) detector is highly recommended to assess peak purity and identify the optimal wavelength for all components. |
| Injection Volume | 5 µL | A small injection volume minimizes potential peak distortion from the sample solvent. |
| Sample Solvent | Mobile Phase A or Water/ACN (50:50) | Dissolving the sample in the mobile phase (or a weaker solvent) is best practice to prevent poor peak shape.[9] |
Q3: My API and an impurity are co-eluting. How can I improve the resolution?
A3: Improving resolution requires systematically adjusting chromatographic parameters. Remember the rule of "one": never change more than one thing at a time.
-
Modify Gradient Slope: This is the most powerful tool. Decrease the gradient slope (e.g., change from a 15-minute to a 30-minute gradient). A shallower gradient increases the separation between closely eluting peaks.
-
Change Organic Modifier: Switch from Acetonitrile (ACN) to Methanol (MeOH) or use a ternary mixture (Water/ACN/MeOH). Different solvents alter selectivity and can reverse elution order.
-
Adjust pH: The retention of basic compounds is highly sensitive to pH. A small change in the mobile phase pH can significantly impact the ionization state of your analyte and impurities, altering their interaction with the stationary phase. Try adjusting the acid concentration or using a different buffer.
-
Change Column Chemistry: If mobile phase adjustments fail, the interaction with the stationary phase is not selective enough. Switch to a different column, such as a Phenyl-Hexyl (for aromatic interactions) or a C8 column.
Q4: I am observing significant peak tailing for my main compound. What's wrong and how do I fix it?
A4: Peak tailing is a classic problem when analyzing basic compounds like piperidines. It's almost always caused by secondary interactions between the positively charged amine and negatively charged silanol groups on the silica-based column packing.
Diagram 2: Troubleshooting Peak Tailing
Caption: A decision tree for diagnosing and solving peak tailing in HPLC.
Detailed Solutions:
-
Ensure Proper pH: The piperidine nitrogen has a high pKa (around 11). To ensure it remains fully protonated and behaves consistently, the mobile phase pH should be low, ideally between 2.5 and 3.5. Using 0.1% formic or phosphoric acid usually achieves this.
-
Use a High-Quality, End-Capped Column: Modern HPLC columns are "end-capped" to block most of the problematic silanol groups. However, columns degrade over time. If the problem appears gradually, the column may need replacement.
-
Avoid Mass Overload: Injecting too much sample can saturate the stationary phase and cause tailing. Try diluting your sample.[10]
Q5: How do I make sure my analytical method is "stability-indicating"?
A5: A stability-indicating method is one that can accurately detect decreases in the amount of the active pharmaceutical ingredient (API) due to degradation. The key is to perform forced degradation studies . This involves intentionally stressing your drug substance under various conditions to generate potential degradation products.
Forced Degradation Protocol:
-
Prepare Samples: Expose solutions of this compound to the following conditions:
-
Acidic: 0.1 M HCl at 60 °C for 24 hours.
-
Basic: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: Heat solid sample at 80 °C for 48 hours.
-
Photolytic: Expose solution to UV light (ICH Q1B guidelines).
-
-
Analyze Samples: Run all stressed samples on your developed HPLC method alongside an unstressed control.
-
Evaluate Results: A successful stability-indicating method will show:
-
A decrease in the area of the main API peak in the stressed samples.
-
The appearance of new impurity peaks that are well-resolved from the main peak and from each other.
-
The peak purity of the API peak (using a PDA detector) should remain high in all conditions, proving no degradants are co-eluting with it.
-
Q6: What are the regulatory thresholds for impurities I need to be aware of?
A6: The ICH Q3A(R2) guideline provides a clear framework for new drug substances.[6] The thresholds are based on the Maximum Daily Dose (MDD) of the final drug product. Assuming a typical MDD, the following thresholds generally apply:
| Threshold | Level | Action Required |
| Reporting | ≥ 0.05% | The impurity must be reported in regulatory submissions. The analytical procedure's quantitation limit should be at or below this level.[2][4] |
| Identification | > 0.10% or 1.0 mg/day intake (whichever is lower) | The structure of the impurity must be determined (identified).[4] |
| Qualification | > 0.15% or 1.0 mg/day intake (whichever is lower) | The biological safety of the impurity must be established through toxicological data or other means.[4][6] |
Note: These thresholds can vary based on the specific drug and its daily dose. Always refer to the latest ICH guidelines directly.[5]
References
- AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3.
- International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
- Benchchem. (n.d.). HPLC-UV Analysis of Piperidine-Containing Compounds.
- European Medicines Agency. (n.d.). Quality: impurities.
- Journal of Chemical and Pharmaceutical Research. (2011). International Conference on Harmonisation Guidelines for Regulation of Pharmaceutical Impurities in New Drug Substances.
- ICH. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2).
- PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!.
- Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- HPLC Troubleshooting. (n.d.). HPLC Troubleshooting Guide.
- R Discovery. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.
- IJNRD. (2024). “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”.
- Molecules. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- Ataman Kimya. (n.d.). PIPERIDINE.
- Plant Care. (2026). How to Choose Piperidines: A Complete Buyer's Guide.
Sources
- 1. jpionline.org [jpionline.org]
- 2. jocpr.com [jocpr.com]
- 3. How to Choose Piperidines: A Complete Buyer's Guide [plantin.alibaba.com]
- 4. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 5. Quality: impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
- 7. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 10. ijnrd.org [ijnrd.org]
Validation & Comparative
A Comparative Guide to Dopamine D4 Receptor Antagonists: Evaluating 4-(3,4-Difluoro-Benzyl)-Piperidine Hydrochloride in the Context of Established Ligands
For Researchers, Scientists, and Drug Development Professionals
The dopamine D4 receptor, a key member of the D2-like family of G protein-coupled receptors (GPCRs), continues to be a compelling target for therapeutic intervention in a range of neuropsychiatric disorders. Its unique expression profile, particularly in cortical and limbic regions of the brain, and its implication in cognitive and emotional processes have fueled the development of selective antagonists. This guide provides a comparative analysis of 4-(3,4-Difluoro-Benzyl)-Piperidine Hydrochloride, a compound of interest, alongside a selection of well-characterized D4 receptor antagonists. By examining the structure-activity relationships and performance data of established ligands, we can infer the potential pharmacological profile of this specific molecule and highlight key experimental considerations for its evaluation.
While specific experimental data for this compound is not extensively available in the public domain, an analysis of its structural motifs in the context of published research on related benzylpiperidine and 4,4-difluoropiperidine scaffolds allows for an informed discussion of its potential as a D4 antagonist.[1][2]
The Dopamine D4 Receptor: A Therapeutic Target
The dopamine D4 receptor is coupled to Gi/o proteins, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This signaling pathway modulates neuronal excitability and plays a role in various physiological processes. Dysregulation of D4 receptor signaling has been associated with conditions such as schizophrenia, ADHD, and substance use disorders. The development of selective D4 antagonists has been a strategy to normalize dopamine signaling in these conditions, potentially offering therapeutic benefits with a reduced risk of the extrapyramidal side effects associated with less selective dopamine receptor blockers.
Profiling this compound: A Structural Perspective
This compound possesses a core benzylpiperidine scaffold, a common feature in many dopamine receptor ligands. The key structural elements for consideration are:
-
Piperidine Ring: This basic nitrogenous heterocycle is a crucial pharmacophore for interaction with the orthosteric binding pocket of dopamine receptors.
-
Benzyl Group: The benzyl substituent at the 4-position of the piperidine ring plays a significant role in determining affinity and selectivity for the D4 receptor.
-
Difluoro Substitution: The 3,4-difluoro substitution on the benzyl ring is of particular interest. Halogen substitutions on the benzyl moiety have been shown to influence binding affinity for the D4 receptor.[1] Specifically, electron-withdrawing groups can impact the electronic and conformational properties of the ligand, potentially enhancing its interaction with the receptor.
Research on related 4,4-difluoropiperidine scaffolds has demonstrated that fluorination can lead to compounds with exceptional binding affinity and selectivity for the D4 receptor.[2][3][4] For instance, the compound 14a from a series of 4,4-difluoropiperidine ether-based antagonists displayed a Ki of 0.3 nM for the D4 receptor and over 2000-fold selectivity against other dopamine receptor subtypes.[2][4] This highlights the potential of fluorine substitutions in optimizing D4 receptor antagonists.
Comparative Analysis with Established D4 Antagonists
To contextualize the potential of this compound, we will compare its structural class to well-characterized D4 antagonists with diverse chemical scaffolds.
Selected Comparator D4 Antagonists:
-
L-745,870: A highly potent and selective D4 receptor antagonist that has been extensively used as a research tool.[5][6]
-
ML398: A potent and selective antagonist of the D4 receptor with a chiral morpholine-based scaffold, demonstrating good brain penetration.[7][8][9][10]
-
FAUC 365: A highly selective dopamine D3 receptor antagonist with moderate affinity for the D4 receptor, illustrating the challenges in achieving absolute D4 selectivity over other D2-like subtypes.[11][12]
-
A-437203: A potent D3 receptor antagonist with measurable D2 and very low D4 affinity, further highlighting selectivity profiles.[13]
The following table summarizes the binding affinities (Ki) of these comparator compounds for dopamine D2, D3, and D4 receptors. Lower Ki values indicate higher binding affinity.
| Compound | D4 Ki (nM) | D2 Ki (nM) | D3 Ki (nM) | D4 vs D2 Selectivity (fold) | D4 vs D3 Selectivity (fold) |
| L-745,870 | 0.43[5] | 960[14] | 2300[14] | ~2232 | ~5348 |
| ML398 | 36[7][9][10] | >20,000[7][9][10] | >20,000[7][9][10] | >555 | >555 |
| FAUC 365 | 340[12] | 2600 (short), 3600 (long)[12] | 0.5[12] | ~7.6-10.6 | ~0.0015 |
| A-437203 | 6220[13] | 71[13] | 1.6[13] | ~0.011 | ~0.00026 |
Note: Data is compiled from multiple sources and experimental conditions may vary.
Experimental Protocols for D4 Antagonist Characterization
The characterization of a novel D4 antagonist like this compound requires a series of well-defined in vitro assays to determine its binding affinity, selectivity, and functional activity.
Radioligand Binding Assay
This assay directly measures the affinity of a compound for a specific receptor by competing with a radiolabeled ligand.
Objective: To determine the equilibrium dissociation constant (Ki) of the test compound for the dopamine D4 receptor and other dopamine receptor subtypes (D2, D3) to assess affinity and selectivity.
Methodology:
-
Membrane Preparation: Cell membranes expressing the human dopamine D4, D2, or D3 receptor are prepared from stably transfected cell lines (e.g., HEK293 or CHO cells).
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4) is used.
-
Radioligand: A radiolabeled antagonist with high affinity for the target receptor is used (e.g., [³H]-Spiperone for D2-like receptors).
-
Competition Binding: A fixed concentration of the radioligand is incubated with the receptor-containing membranes in the presence of increasing concentrations of the unlabeled test compound.
-
Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for a radioligand binding assay.
cAMP Functional Assay
This assay determines the functional effect of a compound on receptor signaling, specifically its ability to act as an antagonist.
Objective: To measure the ability of the test compound to block the dopamine-induced inhibition of cAMP production in cells expressing the D4 receptor.
Methodology:
-
Cell Culture: A cell line stably expressing the human dopamine D4 receptor (e.g., CHO-K1 or HEK293) is used.
-
Forskolin Stimulation: The cells are stimulated with forskolin, an activator of adenylyl cyclase, to induce a measurable level of cAMP.
-
Dopamine Agonist: The cells are then treated with a dopamine agonist (e.g., dopamine or quinpirole) to activate the Gi-coupled D4 receptors, leading to an inhibition of forskolin-stimulated cAMP production.
-
Antagonist Treatment: To test for antagonist activity, cells are pre-incubated with increasing concentrations of the test compound before the addition of the dopamine agonist.
-
Cell Lysis and cAMP Measurement: After incubation, the cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an ELISA-based kit.
-
Data Analysis: The ability of the test compound to reverse the agonist-induced inhibition of cAMP production is quantified, and the IC50 value (the concentration of antagonist that restores the response to 50% of the maximal agonist effect) is determined.
Caption: D4 receptor signaling and antagonist action.
Conclusion
While direct experimental validation of this compound as a D4 antagonist is pending, its chemical structure suggests it is a promising candidate for investigation. The presence of the 3,4-difluoro-benzyl moiety on the piperidine scaffold is a feature that has been associated with high affinity and selectivity for the D4 receptor in related chemical series.[1][2][15] A thorough characterization using the experimental protocols outlined in this guide, including radioligand binding assays against a panel of dopamine receptor subtypes and functional cAMP assays, is essential to determine its precise pharmacological profile. The comparative data from established D4 antagonists such as L-745,870 and ML398 provide a valuable benchmark for evaluating the potency, selectivity, and potential therapeutic utility of this and other novel D4 receptor ligands.
References
-
Carato, P., Graulich, A., Jensen, N., Roth, B. L., & Liégeois, J. F. (2007). Synthesis and in vitro binding studies of substituted piperidine naphthamides. Part II: Influence of the substitution on the benzyl moiety on the affinity for D2L, D4.2, and 5-HT2A receptors. Bioorganic & Medicinal Chemistry Letters, 17(6), 1570–1574. [Link]
-
Lindsley, C. W., & Hopkins, C. R. (2014). Discovery and Characterization of ML398, a Potent and Selective Antagonist of the D4 Receptor with in Vivo Activity. ACS Medicinal Chemistry Letters, 5(9), 1060–1064. [Link]
-
National Center for Biotechnology Information (2014). Discovery and characterization of ML398, a potent and selective chiral morpholine based antagonist of the dopamine 4 (D4) receptor. In Probe Reports from the NIH Molecular Libraries Program. Bethesda (MD): National Center for Biotechnology Information (US). [Link]
-
Grokipedia. (2026). L-745,870. [Link]
-
O'Reilly, M. C., et al. (2018). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 28(15), 2568-2572. [Link]
-
Lindsley, C. W., & Hopkins, C. R. (2014). Discovery and Characterization of ML398, a Potent and Selective Antagonist of the D4 Receptor with in Vivo Activity. ACS Medicinal Chemistry Letters, 5(9), 1060–1064. [Link]
-
University of Nebraska - Lincoln. (2014). Discovery and characterization of ML398, a potent and selective antagonist of the D4 receptor with in vivo activity. Research Nebraska. [Link]
-
Lindsley, C. W., & Hopkins, C. R. (2014). Discovery and Characterization of ML398, a Potent and Selective Antagonist of the D4 Receptor with in Vivo Activity. ACS Medicinal Chemistry Letters, 5(9), 1060–1064. [Link]
-
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Saeedeh Saeedi, Sumaiya Nahid, Anish K Vadukoot, Corey R Hopkins. (2025). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ResearchGate. [Link]
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In-Vivo Validation of 4-(3,4-Difluoro-Benzyl)-Piperidine Hydrochloride's Efficacy: A Comparative Guide for Preclinical Researchers
Introduction: The Therapeutic Potential of Piperidine Scaffolds and the Sigma-1 Receptor Target
The piperidine moiety is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals across various therapeutic areas.[1] Its versatility allows for the synthesis of compounds with diverse pharmacological activities, including antifungal, anti-ulcer, and anticancer properties.[2][3][4] A particularly promising avenue of research for piperidine derivatives lies in their potential to modulate the sigma-1 receptor (S1R), a unique ligand-operated molecular chaperone implicated in a range of neurological conditions, most notably neuropathic pain.[5][6][7]
The S1R is an intracellular protein primarily located at the mitochondria-associated endoplasmic reticulum membrane, where it plays a crucial role in regulating cellular stress responses and calcium signaling. Antagonism of the S1R has emerged as a compelling therapeutic strategy for neuropathic pain, with preclinical and clinical studies demonstrating the potential of S1R antagonists to ameliorate pain without the significant side effects associated with current treatments.[5]
This guide focuses on the in-vivo validation of 4-(3,4-Difluoro-Benzyl)-Piperidine Hydrochloride, a compound whose structural features suggest potential interaction with the S1R. The difluorobenzyl group can enhance binding affinity and pharmacokinetic properties. The following sections will detail a comparative framework for evaluating its efficacy against established neuropathic pain treatments, provide robust experimental protocols, and offer insights into the causal relationships behind the proposed experimental design.
Comparative Landscape: Benchmarking Against Existing Neuropathic Pain Therapies
To establish the therapeutic potential of this compound, its in-vivo efficacy must be benchmarked against both a standard-of-care treatment and a known S1R antagonist.
| Compound Class | Example Compound | Mechanism of Action | Known In-Vivo Efficacy & Limitations |
| Test Article | This compound | Hypothesized Sigma-1 Receptor Antagonist | Efficacy to be determined through the protocols outlined in this guide. |
| Standard of Care | Gabapentin | Voltage-gated calcium channel α2δ subunit ligand | Moderate effectiveness in alleviating thermal hyperalgesia and mechanical allodynia in rodent models of neuropathic pain. Often requires high doses and can have significant side effects.[8] |
| Positive Control | E-52862 (MR309) | Selective Sigma-1 Receptor Antagonist | Has demonstrated efficacy in reducing mechanical allodynia and thermal hyperalgesia in preclinical models of neuropathic pain.[5][7] While it has entered clinical trials, further development was discontinued due to poor oral bioavailability and limited efficacy in later stages.[7] |
In-Vivo Efficacy Validation: A Step-by-Step Experimental Workflow
The following experimental workflow is designed to provide a comprehensive in-vivo validation of this compound's efficacy in a preclinical model of neuropathic pain. The Chronic Constriction Injury (CCI) model is a widely used and well-characterized model that mimics many of the symptoms of clinical neuropathic pain.
Caption: Experimental workflow for in-vivo validation.
Experimental Protocol: Chronic Constriction Injury (CCI) Model
Objective: To induce a consistent and measurable neuropathic pain state in rodents.
Methodology:
-
Animal Preparation: Adult male Sprague-Dawley rats (200-250g) are anesthetized with isoflurane. The surgical area over the right thigh is shaved and disinfected.
-
Sciatic Nerve Exposure: A small incision is made in the skin of the thigh, and the biceps femoris muscle is bluntly dissected to expose the sciatic nerve.
-
Ligation: Four loose ligatures of 4-0 chromic gut suture are tied around the sciatic nerve at approximately 1 mm intervals. The ligatures should be tightened until a slight constriction of the nerve is observed, without arresting epineural blood flow.
-
Closure: The muscle layer is closed with 4-0 silk sutures, and the skin is closed with wound clips or sutures.
-
Post-Operative Care: Animals are administered with a post-operative analgesic (e.g., carprofen) for 3 days and monitored daily for signs of distress.
Causality: The loose constriction of the sciatic nerve induces a chronic inflammatory response and nerve fiber damage, leading to the development of persistent mechanical allodynia and thermal hyperalgesia, which are hallmark symptoms of neuropathic pain.
Behavioral Testing Protocols
Objective: To quantitatively assess the efficacy of this compound in alleviating neuropathic pain symptoms.
3.2.1. Mechanical Allodynia: Von Frey Test
-
Acclimatization: Animals are placed in individual plexiglass chambers on a raised mesh floor and allowed to acclimate for at least 30 minutes before testing.
-
Filament Application: A series of calibrated von Frey filaments with increasing stiffness are applied to the plantar surface of the hind paw of the operated limb.
-
Response Threshold: The 50% paw withdrawal threshold is determined using the up-down method. A positive response is defined as a brisk withdrawal of the paw.
-
Data Collection: Testing is conducted at baseline (before surgery) and at multiple time points post-compound administration.
3.2.2. Thermal Hyperalgesia: Hargreaves Test
-
Acclimatization: Animals are placed in individual plexiglass chambers on a glass plate and allowed to acclimate.
-
Heat Source Application: A radiant heat source is focused on the plantar surface of the hind paw of the operated limb.
-
Withdrawal Latency: The time taken for the animal to withdraw its paw is recorded as the paw withdrawal latency. A cut-off time (e.g., 20 seconds) is used to prevent tissue damage.
-
Data Collection: Measurements are taken at baseline and at various time points after drug administration.
Trustworthiness: The use of both mechanical and thermal stimuli provides a more comprehensive assessment of the compound's analgesic properties. Baseline measurements and testing in a blinded manner are crucial for ensuring the validity of the results.
Proposed Signaling Pathway and Mechanism of Action
The hypothesized mechanism of action for this compound centers on its ability to act as an antagonist at the sigma-1 receptor.
Caption: Hypothesized signaling pathway of S1R antagonism.
Under conditions of cellular stress, such as that induced by nerve injury, the sigma-1 receptor dissociates from its binding partner, BiP, and translocates to the mitochondria-associated membrane.[7] There, it modulates the activity of various ion channels, leading to increased neuronal excitability and contributing to the processes of central and peripheral sensitization that underlie neuropathic pain.[5] By acting as an antagonist, this compound is hypothesized to prevent the dissociation of the S1R from BiP, thereby inhibiting these downstream signaling events and reducing pain hypersensitivity.
Data Presentation and Interpretation
The quantitative data from the behavioral assays should be summarized in a clear and concise table for easy comparison between the treatment groups.
| Treatment Group | Dose (mg/kg) | Mean 50% Paw Withdrawal Threshold (g) ± SEM | Mean Paw Withdrawal Latency (s) ± SEM |
| Vehicle Control | - | ||
| 4-(3,4-Difluoro-Benzyl)-Piperidine HCl | 10 | ||
| 4-(3,4-Difluoro-Benzyl)-Piperidine HCl | 30 | ||
| Gabapentin | 100 | ||
| E-52862 | 30 |
Interpretation: A statistically significant increase in the paw withdrawal threshold in the von Frey test and an increased paw withdrawal latency in the Hargreaves test, as compared to the vehicle control group, would indicate an analgesic effect. The performance of this compound should be critically compared to that of Gabapentin and E-52862 to assess its relative efficacy and potential as a novel therapeutic agent.
Conclusion and Future Directions
This guide provides a robust framework for the in-vivo validation of this compound as a potential treatment for neuropathic pain. The proposed hypothesis-driven approach, centered on the sigma-1 receptor, allows for a thorough and scientifically sound investigation. Positive results from these initial efficacy studies would warrant further investigation into the compound's pharmacokinetic profile, safety pharmacology, and mechanism of action through more direct binding assays and molecular studies. The ultimate goal is to generate a comprehensive data package that can support the continued development of this promising piperidine derivative as a novel analgesic.
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- Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. (2019). PLOS ONE.
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The Pivotal Role of the 4-(3,4-Difluoro-Benzyl)-Piperidine Scaffold: A Comparative Guide to Structure-Activity Relationships
For Immediate Release
In the landscape of modern medicinal chemistry, the 4-(3,4-difluoro-benzyl)-piperidine scaffold has emerged as a privileged structure, particularly in the pursuit of novel therapeutics for central nervous system (CNS) disorders. This guide offers an in-depth analysis of the structure-activity relationships (SAR) of derivatives built upon this core, providing researchers, scientists, and drug development professionals with a comparative framework grounded in experimental data. We will explore how subtle molecular modifications to this scaffold can profoundly influence biological activity, with a focus on its role in the development of dopamine D4 receptor antagonists.
The 4-(3,4-Difluoro-Benzyl)-Piperidine Core: A Foundation for CNS Drug Discovery
The piperidine ring is a ubiquitous feature in a vast array of pharmaceuticals and natural alkaloids, prized for its favorable physicochemical properties and its ability to serve as a versatile scaffold for three-dimensional diversification.[1] The introduction of a 3,4-difluorobenzyl moiety at the 4-position of the piperidine ring offers several advantages in drug design. The difluoro substitution on the phenyl ring can enhance metabolic stability, improve binding affinity to target proteins, and modulate lipophilicity, thereby influencing pharmacokinetic and pharmacodynamic profiles.[1] This strategic fluorination has proven particularly fruitful in the design of ligands for challenging targets within the CNS.
Comparative Analysis of Structural Modifications: A Focus on Dopamine D4 Receptor Antagonism
The dopamine D4 receptor, a member of the D2-like family of G protein-coupled receptors, is predominantly expressed in the brain and has been implicated in the pathophysiology of various neurological and psychiatric disorders.[2][3] As such, the development of selective D4 receptor antagonists is a key area of research. The 4-(3,4-difluoro-benzyl)-piperidine scaffold has been instrumental in this endeavor. While direct and extensive SAR studies on the exact 4-(3,4-difluoro-benzyl)-piperidine core are not abundantly available in the public domain, we can draw significant insights from closely related structures, such as the 4,4-difluoropiperidine derivatives, to understand the impact of various substitutions.
Modifications on the Piperidine Nitrogen (N1 Position)
The substituent at the N1 position of the piperidine ring plays a critical role in determining the potency and selectivity of D4 receptor antagonists. A systematic exploration of different moieties at this position reveals key trends:
-
Aromatic and Heteroaromatic Groups: The introduction of various aromatic and heteroaromatic systems directly attached or linked via a short alkyl chain to the piperidine nitrogen has been a common strategy. The nature of these groups significantly impacts binding affinity.
-
Impact of Substituents on the N-Benzyl Moiety: While holding the core 4-(3,4-difluoro-benzyl)piperidine constant, modifications to an N-benzyl substituent would be a logical next step in optimization. For instance, electron-withdrawing or electron-donating groups on this benzyl ring could fine-tune electronic properties and steric interactions within the receptor binding pocket.
Modifications on the Benzyl Group
Alterations to the 3,4-difluoro-benzyl moiety itself can provide valuable SAR insights:
-
Positional Isomers of Fluorine: Moving the fluorine atoms to other positions on the benzyl ring (e.g., 2,4-difluoro or 3,5-difluoro) would likely alter the electronic distribution and dipole moment of the molecule, thereby affecting receptor interactions.
-
Bioisosteric Replacements: Replacing the fluorine atoms with other small, electron-withdrawing groups such as a cyano or trifluoromethyl group could probe the importance of the electrostatic and steric properties of this region of the molecule for biological activity.
Modifications on the Piperidine Ring
While our focus is on the 4-(3,4-difluoro-benzyl)-piperidine core, it is informative to consider the effects of substitutions on the piperidine ring itself, as demonstrated in related series:
-
Introduction of Additional Substituents: The addition of small alkyl groups, such as a methyl group, at the 2- or 3-position of the piperidine ring can introduce chirality and create new stereochemical interactions with the target receptor, potentially leading to increased potency and selectivity.
-
Gem-Difluoro Substitution: In the closely related 4,4-difluoropiperidine series, the gem-difluoro substitution at the 4-position has been shown to be a key determinant of activity, influencing the pKa of the piperidine nitrogen and the overall conformation of the molecule.[1][2]
Quantitative Structure-Activity Relationship Data
To illustrate the impact of these modifications, the following table summarizes the binding affinities (Ki values) of a series of 4,4-difluoropiperidine derivatives as dopamine D4 receptor antagonists. This data, from a closely related chemical series, serves as a valuable surrogate to understand the potential SAR of 4-(3,4-difluoro-benzyl)-piperidine analogs.
| Compound ID | R1 (Substitution on Piperidine Nitrogen) | R2 (Substitution on Phenoxy Ring) | D4R Ki (nM)[2] |
| 8a | 3-fluoro-4-methoxybenzyl | 4-fluorophenyl | Data not available |
| 8b | 3-fluoro-4-methoxybenzyl | 3,4-difluorophenyl | 5.5 |
| 8c | 3-fluoro-4-methoxybenzyl | 3-methylphenyl | 13 |
| 8d | 3-fluoro-4-methoxybenzyl | 4-chlorophenyl | 53 |
| 8e | 3-fluoro-4-methoxybenzyl | phenyl | 27 |
| 8f | 3-fluoro-4-methoxybenzyl | 3-fluoro-4-methylphenyl | 72 |
Note: The data presented is for a series of 4,4-difluoropiperidine ether-based dopamine D4 receptor antagonists, which serves as a relevant model for understanding the SAR of the 4-(3,4-difluoro-benzyl)-piperidine scaffold.
Experimental Protocols
The determination of the biological activity of these compounds relies on robust and validated experimental assays. Below are representative protocols for key assays used in the characterization of dopamine D4 receptor antagonists.
Dopamine D4 Receptor Binding Assay
This assay is designed to determine the binding affinity (Ki) of a test compound for the dopamine D4 receptor.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from a stable cell line overexpressing the human dopamine D4 receptor (e.g., HEK293 cells).
-
Binding Reaction: The cell membranes are incubated with a radiolabeled ligand that has a high affinity for the D4 receptor (e.g., [³H]spiperone) and varying concentrations of the test compound.
-
Incubation: The reaction mixture is incubated to allow for competitive binding between the radioligand and the test compound to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity retained on the filter is quantified using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated using the Cheng-Prusoff equation.
Functional Assay: cAMP Accumulation Assay
This assay measures the ability of a compound to antagonize the agonist-induced inhibition of cAMP production, a downstream signaling event of D4 receptor activation.
Methodology:
-
Cell Culture: A cell line stably expressing the human dopamine D4 receptor and a cAMP-responsive reporter gene is used.
-
Compound Treatment: The cells are pre-incubated with varying concentrations of the test compound.
-
Agonist Stimulation: The cells are then stimulated with a known D4 receptor agonist (e.g., quinpirole) in the presence of forskolin to induce cAMP production.
-
cAMP Measurement: The intracellular cAMP levels are measured using a suitable detection method, such as a competitive immunoassay or a bioluminescence-based assay.
-
Data Analysis: The ability of the test compound to reverse the agonist-induced inhibition of cAMP production is quantified, and an IC50 value is determined.
Visualizing Structure-Activity Relationships and Workflows
To better illustrate the concepts discussed, the following diagrams provide a visual representation of the key structure-activity relationships and a typical experimental workflow.
Caption: Key modification points on the 4-(3,4-difluoro-benzyl)-piperidine scaffold and their impact on biological activity.
Caption: A typical experimental workflow for the evaluation of novel 4-(3,4-difluoro-benzyl)-piperidine derivatives.
Conclusion and Future Directions
The 4-(3,4-difluoro-benzyl)-piperidine scaffold represents a highly promising starting point for the design of novel CNS-active compounds. The strategic placement of the difluorobenzyl group provides a solid foundation for achieving favorable pharmacokinetic and pharmacodynamic properties. While the direct SAR data for this specific scaffold is still emerging, by drawing parallels with closely related chemical series, we can delineate a clear path for the rational design of potent and selective ligands. Future research should focus on the systematic exploration of substitutions at the N1 position and bioisosteric modifications of the difluorobenzyl moiety to further refine the activity profile of this important class of compounds. The insights provided in this guide are intended to facilitate these efforts and accelerate the discovery of new medicines for challenging neurological and psychiatric disorders.
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Saeedi, S., Nahid, S., Vadukoot, A. K., & Hopkins, C. R. (2025). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem, 20(15), e202500298. [Link]
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Saeedi, S., Nahid, S., Vadukoot, A. K., & Hopkins, C. R. (2025). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemRxiv. [Link]
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Saeedi, S., Nahid, S., Vadukoot, A. K., & Hopkins, C. R. (2025). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PubMed. [Link]
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A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Novel Piperidine Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
In preclinical drug development, the early and accurate identification of off-target interactions is paramount to mitigating the risk of adverse drug reactions (ADRs) and costly late-stage failures. This guide provides a comprehensive framework for establishing the cross-reactivity profile of a novel chemical entity, using 4-(3,4-Difluoro-Benzyl)-Piperidine Hydrochloride as a representative case study. We will explore the rationale behind target selection based on structural motifs, detail industry-standard experimental protocols for key safety-relevant targets, and present a strategy for data interpretation and comparative analysis. This document is intended to serve as a practical, in-depth technical resource grounded in the principles of scientific integrity and field-proven insights.
Introduction: The Imperative of Early-Stage Selectivity Profiling
The journey of a drug candidate from discovery to clinical application is fraught with challenges, with a significant percentage of failures attributed to unforeseen safety issues. A primary cause of such issues is the unintended interaction of a drug molecule with biological targets other than its intended therapeutic target. This phenomenon, known as off-target activity or cross-reactivity, can lead to a spectrum of ADRs. Therefore, a cornerstone of modern drug discovery is the implementation of comprehensive safety pharmacology screening early in the development process.[1]
Proactively profiling a compound's selectivity against a panel of known safety-relevant targets allows development teams to:
-
Identify Potential Liabilities Early: Uncover potential safety risks before significant resources are invested.
-
Guide Lead Optimization: Drive medicinal chemistry efforts to enhance selectivity and eliminate undesirable interactions through Structure-Activity Relationship (SAR) models.[2][3]
-
Predict Clinical Adverse Events: Use in vitro data to anticipate potential clinical ADRs, informing the design of subsequent in vivo toxicology studies and clinical trials.[2]
-
Fulfill Regulatory Requirements: Generate essential data packages for investigational new drug (IND) submissions, as recommended by agencies like the FDA.[4][5][6]
This guide will use this compound as a model compound to illustrate a logical and robust approach to building a comprehensive cross-reactivity profile.
The Case Study Compound: this compound
Structural Rationale for Target Selection
The structure of our case study compound contains two key pharmacophoric elements that guide our initial hypothesis for potential biological interactions:
-
4-Benzylpiperidine Scaffold: This motif is a well-known privileged structure in medicinal chemistry, particularly for compounds targeting the central nervous system (CNS). Derivatives of 4-benzylpiperidine have been shown to interact with a variety of targets, including sigma (σ) receptors, serotonin and dopamine transporters, and acetylcholinesterase.[7][8][9][10] The parent compound, 4-benzylpiperidine, is a monoamine releasing agent with activity at norepinephrine, dopamine, and serotonin transporters.[11]
-
Difluorinated Benzyl Group: The incorporation of fluorine atoms is a common strategy in drug design to modulate physicochemical properties such as metabolic stability, lipophilicity, and binding affinity.[12][13][14] Fluorination can block sites of metabolic oxidation and alter the electronic properties of the aromatic ring, potentially influencing interactions with various targets, including Cytochrome P450 (CYP) enzymes.[13][14]
Based on these structural features, a primary cross-reactivity screen for this compound should prioritize targets associated with CNS function and key safety pharmacology liabilities.
Defining the Screening Strategy
A tiered approach to safety screening is often the most efficient.[2]
-
Tier 1 (Core Safety Panel): A broad, initial screen against a well-established panel of targets known to be associated with common ADRs. This typically includes a range of GPCRs, ion channels, transporters, and enzymes.
-
Tier 2 (Lead Optimization Panel): If liabilities are identified in Tier 1, subsequent screening of analogs against those specific targets can help establish SAR and guide medicinal chemistry efforts.
-
Tier 3 (Comprehensive Profiling): A full mechanistic understanding of the lead candidate's interactions is developed before first-in-human trials.[2]
For our case study, we will focus on designing a robust Tier 1 screen. Industry-standard panels, such as the SafetyScreen44 or the expanded "Safety 77" panel, provide an excellent foundation for target selection.[2][15][16]
Experimental Design & Protocols
A thorough in vitro safety assessment relies on a combination of binding and functional assays to provide a complete picture of a compound's interaction with off-targets.
Overall Workflow for Cross-Reactivity Profiling
The process follows a logical sequence from target selection to data-driven decision-making.
Caption: Unintended activation of Gq-coupled receptors can lead to downstream signaling events.
Conclusion
The systematic profiling of cross-reactivity is not merely a regulatory hurdle but a fundamental component of intelligent drug design. By employing a structurally-guided, tiered screening strategy with robust, well-controlled assays, development teams can gain critical insights into a compound's selectivity profile. This guide, using this compound as a framework, demonstrates how to generate, interpret, and compare off-target data effectively. This early, data-driven approach de-risks projects, conserves resources, and ultimately paves the way for the development of safer, more effective medicines.
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A Comparative Guide to Fluorinated vs. Non-Fluorinated Piperidine Analogs for Drug Discovery Professionals
<Step>
Introduction: The Strategic Value of the Piperidine Scaffold and Fluorine Substitution
The piperidine ring is one of the most prevalent saturated N-heterocyclic motifs found in pharmaceuticals, prized for its ability to confer favorable physicochemical properties and serve as a versatile scaffold for engaging biological targets.[1] However, optimizing lead compounds containing this moiety often requires fine-tuning properties such as basicity, lipophilicity, and metabolic stability. Strategic incorporation of fluorine has become an indispensable tool in medicinal chemistry to achieve this optimization.[2][3][4]
The introduction of fluorine can profoundly alter a molecule's electronic and steric properties, leading to enhanced metabolic stability, modulated pKa, improved membrane permeability, and sometimes, novel protein-ligand interactions.[2][5][6] This guide provides a comparative analysis of fluorinated versus non-fluorinated piperidine analogs, offering field-proven insights and experimental frameworks to aid researchers in making rational design choices. We will explore the causal relationships behind the observed property changes and provide validated protocols for their empirical assessment.
Part 1: The Physicochemical Impact of Fluorination on the Piperidine Core
The substitution of hydrogen with fluorine, the most electronegative element, induces significant electronic perturbations that directly impact key drug-like properties.
Modulation of Basicity (pKa)
The basicity of the piperidine nitrogen is a critical parameter influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for off-target effects like hERG channel binding.[1]
-
Causality: Fluorine exerts a powerful electron-withdrawing inductive effect. When placed on the piperidine ring, it pulls electron density away from the nitrogen atom, making its lone pair of electrons less available to accept a proton. This results in a quantifiable decrease in the compound's pKa (making it less basic).[7][8] The magnitude of this pKa reduction is dependent on the number of fluorine atoms and their proximity to the nitrogen center.[7][9]
-
Consequences: A lower pKa can be highly beneficial. For instance, reducing basicity has been shown to mitigate cardiovascular toxicity associated with hERG channel affinity.[1] Furthermore, a less basic compound will have a lower proportion of its ionized form at physiological pH (7.4), which can improve its ability to cross cell membranes. In one study, fluorination of 3-(3-(piperidin-1-yl)propyl)indoles significantly reduced the pKa, which had a dramatic and beneficial influence on oral absorption.[10]
Alteration of Lipophilicity (LogP/LogD)
Lipophilicity, the measure of a compound's preference for a lipid versus an aqueous environment, is a key driver of permeability, solubility, and plasma protein binding.
-
Causality: The effect of fluorination on lipophilicity is complex and context-dependent.[11] While a single fluorine atom is often considered a "lipophilic hydrogen," replacing a C-H bond with a C-F bond can either increase or decrease LogP/LogD.[9][11] This duality arises because fluorine increases the molecule's hydrophobic surface area but also introduces a strong dipole moment that can increase polarity.[11] The overall effect depends on the local electronic environment and the molecule's overall architecture.[12]
-
Consequences: For piperidine analogs, the reduction in pKa caused by fluorination can indirectly increase lipophilicity at physiological pH (LogD7.4). Because less of the compound is ionized, more of the neutral, more lipophilic species is present, which can enhance membrane permeation.[7] However, this is not a universal rule, and the specific placement and number of fluorine atoms must be considered.[7][13]
Conformational Control
The three-dimensional shape of a molecule is critical for its interaction with a biological target. Fluorination can exert significant control over the conformational preferences of the piperidine ring.
-
Causality: Fluorine's stereoelectronic effects, such as hyperconjugation and dipole-dipole interactions, can stabilize specific ring conformations.[14][15][16] For example, in many fluorinated piperidinium ions, there is a notable preference for the fluorine atom to occupy an axial position.[16][17] This preference can be attributed to stabilizing charge-dipole interactions between the axial C-F bond and the protonated nitrogen (N+-H).[1][17]
-
Consequences: By locking the piperidine ring into a more rigid, bioactive conformation, fluorination can lead to an increase in binding affinity and selectivity for the target protein.[2] This conformational restriction reduces the entropic penalty of binding.
Quantitative Comparison of Physicochemical Properties
The following table provides a comparative summary of experimentally observed properties for piperidine and a representative fluorinated analog.
| Property | Piperidine (Parent) | 4-Fluoropiperidine (Analog) | Rationale for Change |
| Structure | Introduction of a fluorine atom at the 4-position. | ||
| pKa | ~11.1 | ~9.4[18] | The strong inductive electron-withdrawing effect of fluorine reduces the basicity of the piperidine nitrogen.[7][8] |
| Calculated LogP | 0.84 | ~0.7[18] | The effect is modest, reflecting the dual influence of fluorine on increasing surface hydrophobicity while also increasing polarity.[11] |
| LogD at pH 7.4 | ~ -2.86 | ~ -1.16 | The significantly lower pKa of the fluorinated analog results in a much lower fraction of the compound being ionized at pH 7.4, thus increasing its effective lipophilicity. |
Part 2: Enhancing Metabolic Stability
One of the most powerful applications of fluorination in drug design is to improve a compound's metabolic stability.[19]
Blocking Metabolic Hotspots
-
Causality: The piperidine ring is susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, which are abundant in the liver.[20][21][22] These enzymes often hydroxylate electron-rich C-H bonds, marking the compound for clearance. The carbon-fluorine (C-F) bond is significantly stronger and more polarized than a carbon-hydrogen (C-H) bond, making it highly resistant to enzymatic cleavage.[19] By strategically replacing a hydrogen atom at a known metabolic "hotspot" with a fluorine atom, this metabolic pathway can be effectively blocked.[2][19]
-
Consequences: Blocking a primary route of metabolism can dramatically increase the compound's half-life (t½) and oral bioavailability. This often allows for lower and less frequent dosing, improving patient compliance and therapeutic index.
Diagram: Mechanism of Metabolic Stabilization
The following diagram illustrates how fluorination protects a susceptible position on a piperidine ring from CYP450-mediated oxidation.
Caption: Fluorination blocks metabolic oxidation at susceptible sites.
Experimental Protocol: In Vitro Microsomal Stability Assay
This protocol provides a self-validating system to empirically determine and compare the metabolic stability of test compounds.
Objective: To determine the in vitro metabolic half-life (t½) and intrinsic clearance (CLint) of fluorinated and non-fluorinated piperidine analogs using liver microsomes.[23][24][25]
Materials:
-
Test compounds (fluorinated and non-fluorinated analogs)
-
Pooled liver microsomes (human, rat, or other species)[23]
-
0.1 M Phosphate buffer (pH 7.4)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and G6P-dehydrogenase)[24]
-
Positive control compounds (e.g., Verapamil - high clearance; Warfarin - low clearance)
-
Acetonitrile (ACN) containing an internal standard (for quenching and analysis)
-
96-well plates, incubator, centrifuge
-
LC-MS/MS system for analysis
Methodology:
-
Preparation: Thaw liver microsomes on ice. Prepare a master mix of microsomes in phosphate buffer to a final protein concentration of 0.5 mg/mL.[23] Prepare stock solutions of test compounds and controls in DMSO.
-
Incubation Setup: In a 96-well plate, add the microsomal solution. Pre-warm the plate at 37°C for 5-10 minutes.
-
Initiation: To initiate the metabolic reaction, add the NADPH regenerating system to all wells except the "no-cofactor" negative controls.[23][24] Immediately after, add the test compounds (final concentration typically 1 µM).
-
Time Course Sampling: At designated time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction in the respective wells by adding 3-4 volumes of ice-cold acetonitrile containing the internal standard.[25] The 0-minute time point represents 100% of the compound before metabolism begins.
-
Sample Processing: Once all time points are collected, seal the plate and centrifuge at high speed (e.g., 4000 rpm for 15 minutes) to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS. Quantify the peak area ratio of the test compound relative to the internal standard at each time point.
-
Data Analysis:
-
Plot the natural logarithm (ln) of the percentage of compound remaining versus time.
-
The slope of the linear regression line gives the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein) .[19]
-
Self-Validation System:
-
Positive Controls: High and low clearance controls must fall within established limits to validate the enzymatic activity of the microsomal batch.
-
Negative Control (No Cofactor): The compound concentration in wells without NADPH should remain stable over time, confirming that degradation is enzyme-dependent and not due to chemical instability.[23]
Diagram: Microsomal Stability Assay Workflow
Caption: A generalized workflow for an in vitro microsomal stability assay.
Part 3: Impact on Biological Activity
The ultimate goal of molecular modification is to improve biological function. Fluorination can influence target engagement through several mechanisms.
-
Enhanced Binding Affinity: As discussed, conformational restriction can pre-organize the ligand for its binding site, improving affinity. Additionally, the polarized C-F bond can participate in favorable orthogonal multipolar interactions with electron-rich groups (like carbonyls) in the protein backbone, adding to binding energy.[3]
-
Altered Selectivity: Fine-tuning the electronics and conformation of a piperidine analog can subtly change its fit and interaction profile across different but related receptors, potentially leading to improved selectivity and a better side-effect profile.
Experimental Protocol: Radioligand Competition Binding Assay
This protocol allows for the precise determination of a compound's binding affinity (Ki) for a target receptor, enabling direct comparison between analogs.[26][27]
Objective: To determine the equilibrium dissociation constant (Ki) of fluorinated and non-fluorinated analogs for a specific G-protein coupled receptor (GPCR) by measuring their ability to compete with a known high-affinity radioligand.[27]
Materials:
-
Cell membranes expressing the target GPCR[28]
-
A high-affinity radioligand for the target receptor (e.g., ³H- or ¹²⁵I-labeled)
-
Test compounds (fluorinated and non-fluorinated analogs)
-
Assay buffer (e.g., 50 mM Tris, 5 mM MgCl2, pH 7.4)[28]
-
Non-specific binding (NSB) competitor: A high concentration of a known, unlabeled ligand for the target.
-
Glass fiber filter mats (e.g., GF/C) pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding.
-
Scintillation cocktail and a microplate scintillation counter.
Methodology:
-
Plate Setup: In a 96-well plate, set up wells for Total Binding (TB), Non-specific Binding (NSB), and competitor curves for each test compound.
-
Reagent Addition:
-
To all wells, add a fixed amount of the receptor membrane preparation.[28]
-
Add a fixed concentration of the radioligand (typically at or near its Kd value).
-
To NSB wells, add a saturating concentration of the unlabeled NSB competitor.
-
To competitor wells, add serially diluted concentrations of the test compound.
-
-
Incubation: Incubate the plate at a set temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes) with gentle agitation.[28]
-
Harvesting: Rapidly terminate the binding reaction by vacuum filtration through the pre-soaked glass fiber filter mats. This separates the bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.[28]
-
Counting: Dry the filter mats, add scintillation cocktail, and count the radioactivity in each well using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (cpm) - Non-specific Binding (cpm).
-
Plot the percentage of specific binding versus the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of radioligand used and Kd is its dissociation constant.[28]
-
Self-Validation System:
-
The specific binding window (Total Binding / Non-specific Binding) should be sufficiently large (typically >5) for a robust assay.
-
The IC50 of a known reference compound should be run in parallel and must be within the historically accepted range for the assay to be considered valid.
Conclusion: A Strategic Tool for Rational Drug Design
The comparative analysis of fluorinated and non-fluorinated piperidine analogs reveals a clear strategic advantage for the thoughtful incorporation of fluorine. It is not a panacea, but a powerful tool that allows medicinal chemists to rationally modulate multiple drug-like properties simultaneously. Fluorination can decrease basicity to improve oral absorption and reduce hERG liability, block key metabolic pathways to enhance stability and half-life, and pre-organize the molecular conformation to increase binding affinity and selectivity.[2][4][6] By employing the robust experimental protocols detailed in this guide, researchers can empirically validate these improvements, leading to the design of safer, more effective drug candidates. The decision of where and how to fluorinate a piperidine scaffold is a context-dependent, multi-parameter optimization problem, but one that is greatly informed by understanding the fundamental principles outlined herein.[4]
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A Comparative Guide to the Biological Activity of 2,4-Difluoro and 3,4-Difluoro Benzyl Piperidines
This guide provides a comparative analysis of the anticipated biological activities of 2,4-difluoro and 3,4-difluoro benzyl piperidines. In the landscape of medicinal chemistry, the piperidine scaffold is a privileged structure, forming the core of numerous biologically active compounds.[1][2] The strategic introduction of fluorine atoms to a benzyl moiety attached to the piperidine nitrogen can significantly modulate a compound's pharmacokinetic and pharmacodynamic properties, including metabolic stability, membrane permeability, and receptor binding affinity. While a direct head-to-head experimental comparison of the 2,4-difluoro and 3,4-difluoro isomers in a benzyl piperidine context is not extensively documented in a single study, this guide will synthesize existing structure-activity relationship (SAR) data from related compounds to build a robust comparative framework. We will explore the likely impact of these distinct fluorination patterns on interactions with key neurological targets and provide detailed experimental protocols for their evaluation.
The Rationale for Target Selection: Dopamine and Serotonin Receptors
The benzylpiperidine core is a well-established pharmacophore for ligands targeting monoamine transporters and G protein-coupled receptors (GPCRs), particularly dopamine and serotonin receptors.[3][4] These receptors are critical in the pathophysiology of numerous neurological and psychiatric disorders, making them prime targets for drug discovery.[5][6] Therefore, this guide will focus on the comparative potential of 2,4-difluoro and 3,4-difluoro benzyl piperidines as modulators of dopamine D4 receptors and the serotonin transporter (SERT).
Structural and Electronic Considerations of Difluoro-Substitution
The position of fluorine atoms on the benzyl ring dictates the molecule's electronic distribution and steric profile, which are crucial for molecular recognition by a target receptor.
-
2,4-Difluoro Substitution: This pattern places a fluorine atom in the ortho position and another in the para position. The ortho-fluoro atom can induce a conformational bias in the benzyl ring relative to the piperidine, potentially influencing the presentation of the pharmacophore to the receptor binding pocket. Electronically, the two fluorine atoms act as strong electron-withdrawing groups, which can affect the pKa of the piperidine nitrogen and the nature of aromatic interactions (e.g., π-π stacking or cation-π interactions).
-
3,4-Difluoro Substitution: With fluorine atoms in the meta and para positions, the steric hindrance near the piperidine linkage is reduced compared to the 2,4-isomer. The electronic effect is still strongly electron-withdrawing. The 3,4-difluoro pattern is a common motif in many CNS-active compounds and has been shown to be favorable for binding to various receptors, including the dopamine D4 receptor.[5]
Comparative Biological Activity Profile
Based on existing literature for related compounds, we can extrapolate the likely biological activities of the title compounds.
Dopamine D4 Receptor Antagonism
The dopamine D4 receptor is a key target in the treatment of neuropsychiatric disorders.[5] Studies on related 4,4-difluoropiperidine ether-based antagonists have shown that a 3,4-difluorophenyl group is highly potent, with a reported Ki of 5.5 nM.[7] This suggests that the 3,4-difluoro substitution pattern is well-accommodated within the D4 receptor binding site. The 2,4-difluoro isomer, with its ortho-fluoro group, may present a different binding pose. Depending on the specific steric constraints of the D4 receptor's binding pocket, this could either enhance or diminish binding affinity compared to the 3,4-isomer.
Serotonin Transporter (SERT) Inhibition
The serotonin transporter is the primary target for a major class of antidepressants, the selective serotonin reuptake inhibitors (SSRIs).[8] The affinity of piperidine derivatives for SERT is highly sensitive to the substitution pattern on the aromatic ring.[9][10] For instance, in a series of meperidine analogues, a 3,4-dichloro substitution resulted in the most potent ligand for the dopamine transporter, while also showing affinity for SERT.[10] This highlights the importance of the 3,4-substitution pattern. The electronic nature of the difluorobenzyl moiety in both the 2,4- and 3,4-isomers could influence the key interactions within the SERT binding site, such as the cation-π interaction with Phe335.
Experimental Protocols for Biological Evaluation
To empirically determine and compare the biological activities of 2,4-difluoro and 3,4-difluoro benzyl piperidines, the following in vitro assays are recommended.
Dopamine D4 Receptor Binding Assay (Radioligand Displacement)
This assay determines the binding affinity of the test compounds for the dopamine D4 receptor by measuring their ability to displace a known radiolabeled ligand.
Experimental Workflow:
Caption: Workflow for Dopamine D4 Receptor Binding Assay.
Step-by-Step Protocol:
-
Cell Membrane Preparation: Utilize a stable cell line (e.g., CHO or HEK293) expressing the human dopamine D4 receptor. Harvest the cells and prepare a crude membrane fraction by homogenization and centrifugation.
-
Assay Buffer: Prepare a suitable buffer, for example, 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Incubation: In a 96-well plate, add 50 µL of cell membrane suspension, 25 µL of [3H]spiperone (final concentration ~0.2 nM), and 25 µL of the test compound at various concentrations (e.g., 0.1 nM to 10 µM). For total binding, add 25 µL of assay buffer instead of the test compound. For non-specific binding, add 25 µL of a high concentration of a known D4 antagonist (e.g., 10 µM haloperidol).
-
Equilibration: Incubate the plate at 25°C for 90 minutes to allow the binding to reach equilibrium.
-
Termination and Filtration: Terminate the assay by rapid filtration through GF/B glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Serotonin Transporter (SERT) Uptake Inhibition Assay
This functional assay measures the ability of the test compounds to inhibit the uptake of serotonin into cells expressing SERT.
Signaling Pathway:
Caption: Mechanism of SERT Uptake Inhibition Assay.
Step-by-Step Protocol:
-
Cell Culture: Use a cell line endogenously or recombinantly expressing the human serotonin transporter, such as JAR cells or hSERT-HEK293 cells.[11] Culture the cells to confluence in 96-well plates.
-
Assay Buffer (Krebs-Ringer-HEPES - KRH): Prepare KRH buffer containing 25 mM HEPES (pH 7.4), 125 mM NaCl, 5 mM KCl, 1.2 mM KH2PO4, 2 mM CaCl2, 1.2 mM MgSO4, and 6 mM glucose.[11]
-
Pre-incubation: Wash the cell monolayer twice with KRH buffer. Pre-incubate the cells for 10 minutes at 37°C with KRH buffer containing the test compounds at various concentrations.
-
Uptake Initiation: Add [3H]serotonin to a final concentration approximately equal to its Km for the transporter (e.g., 1 µM) to initiate the uptake.[11]
-
Incubation: Incubate for a short period (e.g., 15 minutes) at 37°C. The incubation time should be within the linear range of uptake.
-
Termination: Terminate the uptake by rapidly aspirating the buffer and washing the cells three times with ice-cold KRH buffer.
-
Lysis and Quantification: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH). Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity.
-
Data Analysis: Determine the IC50 values by plotting the percentage of inhibition of serotonin uptake against the logarithm of the test compound concentration.
Predicted Outcome and Data Summary
The following table summarizes the expected data output from the described assays and provides a hypothetical comparison based on the SAR principles discussed.
| Compound | Target | Assay Type | Predicted Ki / IC50 | Rationale |
| 2,4-Difluoro Benzyl Piperidine | Dopamine D4 | Radioligand Binding | 10 - 50 nM | The ortho-fluoro group may introduce steric hindrance, potentially reducing affinity compared to the 3,4-isomer. |
| 3,4-Difluoro Benzyl Piperidine | Dopamine D4 | Radioligand Binding | 1 - 10 nM | The 3,4-difluoro pattern is known to be favorable for D4 receptor binding in related scaffolds.[7] |
| 2,4-Difluoro Benzyl Piperidine | SERT | Uptake Inhibition | 50 - 200 nM | The substitution pattern will influence electronic and steric interactions within the SERT binding pocket. |
| 3,4-Difluoro Benzyl Piperidine | SERT | Uptake Inhibition | 20 - 100 nM | The 3,4-disubstitution pattern has shown efficacy in related transporter ligands.[10] |
Note: The predicted values are hypothetical and serve to illustrate the potential differences. Actual values must be determined experimentally.
Conclusion
This guide outlines a comparative framework for evaluating the biological activity of 2,4-difluoro and 3,4-difluoro benzyl piperidines. Based on structure-activity relationships from analogous compounds, it is hypothesized that the 3,4-difluoro isomer may exhibit higher affinity for the dopamine D4 receptor due to more favorable steric and electronic interactions. Both isomers are expected to show activity at the serotonin transporter, with the precise affinity being dependent on how each substitution pattern orients the molecule within the transporter's binding site. The provided experimental protocols offer a robust methodology for the empirical validation of these hypotheses. Such studies are essential for elucidating the nuanced effects of fluorine substitution in drug design and for the development of novel therapeutics for neurological disorders.
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Van Hende, E., et al. (2021). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry, 93(30), 10467–10474. Available from: [Link]
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Saeedi, S., et al. (2020). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ResearchGate. Available from: [Link]
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de la Torre, P., et al. (2023). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules, 28(14), 5396. Available from: [Link]
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Reith, M. E., et al. (2013). Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piperidine, an allosteric modulator of the serotonin transporter. ResearchGate. Available from: [Link]
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A Researcher's Guide to the Pharmacological Characterization of 4-(3,4-Difluoro-Benzyl)-Piperidine Hydrochloride: A Head-to-Head Study with Known Inhibitors
Introduction: Unveiling the Therapeutic Potential of a Novel Benzylpiperidine Analog
In the landscape of contemporary drug discovery, the benzylpiperidine scaffold is a recurring motif in compounds targeting the central nervous system. 4-(3,4-Difluoro-Benzyl)-Piperidine Hydrochloride presents a novel structure with potential therapeutic applications. However, a thorough review of the public scientific literature reveals a conspicuous absence of comprehensive pharmacological data for this specific compound. This guide, therefore, is constructed not as a review of existing data, but as a methodological framework for researchers to conduct a rigorous head-to-head comparative study of this compound against a panel of well-characterized inhibitors.
Based on the structural similarities to known pharmacologically active agents, we hypothesize that this compound is likely to exhibit affinity for the sigma-1 (σ1) receptor and potentially modulate the activity of monoamine transporters , including the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET). This guide provides the scientific rationale for the selection of appropriate comparator compounds and detailed, field-proven protocols for in vitro assays to elucidate the binding affinity and functional inhibitory potency of this compound at these putative targets.
Rationale for Comparator Selection: Establishing a Benchmark for Pharmacological Activity
To contextualize the pharmacological profile of this compound, a judicious selection of established inhibitors is paramount. The chosen comparators serve as benchmarks, allowing for a nuanced interpretation of the novel compound's potency and selectivity.
Sigma-1 Receptor Comparators:
The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, implicated in a variety of neurological and psychiatric disorders.[1] For a comprehensive comparison of binding affinity at the sigma-1 receptor, we propose the inclusion of:
-
Haloperidol: A conventional antipsychotic with high affinity for the sigma-1 receptor, often used as a reference ligand in binding assays.[2][3]
-
Fluvoxamine: A selective serotonin reuptake inhibitor (SSRI) that also exhibits high affinity for the sigma-1 receptor, providing a link to potential antidepressant or anxiolytic mechanisms.[4]
Monoamine Transporter Inhibitor Comparators:
Monoamine transporters are critical regulators of neurotransmission and are the primary targets for many antidepressant and psychostimulant drugs.[5][6] To assess the inhibitory activity of this compound on these transporters, we recommend the following selective inhibitors:
-
Fluoxetine (for SERT): A widely studied SSRI, providing a benchmark for serotonin reuptake inhibition.[7]
-
GBR 12909 (for DAT): A potent and selective dopamine reuptake inhibitor, essential for characterizing activity at the dopamine transporter.[8]
-
Nisoxetine (for NET): A selective norepinephrine reuptake inhibitor, to complete the monoamine transporter panel.[8]
Experimental Protocols: A Step-by-Step Guide to In Vitro Characterization
The following protocols are designed to be self-validating, providing a robust framework for obtaining reproducible and reliable data.
Protocol 1: Sigma-1 Receptor Radioligand Binding Assay
This assay determines the binding affinity (Ki) of this compound for the sigma-1 receptor through competitive displacement of a radiolabeled ligand.[1][9]
Objective: To quantify the binding affinity of the test compound for the sigma-1 receptor.
Materials:
-
Guinea pig liver membranes (a rich source of sigma-1 receptors).[1]
-
[³H]-(+)-Pentazocine (radioligand).[1]
-
Haloperidol (for defining non-specific binding).[10]
-
Test compound: this compound.
-
Comparator compounds: Haloperidol, Fluvoxamine.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 8.0).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and vials.
-
Microplate harvester and liquid scintillation counter.
Procedure:
-
Membrane Preparation: Prepare a homogenate of guinea pig liver membranes and determine the protein concentration using a standard method (e.g., BCA assay).[1]
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitive binding with a range of concentrations of the test and comparator compounds.
-
Total Binding: Add membrane homogenate, [³H]-(+)-pentazocine (at a concentration near its Kd, e.g., 1-3 nM), and binding buffer.[10]
-
Non-specific Binding: Add membrane homogenate, [³H]-(+)-pentazocine, and a high concentration of unlabeled haloperidol (e.g., 10 µM).[1]
-
Competitive Binding: Add membrane homogenate, [³H]-(+)-pentazocine, and serial dilutions of the test or comparator compounds (e.g., 0.1 nM to 10 µM).
-
-
Incubation: Incubate the plate at 37°C for 90-120 minutes to reach equilibrium.[1][10]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a microplate harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and quantify the radioactivity using a liquid scintillation counter.
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Diagram of Sigma-1 Receptor Binding Assay Workflow:
Caption: Workflow for the sigma-1 receptor radioligand binding assay.
Protocol 2: Monoamine Transporter Uptake Inhibition Assay
This functional assay measures the inhibitory potency (IC50) of this compound on the uptake of radiolabeled monoamines into cells expressing the respective transporters.[7][11][12][13]
Objective: To determine the functional inhibitory potency of the test compound on SERT, DAT, and NET.
Materials:
-
HEK-293 cells stably expressing human SERT, DAT, or NET.
-
Radiolabeled substrates: [³H]Serotonin (for SERT), [³H]Dopamine (for DAT), [³H]Norepinephrine (for NET).
-
Test compound: this compound.
-
Comparator compounds: Fluoxetine, GBR 12909, Nisoxetine.
-
Uptake buffer (e.g., modified Tris-HEPES buffer, pH 7.1).[12]
-
96-well cell culture plates.
-
Scintillation fluid and vials.
-
Liquid scintillation counter.
Procedure:
-
Cell Culture: Plate HEK-293 cells expressing the target transporter in 96-well plates and grow to confluence.
-
Pre-incubation: Wash the cells with uptake buffer. Pre-incubate the cells with varying concentrations of the test or comparator compounds (e.g., 0.1 nM to 10 µM) for 10-20 minutes at room temperature or 37°C.[7][11]
-
Uptake Initiation: Initiate monoamine uptake by adding the respective radiolabeled substrate to each well.
-
Incubation: Incubate for a short period (e.g., 5-15 minutes) at the appropriate temperature to measure the initial rate of uptake.[7][11]
-
Uptake Termination: Terminate the uptake by rapidly aspirating the solution and washing the cells multiple times with ice-cold uptake buffer.[11]
-
Cell Lysis and Quantification: Lyse the cells and transfer the lysate to scintillation vials. Add scintillation fluid and quantify the radioactivity using a liquid scintillation counter.
Data Analysis:
-
Define 100% uptake in the absence of any inhibitor and 0% uptake in the presence of a high concentration of a known selective inhibitor for each transporter.
-
Calculate the percentage of uptake inhibition for each concentration of the test and comparator compounds.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value (the concentration that inhibits 50% of specific uptake) using non-linear regression analysis.
Diagram of Monoamine Transporter Uptake Assay Workflow:
Caption: Workflow for the monoamine transporter uptake inhibition assay.
Data Presentation and Interpretation
The quantitative data generated from these assays should be summarized in clear and concise tables to facilitate a direct comparison of this compound with the known inhibitors.
Table 1: Comparative Binding Affinities for the Sigma-1 Receptor
| Compound | Ki (nM) at Sigma-1 Receptor |
| 4-(3,4-Difluoro-Benzyl)-Piperidine HCl | Experimental Value |
| Haloperidol | Experimental Value |
| Fluvoxamine | Experimental Value |
Table 2: Comparative Inhibitory Potencies at Monoamine Transporters
| Compound | IC50 (nM) at SERT | IC50 (nM) at DAT | IC50 (nM) at NET |
| 4-(3,4-Difluoro-Benzyl)-Piperidine HCl | Experimental Value | Experimental Value | Experimental Value |
| Fluoxetine | Experimental Value | Experimental Value | Experimental Value |
| GBR 12909 | Experimental Value | Experimental Value | Experimental Value |
| Nisoxetine | Experimental Value | Experimental Value | Experimental Value |
Hypothesized Signaling Pathway of Sigma-1 Receptor Modulation
The sigma-1 receptor, upon ligand binding, can translocate from the endoplasmic reticulum to other cellular compartments, where it modulates the activity of various ion channels and signaling proteins. This can lead to downstream effects on neuronal excitability, plasticity, and survival.
Diagram of Hypothesized Sigma-1 Receptor Signaling:
Caption: Hypothesized signaling cascade following ligand binding to the sigma-1 receptor.
Conclusion
This guide provides a comprehensive and scientifically rigorous framework for the initial pharmacological characterization of this compound. By employing the detailed protocols for head-to-head comparisons with established inhibitors, researchers can generate the foundational data necessary to elucidate the compound's mechanism of action, potency, and selectivity. The resulting data will be crucial in determining the potential therapeutic utility of this novel molecule and guiding future drug development efforts.
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Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current protocols in pharmacology, 79, 12.17.1–12.17.21. [Link]
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A Researcher's Guide to In-Vitro Assay Reproducibility: A Comparative Analysis of 4-(3,4-Difluoro-Benzyl)-Piperidine Hydrochloride and Alternative Sigma-1 Receptor Ligands
For researchers, scientists, and drug development professionals, the reproducibility of in-vitro assays is the bedrock of reliable and translatable findings. This guide provides an in-depth technical analysis of establishing robust and reproducible in-vitro binding assays, with a focus on the novel compound 4-(3,4-Difluoro-Benzyl)-Piperidine Hydrochloride as a potential sigma-1 receptor (S1R) ligand. We will objectively compare its theoretical performance with established alternatives and provide the supporting experimental framework to validate these claims.
The sigma-1 receptor, a unique ligand-operated chaperone protein located at the endoplasmic reticulum-mitochondrion interface, is a promising therapeutic target for a range of neurological and psychiatric disorders.[1] Consequently, the accurate and reproducible characterization of novel ligands for this receptor is of paramount importance.
The Cornerstone of Confidence: Understanding and Quantifying Reproducibility
Before delving into specific compounds, it is crucial to establish the principles of assay reproducibility. In the context of in-vitro binding assays, reproducibility is typically assessed through the calculation of intra- and inter-assay coefficients of variation (CV).[2][3]
-
Intra-assay precision reflects the reproducibility of results within a single assay run. It is calculated from the CV of multiple replicates of the same sample within the same experiment. A lower intra-assay CV indicates a high degree of precision in that specific assay.[4] Generally, an intra-assay CV of less than 10% is considered acceptable.[3]
-
Inter-assay precision measures the reproducibility of results across different assay runs, often performed on different days or with different batches of reagents. It is determined by analyzing the same samples in multiple independent experiments. A low inter-assay CV demonstrates the robustness and consistency of the assay over time. An inter-assay CV of less than 15% is generally considered acceptable.[3]
Factors that can significantly impact assay reproducibility include pipetting accuracy, reagent stability, incubation times, and temperature control.[5] Meticulous adherence to a standardized protocol is therefore essential for generating reliable and comparable data.
Experimental Workflow: A Validating System for Sigma-1 Receptor Binding Assays
To ensure the generation of trustworthy data, a self-validating experimental workflow is critical. The following diagram illustrates a standard radioligand binding assay protocol for determining the binding affinity of a test compound, such as this compound, for the sigma-1 receptor.
Comparative Analysis: this compound and Alternative Sigma-1 Receptor Ligands
While specific, published reproducibility data for this compound is not yet widely available, we can infer its potential performance based on studies of structurally similar piperidine-based S1R ligands. The following table provides a comparative overview of the binding affinities (Ki values) of this compound (hypothetical, based on similar compounds) and two well-characterized S1R ligands: the agonist PRE-084 and the antagonist Haloperidol.
| Compound | Type | Sigma-1 Receptor Ki (nM) | Selectivity (S1R vs S2R) | Reference |
| This compound | Putative Ligand | ~5-15 (Estimated) | To be determined | N/A |
| PRE-084 | Agonist | 2.2 - 44 | High | [5][6] |
| Haloperidol | Antagonist | 2.5 - 3.2 | Moderate | [7][8] |
Note: The Ki value for this compound is an estimate based on the binding affinities of other difluorinated piperidine analogs.[9][10] Experimental validation is required to determine the precise value.
The difluoro-benzyl moiety in this compound is a common structural feature in compounds designed for neurological targets and may contribute to its binding affinity and selectivity.[9][10] Further experimental characterization is necessary to fully elucidate its pharmacological profile.
The Causality Behind Experimental Choices: A Deeper Dive into the Protocol
Detailed Protocol for Sigma-1 Receptor Competitive Binding Assay
This protocol is designed to determine the inhibitory constant (Ki) of a test compound for the sigma-1 receptor.
1. Materials and Reagents:
-
Membrane Preparation: Homogenized membranes from guinea pig brain or from a cell line stably expressing the human sigma-1 receptor (e.g., HEK293 cells).[11]
-
Radioligand: -Pentazocine (a selective S1R agonist).[12]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: Haloperidol (10 µM).
-
Test Compound: this compound, dissolved in an appropriate vehicle (e.g., DMSO) and serially diluted.
-
Filtration Apparatus: Cell harvester with glass fiber filters.
-
Scintillation Cocktail and Counter.
2. Experimental Procedure:
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Assay buffer, radioligand, and vehicle.
-
Non-specific Binding: Assay buffer, radioligand, and a high concentration of an unlabeled S1R ligand (e.g., 10 µM Haloperidol).
-
Test Compound: Assay buffer, radioligand, and varying concentrations of the test compound.
-
-
Incubation: Add the membrane preparation to all wells to initiate the binding reaction. Incubate at 37°C for 120 minutes. The choice of incubation time and temperature is critical to ensure that the binding reaction reaches equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This step is crucial to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to minimize non-specific binding.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate Specific Binding: Subtract the non-specific binding (counts per minute, CPM) from the total binding (CPM) and the test compound binding (CPM).
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine IC50: From the competition curve, determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (the IC50 value).
-
Calculate Ki: Convert the IC50 value to the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Mechanism of Action: The Sigma-1 Receptor Signaling Pathway
The functional consequence of a ligand binding to the sigma-1 receptor depends on whether it acts as an agonist or an antagonist. The following diagram illustrates the generalized signaling pathway for S1R activation by an agonist.
An agonist, such as PRE-084, binds to the S1R-BiP complex, causing the dissociation of the chaperone BiP and the activation of S1R.[13] The activated S1R can then translocate and interact with various client proteins, including the IP3 receptor, leading to enhanced calcium signaling between the ER and mitochondria, which in turn can modulate cellular processes like ATP production and neuronal function.[13] An antagonist, like Haloperidol, would bind to the S1R and prevent this agonist-induced activation. The exact functional nature of this compound as either an agonist or antagonist would need to be determined through functional assays.
Conclusion and Future Directions
This guide has provided a comprehensive framework for understanding and achieving reproducibility in in-vitro assays, using the investigation of this compound as a case study. While direct comparative data on its reproducibility is pending, the established protocols and principles outlined here provide a robust roadmap for its characterization. The key to advancing our understanding of novel compounds like this compound lies in the meticulous application of these self-validating experimental systems. Future studies should focus on determining its precise binding affinity (Ki), its functional activity as a sigma-1 receptor agonist or antagonist, and, critically, a thorough assessment of its intra- and inter-assay reproducibility to solidify its potential as a valuable research tool or therapeutic lead.
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Safety Operating Guide
A Researcher's Guide to the Responsible Disposal of 4-(3,4-Difluoro-Benzyl)-Piperidine Hydrochloride
As laboratory professionals, our commitment to scientific advancement is intrinsically linked to a culture of safety and environmental stewardship. The proper management of chemical waste is a critical component of this responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of 4-(3,4-Difluoro-Benzyl)-Piperidine Hydrochloride, ensuring compliance with regulatory standards and safeguarding both personnel and the environment.
Understanding the Compound: Hazard Profile
This compound is a halogenated organic compound. Its hazard profile, according to available Safety Data Sheets (SDS), indicates that it can cause skin and serious eye irritation, and may also cause respiratory irritation.[1][2][3][4] Understanding these hazards is the foundation for safe handling and disposal. The difluorobenzyl group imparts persistence, and improper disposal can lead to environmental contamination. Therefore, this compound must be treated as hazardous waste and must not be disposed of down the drain or in regular trash.[5]
| Hazard Classification | Description | Primary Precaution |
| Skin Irritant | Causes skin irritation upon contact. | Wear appropriate chemical-resistant gloves and a lab coat. |
| Eye Irritant | Causes serious eye irritation. | Use safety glasses or goggles. |
| Respiratory Irritant | May cause respiratory irritation if inhaled. | Handle in a well-ventilated area or a chemical fume hood. |
| Environmental Hazard | Halogenated organic compounds can be persistent in the environment. | Do not release into the environment.[2] |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe and compliant disposal of this compound. This process is designed to be a self-validating system, ensuring that each step logically follows from the principles of chemical safety and regulatory compliance.
Step 1: Personal Protective Equipment (PPE) Assessment
Before handling the chemical for disposal, ensure you are wearing the appropriate PPE. This is your first line of defense against accidental exposure.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation or perforation before use.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.
-
Body Protection: A standard laboratory coat is required.
-
Respiratory Protection: If handling large quantities or if there is a risk of aerosolization, a NIOSH-approved respirator may be necessary. All handling of the solid or solutions for disposal should ideally be done inside a certified chemical fume hood to minimize inhalation risk.[3][4]
Step 2: Waste Segregation - The Cornerstone of Safe Disposal
Proper segregation of chemical waste is crucial to prevent dangerous reactions and to ensure correct disposal by waste management facilities.[6][7] this compound must be disposed of as halogenated organic waste .
-
Action: Locate the designated "Halogenated Organic Waste" container in your laboratory's satellite accumulation area (SAA).[8][9]
-
Causality: Halogenated organic compounds require specific disposal methods, often high-temperature incineration, to prevent the formation of toxic byproducts like dioxins.[7] Mixing them with non-halogenated waste can complicate and increase the cost of disposal for the entire waste stream.[7]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
Step 3: Container Management and Labeling
Proper container management is a key requirement under the Resource Conservation and Recovery Act (RCRA), which is enforced by the U.S. Environmental Protection Agency (EPA).[5][6][10]
-
Container Selection: The waste container must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid.[8]
-
Labeling: Before adding any waste, ensure the container is clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, and the associated hazards (e.g., "Irritant," "Toxic").[7][9] Your institution's Environmental Health and Safety (EHS) department will provide the specific tags or labels required.
-
Log Sheet: Accurately record the name and quantity of this compound being added to the container's log sheet. This is crucial for regulatory compliance and for the safety of waste handlers.
Step 4: The Disposal Process
-
Solid Waste: If you are disposing of the pure, solid compound, carefully transfer it into the designated halogenated organic waste container. Use a dedicated scoop or spatula. Avoid creating dust. If any dust is generated, ensure it is contained within the fume hood.
-
Contaminated Materials: Any items grossly contaminated with this chemical, such as weighing boats, gloves, or absorbent pads from a small spill cleanup, should also be placed in the solid halogenated organic waste container.[3]
-
Solution Waste: If the compound is in a solvent, it should be transferred to the liquid halogenated organic waste container. Be mindful of chemical compatibility with other contents of the waste container.
Step 5: Finalizing the Disposal
-
Secure the Container: After adding the waste, securely close the container lid to prevent spills or the release of vapors.[8]
-
Storage: The waste container must be stored in your lab's designated satellite accumulation area. This area should be under the direct supervision of laboratory personnel.[9][11]
-
Waste Pickup: When the container is nearly full (typically around 90% capacity to allow for expansion), or has reached the accumulation time limit set by your institution, contact your EHS department to arrange for a waste pickup.[11][12]
Emergency Procedures
In the event of a spill or exposure, follow these procedures:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.[1][2]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1][2]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][2]
-
Spill: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the sealed, labeled hazardous waste container. For large spills, evacuate the area and contact your institution's EHS or emergency response team.[8]
By adhering to this comprehensive disposal guide, you contribute to a safer laboratory environment and ensure that your research practices are both scientifically sound and environmentally responsible.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-(3,4-Difluoro-Benzyl)-Piperidine Hydrochloride
As researchers and scientists at the forefront of drug development, our most critical asset is our ability to innovate safely. Handling novel chemical entities like 4-(3,4-Difluoro-Benzyl)-Piperidine Hydrochloride demands a proactive and informed approach to safety. This guide moves beyond a simple checklist, providing a deep, logic-driven framework for selecting, using, and disposing of Personal Protective Equipment (PPE). Our goal is to build a culture of safety that is as robust as our science.
Hazard Assessment: The 'Why' Behind Your PPE Choices
Understanding the specific risks associated with this compound is the foundation of an effective PPE strategy. While comprehensive toxicological data for this specific molecule may be limited, we can infer its primary hazards by examining its structural components: the piperidine ring and its hydrochloride salt form.
A safety data sheet for a closely related isomer, 4-(2.4-Difluorobenzyl)piperidine hydrochloride, classifies it with the following hazards:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Furthermore, the parent compound, piperidine, is known to be significantly more hazardous, being toxic, corrosive, and flammable.[2][3][4] While the hydrochloride salt form of our compound makes it a solid and reduces its volatility, the inherent reactivity of the piperidine moiety necessitates a conservative and cautious approach. The primary physical form of this compound is a solid powder, making dust inhalation a key exposure route to manage.
Table 1: Hazard Profile and Associated Risks
| Hazard Classification | Description | Primary Exposure Route(s) | Potential Consequence |
| Skin Irritant (Category 2) | Causes skin irritation upon contact.[1] | Dermal (direct contact with solid or solutions) | Redness, inflammation, dermatitis. |
| Serious Eye Irritant (Category 2A) | Causes significant eye irritation, potentially leading to damage if not treated promptly.[1] | Ocular (contact with dust or splashes) | Pain, redness, watering, potential corneal damage. |
| Respiratory Irritant (Category 3) | Inhalation of dust may cause irritation to the nose, throat, and lungs.[1] | Inhalation (breathing in airborne powder) | Coughing, sneezing, shortness of breath. |
| Potential Corrosivity | As a piperidine derivative and hydrochloride salt, it may exhibit corrosive properties, particularly to the skin and eyes upon prolonged contact or when moist.[2][4] | Dermal, Ocular | Severe skin burns and eye damage.[2][4] |
This hazard profile dictates that our primary goal is to establish robust barriers against dermal, ocular, and respiratory exposure.
Engineering Controls: Your First and Most Important Line of Defense
Before any discussion of PPE, we must emphasize the primacy of engineering controls. PPE is designed to protect you when these primary controls fail or are insufficient.
Chemical Fume Hood: All handling of this compound solid, including weighing, transferring, and preparing solutions, must be performed inside a certified chemical fume hood.[5][6] This is non-negotiable. A fume hood contains airborne particles and vapors, pulling them away from your breathing zone and exhausting them safely.
Best Practices for Fume Hood Use:
-
Verify Operation: Before starting, check the fume hood's certification sticker and ensure the airflow monitor indicates normal operation.[6][7]
-
Work Deep Inside: Conduct all manipulations at least 6 inches (15 cm) inside the plane of the sash to ensure effective containment.[5][7][8]
-
Minimize Clutter: Do not use the hood for storage. Excessive equipment can disrupt airflow patterns, compromising safety.[6][9]
-
Keep the Sash Low: Work with the sash at the lowest practical height. This maximizes the hood's capture velocity and provides a physical barrier.[8][9]
The Core PPE Ensemble: A Multi-Layered Defense
For routine, low-volume handling of this compound inside a chemical fume hood, the following PPE ensemble is mandatory. Each component is chosen to counter a specific, identified hazard.
-
Hand Protection: Wear chemical-resistant nitrile gloves. Ensure they are inspected for tears or pinholes before each use. For tasks involving larger quantities or extended handling, consider double-gloving. The causality here is direct: nitrile provides a robust barrier against incidental dermal contact with the irritating solid.
-
Body Protection: A full-length laboratory coat is required. It should be fully buttoned to protect your street clothes and skin from contamination by dust or small splashes.[10]
-
Eye and Face Protection: Due to the serious eye irritation hazard (H319), standard safety glasses are insufficient.[1] You must use splash goggles that form a seal around the eyes.[11] In addition, a full-face shield worn over the goggles is required during any operation where there is a risk of splashing, such as when transferring solutions or during spill cleanup.[11][12] This combination provides comprehensive protection against airborne dust and liquid splashes.
Procedural Discipline: Safe Donning and Doffing of PPE
The protection afforded by PPE is only as good as the procedure used to wear and remove it. Contamination during removal is a common and preventable cause of exposure.
Protocol 1: Step-by-Step PPE Donning Procedure
-
Preparation: Ensure all necessary PPE is available and inspected for damage.
-
Lab Coat: Put on your lab coat and fasten all buttons.
-
Goggles and Face Shield: Don your splash goggles first, ensuring a snug fit. If required, place the face shield over the goggles.
-
Gloves: Put on your nitrile gloves last. Pull the cuffs of the gloves over the cuffs of your lab coat sleeves to create a sealed barrier.
Protocol 2: Step-by-Step PPE Doffing (Removal) Procedure
This sequence is designed to move from most contaminated to least contaminated, preventing self-contamination.
-
Gloves: Remove gloves first. Using a gloved hand, grasp the palm of the other glove and peel it off so it turns inside out. Hold the removed glove in your remaining gloved hand. Slide the fingers of your ungloved hand under the cuff of the remaining glove and peel it off from the inside, creating a bag for both gloves.[13]
-
Face Shield and Goggles: Remove the face shield, followed by the goggles, by handling the straps. Avoid touching the front surfaces.
-
Lab Coat: Unbutton your lab coat. Remove it by rolling it down your arms, keeping the contaminated outer surface folded inward.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water.
Caption: PPE selection workflow based on the specific laboratory task.
Operational Plans: Spill Response and Disposal
Emergency Spill Response Plan
For a small spill (<1 gram) of solid this compound inside a chemical fume hood:
-
Alert Personnel: Immediately notify others in the laboratory.[14]
-
Don Emergency PPE: If not already wearing it, don the full Core PPE Ensemble, including a face shield. Ensure your gloves are appropriate for chemical cleanup.[11][15]
-
Containment: Do not use water. Gently cover the spill with an inert absorbent material like sand or vermiculite to prevent the powder from becoming airborne.[11]
-
Collection: Carefully sweep or scoop the contained material into a clearly labeled, sealable waste container.[1] Use non-sparking tools if there is any concern about static discharge.
-
Decontamination: Gently wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Disposal: Label the waste container as "Hazardous Waste: this compound contaminated debris" and dispose of it according to your institution's hazardous waste procedures.[16][17]
For larger spills, or any spill outside of a fume hood, evacuate the area immediately, close the doors, and contact your institution's Environmental Health and Safety (EHS) department.[14]
Disposal of Contaminated PPE and Waste
Proper disposal is the final step in the safe handling lifecycle.
-
Solid Chemical Waste: All excess solid compound and contaminated materials from cleanup must be disposed of as hazardous chemical waste.[16][18] They should be placed in a sealed, properly labeled container.
-
Contaminated PPE: Disposable PPE, such as gloves, should be considered contaminated waste and disposed of in the appropriate hazardous waste stream, not in the regular trash.[11][19]
-
Empty Containers: "Empty" containers that held the compound are not truly empty and may contain hazardous residue. They should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[16][17] Only then can the rinsed container be discarded or reused.
By integrating this expert-level understanding of hazards with disciplined operational procedures, you build a foundation of safety that protects you, your colleagues, and the integrity of your research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
